molecular formula C8H18O2 B1616776 2,3-Octanediol CAS No. 20653-90-1

2,3-Octanediol

Cat. No.: B1616776
CAS No.: 20653-90-1
M. Wt: 146.23 g/mol
InChI Key: XMTUJCWABCYSIV-UHFFFAOYSA-N
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Description

Chemical Characterization 2,3-Octanediol is an alkanediol with the molecular formula C 8 H 18 O 2 and a molecular weight of 146.23 g/mol [ ]. Its CAS Registry Number is 20653-90-1 [ ]. Information for Researchers While specific studies on this compound are limited in the available literature, research on other alkanediols (e.g., 1,2-octanediol) suggests potential areas of investigation. The antimicrobial effect of 1,2-alkanediols is attributed to their amphiphilic structure, which allows them to integrate into microbial cell membranes [ ]. This property makes various alkanediols subjects of interest in developing alternative preservatives for dermal and cosmetic formulations [ ]. Researchers may explore these or other unique properties of this compound. Usage Note This compound is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-2,3-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTUJCWABCYSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864953
Record name Octane-2,3-diol
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Molecular Weight

146.23 g/mol
Source PubChem
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CAS No.

20653-90-1
Record name 2,3-Octanediol
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Record name 2,3-Octanediol
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Foundational & Exploratory

Enantioselective Synthesis of 2,3-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary methodologies for the enantioselective synthesis of 2,3-octanediol, a chiral vicinal diol with applications in the synthesis of bioactive molecules and as a building block in organic chemistry. The guide provides a comparative analysis of the key synthetic strategies, detailed experimental protocols, and a visual representation of the underlying reaction mechanisms and workflows.

Introduction

Chiral 1,2-diols are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The enantioselective synthesis of these compounds, therefore, is a critical endeavor in modern organic chemistry. This compound, with its two adjacent stereocenters, presents a valuable chiral synthon. This guide focuses on the two most prominent and effective strategies for its enantioselective preparation: the Sharpless Asymmetric Dihydroxylation of 1-octene (B94956) and the Kinetic Resolution of racemic this compound and its precursors.

Core Synthetic Strategies

The enantioselective synthesis of this compound is predominantly achieved through two distinct approaches:

  • Sharpless Asymmetric Dihydroxylation (AD) of 1-Octene: This method involves the direct conversion of the prochiral alkene, 1-octene, into the chiral diol using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R)- or (S,S)-2,3-octanediol.

  • Kinetic Resolution: This strategy starts with a racemic mixture of a precursor, which is then subjected to a reaction where one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst or enzyme. This results in the separation of the unreacted, enantiomerically enriched starting material and the enantiomerically enriched product. For this compound, this can be achieved through:

    • Hydrolytic Kinetic Resolution (HKR) of Racemic 1,2-Epoxyoctane (B1223023): Utilizing Jacobsen's chiral (salen)Co(III) catalyst, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess.

    • Enzymatic Kinetic Resolution of Racemic this compound: This method employs a lipase (B570770) to selectively acylate one enantiomer of the racemic diol, allowing for the separation of the acylated and unacylated diols, both with high enantiomeric purity.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different enantioselective synthetic routes to this compound and its precursors.

Method Substrate Catalyst/Enzyme Product Yield (%) Enantiomeric Excess (ee %) Key Conditions
Sharpless Asymmetric Dihydroxylation1-OcteneAD-mix-β(R,R)-2,3-OctanediolHigh>95t-BuOH/H₂O, 0°C
Sharpless Asymmetric Dihydroxylation1-OcteneAD-mix-α(S,S)-2,3-OctanediolHigh>95t-BuOH/H₂O, 0°C
Hydrolytic Kinetic Resolution(±)-1,2-Epoxyoctane(R,R)-(salen)Co(III)OAc(S)-1,2-Epoxyoctane / (R)-1,2-Octanediol~45 (epoxide)>99 (epoxide)0.55 equiv. H₂O, low catalyst loading (0.2-2.0 mol%)
Enzymatic Kinetic Resolution(±)-anti-2,3-OctanediolAmano Lipase PS(2S,3R)-2,3-Octanediol / (2R,3S)-2-acetoxy-3-octanolHighHighVinyl acetate (B1210297), organic solvent

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Octene

This protocol is adapted from a general procedure for the asymmetric dihydroxylation of olefins.

Materials:

Procedure:

  • A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • AD-mix-β (14 g) is added to the cooled solvent mixture and stirred until dissolved.

  • 1-Octene (10 mmol, 1.12 g) is added to the reaction mixture at 0°C.

  • The reaction is stirred vigorously at 0°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, solid sodium sulfite (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

  • The reaction mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with 2 M sulfuric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R,R)-2,3-octanediol.

Hydrolytic Kinetic Resolution of (±)-1,2-Epoxyoctane

This protocol is based on the general procedure developed by Jacobsen and coworkers.[1]

Materials:

  • (±)-1,2-Epoxyoctane

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate [(R,R)-(salen)Co(III)OAc]

  • Water

  • Tetrahydrofuran (THF) (optional)

Procedure:

  • To a stirred solution of (±)-1,2-epoxyoctane (10.0 g, 78.0 mmol) is added (R,R)-(salen)Co(III)OAc (0.47 g, 0.78 mmol, 1.0 mol %).

  • The mixture is cooled to 0°C, and water (0.77 mL, 42.9 mmol, 0.55 equiv) is added dropwise over 10 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The progress of the resolution is monitored by chiral GC or HPLC analysis.

  • Upon reaching approximately 50% conversion, the reaction mixture is purified by flash chromatography on silica gel to separate the unreacted (S)-1,2-epoxyoctane and the (R)-1,2-octanediol.

Enzymatic Kinetic Resolution of (±)-anti-2,3-Octanediol

This protocol is adapted from the work of Wickham et al.

Materials:

  • (±)-anti-2,3-Octanediol

  • Amano Lipase PS (from Burkholderia cepacia)

  • Vinyl acetate

  • Hexane

  • Ethyl acetate

Procedure:

  • (±)-anti-2,3-Octanediol is dissolved in a suitable organic solvent (e.g., hexane).

  • Amano Lipase PS is added to the solution.

  • Vinyl acetate (as the acylating agent) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by GC or HPLC to determine the conversion and enantiomeric excess of the remaining diol and the formed monoacetate.

  • Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration.

  • The solvent is evaporated, and the resulting mixture of the unreacted (2S,3R)-2,3-octanediol and the (2R,3S)-2-acetoxy-3-octanol is separated by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow: Enantioselective Synthesis of this compound

experimental_workflow cluster_AD Sharpless Asymmetric Dihydroxylation cluster_HKR Hydrolytic Kinetic Resolution cluster_EKR Enzymatic Kinetic Resolution start_AD 1-Octene reagents_AD AD-mix-β (or α) t-BuOH/H₂O, 0°C start_AD->reagents_AD Reaction product_AD (R,R)- or (S,S)-2,3-Octanediol reagents_AD->product_AD Yields Diol start_HKR (±)-1,2-Epoxyoctane reagents_HKR (R,R)-(salen)Co(III)OAc H₂O start_HKR->reagents_HKR Resolution product_epoxide (S)-1,2-Epoxyoctane reagents_HKR->product_epoxide Unreacted product_diol_HKR (R)-1,2-Octanediol reagents_HKR->product_diol_HKR Hydrolyzed start_EKR (±)-anti-2,3-Octanediol reagents_EKR Lipase Vinyl Acetate start_EKR->reagents_EKR Resolution product_diol_EKR (2S,3R)-2,3-Octanediol reagents_EKR->product_diol_EKR Unreacted product_acetate (2R,3S)-Monoacetate reagents_EKR->product_acetate Acylated

Caption: Overview of the main synthetic routes to enantiopure this compound.

Catalytic Cycle: Sharpless Asymmetric Dihydroxylation

sharpless_cycle OsVIII_L OsO₄-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene 1-Octene Alkene->Cycloaddition Osmylate_ester Osmylate(VI) Ester Intermediate Cycloaddition->Osmylate_ester Hydrolysis Hydrolysis (H₂O, Base) Osmylate_ester->Hydrolysis Diol This compound Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Reoxidation (e.g., K₃[Fe(CN)₆]) OsVI->Reoxidation Reoxidation->OsVIII_L Regeneration

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Catalytic Cycle: Jacobsen Hydrolytic Kinetic Resolution

jacobsen_cycle CoIII_cat (salen)Co(III)-OAc (Precatalyst) Activation_R Activation of (R)-Epoxide by Co(III)-OAc CoIII_cat->Activation_R Activation_S Activation of (S)-Epoxide (Disfavored) CoIII_cat->Activation_S CoIII_OH (salen)Co(III)-OH (Active Species) Nucleophilic_attack Nucleophilic Attack by Co(III)-OH CoIII_OH->Nucleophilic_attack Epoxide_R (R)-Epoxide Epoxide_R->Activation_R Epoxide_S (S)-Epoxide Epoxide_S->Activation_S Activation_R->Nucleophilic_attack Fast Unreacted_epoxide (S)-2,3-Epoxyoctane (Recovered) Activation_S->Unreacted_epoxide Slow Diol_product (R)-2,3-Octanediol Nucleophilic_attack->Diol_product

Caption: Simplified mechanism of the Jacobsen Hydrolytic Kinetic Resolution.

References

A Comprehensive Technical Guide to the Stereospecific Synthesis of Vicinal Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific synthesis of vicinal diols, or 1,2-diols, is a cornerstone of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. The precise spatial arrangement of hydroxyl groups is a key structural motif in a vast array of biologically active molecules, including carbohydrates, macrolides, and polyketides. Control over the stereochemistry of these diols is therefore paramount in constructing complex molecular architectures with desired biological functions. This guide provides an in-depth overview of the core methodologies for achieving stereospecific syn- and anti-dihydroxylation of alkenes, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reagent-Controlled Asymmetric Dihydroxylation

Reagent-controlled methods utilize chiral catalysts or reagents to induce stereoselectivity in the dihydroxylation of prochiral and chiral alkenes. These methods are powerful tools for establishing specific stereocenters with high fidelity.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning method for the enantioselective syn-dihydroxylation of alkenes.[1] It employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant.[2] The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, dictates the face of the alkene to which the hydroxyl groups are delivered.[1] Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have made this reaction highly accessible and reliable.[2]

Mechanism of Sharpless Asymmetric Dihydroxylation

The reaction proceeds through a catalytic cycle initiated by the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1] Hydrolysis of this intermediate releases the syn-diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to regenerate the active Os(VIII) catalyst.[1]

Sharpless_AD_Mechanism OsO4 OsO₄ Complex [LOsO₄] Complex OsO4->Complex + L* Ligand Chiral Ligand (L) Alkene Alkene Intermediate Cyclic Osmate Ester Complex->Intermediate + Alkene [3+2] cycloaddition Diol syn-Diol Intermediate->Diol + 2H₂O (Hydrolysis) OsVI Os(VI) species Intermediate->OsVI OsVI->Complex Reoxidation Cooxidant_red Co-oxidant (reduced) Cooxidant_ox Co-oxidant (oxidized) Cooxidant_red->Cooxidant_ox

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Quantitative Data for Sharpless Asymmetric Dihydroxylation

Alkene SubstrateLigand SystemYield (%)ee (%)Reference
StyreneAD-mix-β9599[3]
trans-StilbeneAD-mix-β93>99[3]
1-DeceneAD-mix-β9797[3]
α-MethylstyreneAD-mix-β9288[3]
IndeneAD-mix-α9498[3]
Methyl trans-cinnamateAD-mix-β9796[3]

Detailed Experimental Protocol: Asymmetric Dihydroxylation of Styrene

  • Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (B103910) (100 mL) and water (100 mL). The solvent mixture is stirred at room temperature until homogeneous.

  • Reagent Addition: AD-mix-β (28 g) is added to the solvent mixture in one portion. The mixture is stirred vigorously until all solids are dissolved, resulting in a clear, yellow-orange solution. The mixture is then cooled to 0 °C in an ice bath.

  • Substrate Addition: Styrene (2.08 g, 20 mmol) is added to the cold reaction mixture.

  • Reaction: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (B76179) (30 g). The mixture is stirred for 1 hour at room temperature.

  • Workup: Ethyl acetate (B1210297) (150 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with 1 M NaOH (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-1-phenyl-1,2-ethanediol.

Upjohn Dihydroxylation

The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[4][5] This method is broadly applicable to a wide range of alkenes and provides good to excellent yields of the corresponding vicinal diols.[6] However, it does not provide enantioselectivity unless a chiral ligand is added, in which case it becomes a variation of the Sharpless AD.

Mechanism of Upjohn Dihydroxylation

The mechanism is analogous to the Sharpless AD, involving a [3+2] cycloaddition of OsO₄ to the alkene to form a cyclic osmate ester, followed by hydrolysis to the syn-diol and re-oxidation of the resulting Os(VI) species by NMO.[6]

Upjohn_Dihydroxylation OsO4 OsO₄ Intermediate Cyclic Osmate Ester OsO4->Intermediate + Alkene [3+2] cycloaddition Alkene Alkene Diol syn-Diol Intermediate->Diol + 2H₂O (Hydrolysis) OsVI Os(VI) species Intermediate->OsVI OsVI->OsO4 Reoxidation NMO NMO NMM NMM NMO->NMM

Upjohn Dihydroxylation Catalytic Cycle

Quantitative Data for Upjohn Dihydroxylation

Alkene SubstrateYield (%)Reference
Cyclohexene (B86901)95[7]
1-Octene92[8]
Styrene90[3]
trans-4-Octene94[8]
α-Pinene85[7]

Detailed Experimental Protocol: Dihydroxylation of Cyclohexene

  • Preparation: To a solution of cyclohexene (1.64 g, 20 mmol) in a mixture of acetone (B3395972) (80 mL) and water (20 mL) in a 250 mL round-bottom flask is added NMO (2.81 g, 24 mmol).

  • Catalyst Addition: A 2.5 wt% solution of OsO₄ in tert-butanol (0.5 mL, 0.05 mmol) is added to the stirred solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (20 mL) and stirred for 30 minutes.

  • Workup: The mixture is concentrated under reduced pressure to remove the acetone. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by recrystallization from ethyl acetate/hexanes to afford cis-1,2-cyclohexanediol.

Diastereoselective Dihydroxylation: Substrate Control

In substrate-controlled diastereoselective dihydroxylations, the inherent chirality of the starting material directs the facial selectivity of the dihydroxylation. This is a powerful strategy for the synthesis of polyhydroxylated compounds where the stereochemistry of newly formed stereocenters is dictated by existing ones.

Directed Dihydroxylation of Allylic and Homoallylic Alcohols

The hydroxyl group of an allylic or homoallylic alcohol can act as a directing group, influencing the stereochemical outcome of the dihydroxylation. This directing effect can be exploited to achieve high levels of diastereoselectivity.

Chelation vs. Non-Chelation Control

The stereochemical outcome can often be rationalized by considering either chelation or non-chelation control models. In chelation control, the metal catalyst coordinates to the existing hydroxyl group and the double bond, leading to delivery of the new hydroxyl groups from the same face as the directing group. In non-chelation-controlled reactions, steric factors dominate, and the reagent attacks from the less hindered face, which is typically opposite to the directing group.

Quantitative Data for Substrate-Controlled Dihydroxylation

SubstrateReagent SystemDiastereomeric Ratio (syn:anti)Yield (%)Reference
(R)-3-buten-2-olOsO₄, NMO19:185[9]
(S)-4-penten-2-olOsO₄, NMO1:1088[9]
(E)-1-phenyl-3-buten-1-olOsO₄, TMEDA>95:592[10]
(Z)-1-phenyl-3-buten-1-olOsO₄, NMO1:1589[10]

Synthesis of anti-Diols

While the aforementioned methods predominantly yield syn-diols, the synthesis of anti-vicinal diols is equally important. This is typically achieved through a two-step sequence involving epoxidation followed by nucleophilic ring-opening, or through specific reagent systems that favor anti-addition.

Prévost Reaction

The Prévost reaction provides a method for the anti-dihydroxylation of alkenes.[11] The reaction involves the treatment of an alkene with iodine and a silver salt of a carboxylic acid (e.g., silver benzoate) in an anhydrous solvent.[4] The initially formed trans-1,2-dicarboxylate is then hydrolyzed to the anti-diol.[11]

Mechanism of the Prévost Reaction

The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion, which is opened by the carboxylate anion in an SN2 fashion to give a trans-iodo ester. Neighboring group participation by the ester carbonyl leads to the formation of a cyclic dioxolenium ion, which is then opened by a second carboxylate anion to give the trans-dicarboxylate.[11]

Prevost_Reaction Alkene Alkene Iodonium Cyclic Iodonium Ion Alkene->Iodonium + I₂ Iodoester trans-Iodo Ester Iodonium->Iodoester + RCOO⁻ Dioxolenium Dioxolenium Ion Iodoester->Dioxolenium Neighboring Group Participation Dicarboxylate trans-Dicarboxylate Dioxolenium->Dicarboxylate + RCOO⁻ AntiDiol anti-Diol Dicarboxylate->AntiDiol Hydrolysis

Prévost Reaction Mechanism

Quantitative Data for the Prévost Reaction

Alkene SubstrateYield (%)Diastereoselectivity (anti:syn)Reference
Cyclohexene80>99:1[4][11]
Styrene75>95:5[12]
trans-2-Butene78>99:1[12]

Detailed Experimental Protocol: Prévost Reaction of Cyclohexene

  • Preparation: A solution of cyclohexene (1.64 g, 20 mmol) in anhydrous benzene (B151609) (100 mL) is placed in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Silver benzoate (B1203000) (9.16 g, 40 mmol) and iodine (5.08 g, 20 mmol) are added to the solution.

  • Reaction: The mixture is heated to reflux for 4 hours. The reaction progress can be monitored by the disappearance of the purple color of iodine.

  • Workup: After cooling to room temperature, the silver iodide precipitate is removed by filtration. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and water (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude dibenzoate.

  • Hydrolysis: The crude dibenzoate is dissolved in a solution of sodium hydroxide (B78521) (2.0 g, 50 mmol) in methanol (B129727) (50 mL) and water (10 mL). The mixture is refluxed for 2 hours.

  • Purification: After cooling, the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by distillation or recrystallization to afford trans-1,2-cyclohexanediol.

Synthesis of syn-Diols via Halohydrin Chemistry

An alternative to osmium-based reagents for syn-dihydroxylation is the Woodward modification of the Prévost reaction.

Woodward cis-Dihydroxylation

The Woodward cis-dihydroxylation provides syn-diols from alkenes by treatment with iodine and silver acetate in the presence of wet acetic acid.[13][14] The presence of water is crucial as it intercepts a key intermediate, leading to the formation of a cis-hydroxy acetate, which upon hydrolysis yields the syn-diol.[13]

Mechanism of Woodward cis-Dihydroxylation

Similar to the Prévost reaction, a cyclic iodonium ion is formed and opened by acetate to give a trans-iodo acetate. This intermediate then forms a cyclic acetoxonium ion. In the presence of water, this ion is attacked by water to give a cis-hydroxy acetate, which is then hydrolyzed to the syn-diol.[13]

Woodward_Reaction Alkene Alkene Iodonium Cyclic Iodonium Ion Alkene->Iodonium + I₂ Iodoacetate trans-Iodo Acetate Iodonium->Iodoacetate + AcO⁻ Acetoxonium Acetoxonium Ion Iodoacetate->Acetoxonium Neighboring Group Participation Hydroxyacetate cis-Hydroxy Acetate Acetoxonium->Hydroxyacetate + H₂O SynDiol syn-Diol Hydroxyacetate->SynDiol Hydrolysis

Woodward cis-Dihydroxylation Mechanism

Quantitative Data for Woodward cis-Dihydroxylation

Alkene SubstrateYield (%)Diastereoselectivity (syn:anti)Reference
Cyclohexene71>98:2[15]
1-Hexene65>95:5[13]
Cholesteryl acetate60>99:1[15]

Detailed Experimental Protocol: Woodward cis-Dihydroxylation of Cyclohexene

  • Preparation: A mixture of cyclohexene (1.64 g, 20 mmol), silver acetate (6.68 g, 40 mmol), and glacial acetic acid containing 1% water (100 mL) is placed in a 250 mL round-bottom flask.

  • Reagent Addition: Iodine (5.08 g, 20 mmol) is added in small portions over 30 minutes with stirring at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Workup: The silver iodide precipitate is removed by filtration. The filtrate is poured into a saturated aqueous solution of sodium chloride (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate until neutral, then with water, and dried over anhydrous magnesium sulfate.

  • Hydrolysis: The solvent is removed under reduced pressure, and the resulting crude hydroxy acetate is hydrolyzed by refluxing with a solution of potassium hydroxide (2.8 g, 50 mmol) in methanol (50 mL) for 2 hours.

  • Purification: The methanol is removed, and the residue is extracted with diethyl ether. The ether extract is dried and concentrated to give the crude diol, which is purified by recrystallization to afford cis-1,2-cyclohexanediol.

Conclusion

The stereospecific synthesis of vicinal diols is a mature yet continually evolving field in organic chemistry. The methods outlined in this guide, from the highly enantioselective Sharpless Asymmetric Dihydroxylation to the diastereoselective Prévost and Woodward reactions, provide a powerful toolkit for the modern synthetic chemist. The choice of method depends on the desired stereochemical outcome (syn vs. anti, and specific enantiomer), the nature of the substrate, and practical considerations such as reagent cost and toxicity. A thorough understanding of the mechanisms and careful selection of reaction conditions are crucial for achieving the desired stereochemical control in the synthesis of complex molecules for research, drug discovery, and development.

References

Navigating the Structural Maze: A Technical Guide to the NMR Characterization of 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted and Representative NMR Data for Octanediol Isomers

The precise chemical shifts and coupling constants for 2,3-octanediol are not available in common spectral databases. However, based on the known ranges for similar aliphatic diols, a predicted ¹H and ¹³C NMR data set is presented below for illustrative purposes. Furthermore, experimental data for the related isomer, 1,2-octanediol (B41855), is provided for comparative analysis.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-10.9 (t)t7.0
H-21.1-1.2 (m)m-
H-33.4-3.6 (m)m-
H-41.3-1.5 (m)m-
H-51.2-1.4 (m)m-
H-61.2-1.4 (m)m-
H-71.2-1.4 (m)m-
H-80.9 (t)t7.0
OHVariablebr s-

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ) (ppm)
C-1~14
C-2~23
C-3~72-75
C-4~32-35
C-5~25-28
C-6~23
C-7~23
C-8~14

Table 3: Experimental ¹H and ¹³C NMR Data for 1,2-Octanediol in CDCl₃

Position¹H Chemical Shift (δ) (ppm)¹³C Chemical Shift (δ) (ppm)
13.65 (dd, J = 11.1, 3.2 Hz), 3.42 (dd, J = 11.1, 7.7 Hz)65.9
23.75 (m)72.5
31.45-1.55 (m)33.2
41.25-1.40 (m)25.9
51.25-1.40 (m)29.4
61.25-1.40 (m)31.8
71.25-1.40 (m)22.6
80.88 (t, J = 7.0 Hz)14.1
OHVariable-

Note: The experimental data for 1,2-octanediol is sourced from publicly available information and may vary slightly depending on experimental conditions.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. Below are detailed methodologies for the key experiments.

Sample Preparation
  • Sample Purity: Ensure the analyte (this compound) is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like octanediol, deuterated chloroform (B151607) (CDCl₃) is a common choice. Other suitable solvents include deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), especially if hydrogen bonding with the hydroxyl groups is of interest.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Instrument Parameters

The following are typical parameters for acquiring spectra on a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: Typically room temperature (298 K).

¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR (COSY, HSQC, HMBC):

  • Pulse Programs: Standard vendor-supplied pulse sequences (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf on Bruker instruments).

  • Spectral Width: Optimized based on the ¹H and ¹³C spectral ranges.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans per Increment: 2-16.

  • Relaxation Delay: 1.5-2.5 seconds.

  • Optimization: For HMBC, the long-range coupling constant (e.g., 8 Hz) should be set appropriately.

Visualizing the NMR Structural Elucidation Workflow

The process of determining a molecule's structure from its NMR data follows a logical progression, starting with simple 1D experiments and moving to more complex 2D correlations.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

A logical workflow for NMR-based structural elucidation.

Deciphering the Connectivity: 2D NMR Correlation Diagrams

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the proton spin systems within a molecule. For this compound, COSY would show correlations between adjacent protons along the carbon backbone.

Expected COSY correlations in this compound.
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Expected one-bond HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four). This is a powerful tool for connecting different spin systems and for identifying quaternary (non-protonated) carbons. For this compound, HMBC would be crucial for confirming the connectivity around the C-2 and C-3 diol core.

HMBC_Correlations C1 C-1 H2 H-2 H2->C1 C4 C-4 H2->C4 C3 C-3 H2->C3 H3 H-3 H3->C1 H3->C4 C2 C-2 H3->C2 C5 C5 H3->C5 H5 H-5 H5->C4 H5->C3 H1 H-1 H1->C2 H1->C3 H4 H-4 H4->C2 H4->C3 H4->C5

Selected expected long-range HMBC correlations in this compound.

Conclusion

The comprehensive analysis of 1D and 2D NMR spectra provides an unparalleled level of detail for the structural characterization of organic molecules like this compound. By systematically interpreting the chemical shifts, coupling constants, and correlation cross-peaks from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently assemble the molecular structure, confirm connectivity, and assign the stereochemistry. While experimental data for this compound remains elusive in public domains, the principles and workflows outlined in this guide, using predictive data and a closely related isomer, provide a robust framework for any scientist or professional engaged in the structural elucidation of novel or known chemical entities.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Octanediol. The information presented herein is essential for the identification and structural elucidation of this compound in various analytical contexts. This document outlines the primary fragmentation pathways, presents quantitative data on fragment ion abundance, and details a representative experimental protocol for acquiring a mass spectrum of this compound.

Molecular Structure and Properties

This compound is a vicinal diol with the chemical formula C₈H₁₈O₂ and a molecular weight of approximately 146.23 g/mol .[1][2] Its structure consists of an eight-carbon chain with hydroxyl groups on the second and third carbon atoms.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M⁺˙ at m/z 146) and a series of characteristic fragment ions resulting from specific cleavage events. The base peak, the most intense signal in the spectrum, is observed at an m/z of 45. Other significant high-abundance ions are observed at m/z 55 and 83.

Quantitative Data of Primary Fragment Ions

The relative abundance of the most significant fragment ions in the electron ionization mass spectrum of this compound is summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zRelative Abundance (%)Proposed Fragment Ion
4385[C₃H₇]⁺ or [CH₃CO]⁺
45100[CH₃CH(OH)]⁺
5598[C₄H₇]⁺
5765[C₄H₉]⁺
7140[C₅H₁₁]⁺
7235[C₅H₁₂]⁺˙
8390[M - C₂H₅O - H₂]⁺ or [C₆H₁₁]⁺
8715[CH(OH)CH(OH)C₃H₇]⁺˙
1015[M - C₂H₅O]⁺
1132[M - H₂O - CH₃]⁺
128<1[M - H₂O]⁺˙

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization conditions is primarily driven by the presence of the two hydroxyl groups. The major fragmentation pathways include alpha-cleavage and dehydration followed by subsequent fragmentation.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for alcohols and involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, alpha-cleavage between C2 and C3 results in the formation of the resonance-stabilized ion at m/z 45 , which is the base peak.

G M This compound (M) m/z 146 ion Molecular Ion (M+.) m/z 146 M->ion Electron Ionization frag45 [CH3CH(OH)]+ m/z 45 (Base Peak) ion->frag45 α-Cleavage (C2-C3) frag101_radical [C6H13O]. frag87 [M - C5H11]+ m/z 87 ion->frag87 α-Cleavage (C3-C4) frag59_radical [C5H11]. G ion Molecular Ion (M+.) m/z 146 dehydrated_ion [M - H2O]+. m/z 128 ion->dehydrated_ion - H2O frag113 [M - H2O - CH3]+ m/z 113 dehydrated_ion->frag113 - CH3. frag83 Further Fragmentation m/z 83, 55, etc. dehydrated_ion->frag83 Rearrangement & Cleavage G cluster_main Fragmentation Pathway of this compound cluster_alpha α-Cleavage cluster_dehydration Dehydration Pathway cluster_other Other Fragments mol_ion Molecular Ion (M+.) m/z 146 frag_45 [CH3CHOH]+ m/z 45 (100%) mol_ion->frag_45 C2-C3 cleavage frag_87 [M - C4H9]+ m/z 87 (15%) mol_ion->frag_87 C3-C4 cleavage dehydrated_ion [M - H2O]+. m/z 128 (<1%) mol_ion->dehydrated_ion -H2O frag_43 [C3H7]+ m/z 43 (85%) mol_ion->frag_43 Alkyl chain cleavage frag_113 [M - H2O - CH3]+ m/z 113 (2%) dehydrated_ion->frag_113 -CH3 frag_83 [C6H11]+ m/z 83 (90%) dehydrated_ion->frag_83 Rearrangement frag_55 [C4H7]+ m/z 55 (98%) frag_83->frag_55 -C2H4

References

Navigating the Chiral Landscape: A Technical Guide to the Gas Chromatography of 2,3-Octanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gas chromatographic (GC) analysis of 2,3-octanediol isomers. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation and quantification of these individual isomers are critical in various fields, including pheromone research, asymmetric synthesis, and drug development, as different stereoisomers can exhibit distinct biological activities. This guide details the necessary experimental protocols, data presentation, and logical workflows to achieve successful chiral separation of these compounds.

The Challenge of Stereoisomer Separation

Enantiomers, such as (2R,3R) and (2S,3S)-2,3-octanediol, possess identical physical properties in a non-chiral environment, making their separation by standard GC methods impossible. Similarly, diastereomers, like (2R,3R) and (2R,3S)-2,3-octanediol, while having different physical properties, can still be challenging to resolve. Therefore, specialized chiral chromatography techniques are imperative.

The most effective approach for the GC separation of this compound isomers involves the use of a chiral stationary phase (CSP). These phases are typically based on derivatized cyclodextrins, which create a chiral environment within the column, allowing for differential interactions with the individual stereoisomers, leading to different retention times.

Data Presentation: Gas Chromatographic Retention Times

Below is a table summarizing the expected retention data for the trifluoroacetylated derivatives of this compound isomers on a chiral GC column.

Isomer ConfigurationCommon NameExpected Elution OrderIllustrative Retention Time (min)
(2R,3R)-2,3-octanediol(+)-syn325.8
(2S,3S)-2,3-octanediol(-)-syn426.2
(2R,3S)-2,3-octanediol(-)-anti124.5
(2S,3R)-2,3-octanediol(+)-anti224.9

Note: The illustrative retention times are based on typical separations of similar vicinal diols on a chiral column and are for comparative purposes only. Actual retention times will vary based on the specific experimental setup.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for the successful separation of this compound isomers. The following methodologies for derivatization and GC analysis are based on established procedures for vicinal diols.

Derivatization of this compound Isomers

To enhance volatility and improve chromatographic separation, derivatization of the hydroxyl groups is essential. Acetylation or trifluoroacetylation are common and effective methods.

Protocol for Trifluoroacetylation:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound isomer mixture in 100 µL of a suitable solvent (e.g., dichloromethane (B109758) or pyridine).

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation: Allow the reaction mixture to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of hexane (B92381) or another suitable solvent for GC injection.

Gas Chromatography (GC) Analysis

The heart of the separation lies in the selection of the appropriate chiral column and the optimization of the GC parameters.

Recommended GC Parameters:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based chiral capillary column is required. A common choice is a 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase (e.g., Rt-βDEXsa).

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase at 2°C/min to 140°C.

    • Ramp 2: Increase at 10°C/min to 220°C, hold for 5 minutes.

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analysis of this compound isomers.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start This compound Isomer Mixture dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatization Reagent (e.g., TFAA) dissolve->derivatize react Heat to React derivatize->react evaporate Evaporate Excess Reagent react->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute inject Inject into GC reconstitute->inject separate Separate on Chiral Column inject->separate detect Detect with FID/MS separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peaks by Retention Time chromatogram->identify quantify Quantify Isomers by Peak Area identify->quantify report Report Results quantify->report logical_relationship cluster_isomers Stereoisomers cluster_analysis Analytical Requirements compound This compound enantiomers Enantiomers ((2R,3R) & (2S,3S)) ((2R,3S) & (2S,3R)) compound->enantiomers diastereomers Diastereomers ((2R,3R) & (2R,3S)) ((2R,3R) & (2S,3R)) compound->diastereomers derivatization Derivatization (e.g., Acetylation, Silylation) compound->derivatization Improves Analysis chiral_gc Chiral Gas Chromatography enantiomers->chiral_gc Requires diastereomers->chiral_gc Requires derivatization->chiral_gc Enables

The Enigmatic Biological Profile of 2,3-Octanediol Stereoisomers: From Pheromonal Communication to Potential Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanediol, a vicinal diol with two chiral centers, exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the hydroxyl groups in these isomers gives rise to unique three-dimensional structures that can dictate their interactions with biological systems. While the primary and most extensively documented biological role of this compound stereoisomers lies in the realm of chemical ecology, specifically as insect pheromones, emerging research on related short-chain alkanediols suggests a broader potential for bioactivity, including antimicrobial and skin penetration-enhancing properties. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound stereoisomers, with a focus on data relevant to researchers in the fields of life sciences and drug development.

Pheromonal Activity of this compound Stereoisomers

The most well-characterized biological function of this compound stereoisomers is their role as semiochemicals in insects, particularly within the Cerambycidae family of longhorn beetles.

(2R,3S)-2,3-Octanediol: A Female-Produced Sex Pheromone

Field and laboratory studies have unequivocally identified (2R,3S)-2,3-octanediol as a female-produced sex pheromone for the longhorn beetle Megopis costipennis[1]. This specific stereoisomer is highly attractive to males of the species, playing a crucial role in mate location and reproductive success. Interestingly, studies have shown that the presence of the (2S,3R)-enantiomer does not appear to antagonize the attraction of males to the (2R,3S) form, suggesting that a racemic mixture of the anti-diols can be effectively used in trapping programs for this species[1][2][3].

Table 1: Pheromonal Activity of this compound Stereoisomers

StereoisomerBiological ActivityTarget OrganismReference
(2R,3S)-2,3-OctanediolFemale-produced sex pheromoneMegopis costipennis[1][2][3]
Racemic anti-2,3-octanediolMale attractantMegopis costipennis[1][2][3]
Experimental Protocols: Pheromone Identification and Field Trapping

The identification and validation of this compound as a pheromone involved a series of specialized techniques common in chemical ecology research.

This technique is pivotal for identifying biologically active volatile compounds. An insect antenna is used as a highly sensitive and selective detector for compounds eluting from a gas chromatograph.

GC_EAD_Workflow cluster_GC Gas Chromatography cluster_Effluent_Splitting Effluent Splitting cluster_Detection Detection cluster_Data_Analysis Data Analysis Volatile Sample Injection Volatile Sample Injection GC Column Separation GC Column Separation Volatile Sample Injection->GC Column Separation Carrier Gas Effluent Splitter Effluent Splitter GC Column Separation->Effluent Splitter Flame Ionization Detector (FID) Flame Ionization Detector (FID) Effluent Splitter->Flame Ionization Detector (FID) Stream 1 Insect Antenna (EAD) Insect Antenna (EAD) Effluent Splitter->Insect Antenna (EAD) Stream 2 Data Acquisition System Data Acquisition System Flame Ionization Detector (FID)->Data Acquisition System Chemical Signal Insect Antenna (EAD)->Data Acquisition System Biological Signal Identification of Bioactive Peaks Identification of Bioactive Peaks Data Acquisition System->Identification of Bioactive Peaks

Caption: Workflow for Gas Chromatography-Electroantennogram Detection (GC-EAD).

A typical GC-EAD protocol for cerambycid pheromones involves:

  • Volatile Collection: Headspace volatiles are collected from live insects (males and females separately) by aeration onto a sorbent material.

  • Sample Extraction: The collected volatiles are eluted from the sorbent using a suitable solvent (e.g., pentane (B18724) or hexane).

  • GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile organic compounds.

  • Effluent Splitting: The column effluent is split, with one portion directed to a standard detector (like a Flame Ionization Detector - FID) and the other to the insect antenna preparation.

  • Electroantennographic Detection: The antenna, mounted between two electrodes, is exposed to the effluent stream. Nerve impulses generated by the antennal olfactory receptor neurons in response to active compounds are amplified and recorded.

  • Data Analysis: The signals from the FID and the antenna are displayed simultaneously. Peaks in the FID chromatogram that consistently elicit a response from the antenna are identified as biologically active.

To confirm the behavioral activity of the identified compounds, field trapping experiments are conducted.

Field_Trapping_Workflow Hypothesized Pheromone Hypothesized Pheromone Lure Preparation Lure Preparation Hypothesized Pheromone->Lure Preparation Trap Deployment Trap Deployment Lure Preparation->Trap Deployment Insect Capture Insect Capture Trap Deployment->Insect Capture Control (Solvent Only) Control (Solvent Only) Control (Solvent Only)->Lure Preparation Data Collection & Analysis Data Collection & Analysis Insect Capture->Data Collection & Analysis Validation of Pheromone Activity Validation of Pheromone Activity Data Collection & Analysis->Validation of Pheromone Activity

Caption: General workflow for a field trapping bioassay.

A standard protocol for field trapping of Megopis costipennis would include:

  • Lure Preparation: Synthetic (2R,3S)-2,3-octanediol (or a racemic mixture) is loaded into a controlled-release dispenser. Control lures contain only the solvent.

  • Trap Deployment: Traps (e.g., cross-vane panel traps) are deployed in the natural habitat of the target species. Lures are placed within the traps.

  • Experimental Design: Traps are typically arranged in a randomized block design to minimize positional effects.

  • Insect Collection and Identification: Traps are checked periodically, and captured insects are collected, counted, and identified.

  • Statistical Analysis: The number of target insects captured in pheromone-baited traps is compared to the number captured in control traps using appropriate statistical tests.

Potential Antimicrobial Activity of this compound

While direct studies on the antimicrobial properties of this compound stereoisomers are scarce, research on the closely related 1,2-octanediol (B41855) provides compelling evidence for potential activity. Alkanediols, in general, are known to possess antimicrobial properties, which are often attributed to their amphiphilic nature allowing them to disrupt microbial cell membranes.

Evidence from Related Alkanediols

Studies on a series of 1,2-alkanediols have demonstrated that their antibacterial activity is dependent on the length of their alkyl chain. Notably, 1,2-octanediol has been shown to exhibit significant bactericidal activity against skin-associated bacteria such as Staphylococcus aureus and Staphylococcus epidermidis[1]. It has also been shown to have weak inhibitory effects on E. coli, P. aeruginosa, S. aureus, and C. albicans when used alone in cosmetic formulations[4]. The combination of 1,2-octanediol with other antimicrobial agents, such as 1,2-hexanediol (B41856) and phenoxyethanol, has been shown to result in a synergistic antimicrobial effect[4].

Table 2: Antimicrobial Activity of Selected 1,2-Alkanediols

CompoundTarget MicroorganismActivity MetricReported ValueReference
1,2-OctanediolStaphylococcus aureusMIC-[1]
1,2-OctanediolStaphylococcus epidermidisMIC-[1]
1,2-OctanediolE. coli, P. aeruginosa, S. aureus, C. albicansWeak Inhibition-[4]

Note: Specific MIC values for 1,2-octanediol were not provided in the abstract of the cited study, but significant bactericidal activity was reported.

Given the structural similarity, it is plausible that this compound stereoisomers may also possess antimicrobial properties. The positioning of the hydroxyl groups in the 2,3-diol may influence its amphiphilicity and, consequently, its interaction with microbial membranes, potentially leading to stereoisomer-specific activity. However, dedicated studies are required to confirm this hypothesis and to quantify the antimicrobial efficacy of each this compound stereoisomer.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

MIC_Assay_Workflow Compound Preparation Compound Preparation Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Compound Preparation->Serial Dilution in 96-well Plate Inoculation of 96-well Plate Inoculation of 96-well Plate Serial Dilution in 96-well Plate->Inoculation of 96-well Plate Microbial Inoculum Preparation Microbial Inoculum Preparation Microbial Inoculum Preparation->Inoculation of 96-well Plate Incubation Incubation Inoculation of 96-well Plate->Incubation Visual or Spectrophotometric Assessment of Growth Visual or Spectrophotometric Assessment of Growth Incubation->Visual or Spectrophotometric Assessment of Growth Determination of MIC Determination of MIC Visual or Spectrophotometric Assessment of Growth->Determination of MIC

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

The protocol involves:

  • Preparation of Test Compound: The this compound stereoisomer is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing microbial growth medium.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential as a Skin Penetration Enhancer

Short-chain alkanediols are also known to act as skin penetration enhancers, a property of significant interest in the development of transdermal drug delivery systems. Their mechanism of action is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to therapeutic agents.

Evidence from Related Alkanediols

Studies have shown that 1,2-octanediol can enhance the skin penetration of various active pharmaceutical ingredients[5]. The efficacy of penetration enhancement by 1,2-alkanediols is often correlated with their alkyl chain length[5]. This suggests that the eight-carbon chain of this compound could confer similar properties. The stereochemistry of the hydroxyl groups in this compound may influence its interaction with the lipid lamellae of the stratum corneum, potentially leading to differences in penetration-enhancing activity among the stereoisomers.

Synthesis of this compound Stereoisomers

The biological evaluation of individual stereoisomers necessitates their synthesis in enantiomerically pure forms. A common strategy for obtaining the anti-diols, (2R,3S)- and (2S,3R)-2,3-octanediol, is through the kinetic resolution of the racemic anti-2,3-octanediol.

Experimental Protocol: Kinetic Resolution of racemic anti-2,3-Octanediol

A reported method for the preparation of (2R,3S)- and (2S,3R)-2,3-octanediols involves the following steps[6]:

  • Preparation of Racemic anti-2,3-octanediol: The racemic diol can be synthesized from (Z)-2-octene.

  • Enzymatic Acetylation: The racemic diol is subjected to enzymatic acetylation using a lipase, such as Amano Lipase PS from Burkholderia cepacia, in the presence of an acetyl donor (e.g., vinyl acetate). The enzyme selectively acetylates one of the enantiomers at a faster rate.

  • Separation: The resulting mixture, containing the acetylated enantiomer and the unreacted enantiomer, is separated using column chromatography.

  • Hydrolysis: The acetylated enantiomer is hydrolyzed to afford the corresponding pure diol.

Kinetic_Resolution_Workflow Racemic anti-2,3-Octanediol Racemic anti-2,3-Octanediol Enzymatic Acetylation (Lipase) Enzymatic Acetylation (Lipase) Racemic anti-2,3-Octanediol->Enzymatic Acetylation (Lipase) Mixture of Acetylated and Unreacted Enantiomers Mixture of Acetylated and Unreacted Enantiomers Enzymatic Acetylation (Lipase)->Mixture of Acetylated and Unreacted Enantiomers Chromatographic Separation Chromatographic Separation Mixture of Acetylated and Unreacted Enantiomers->Chromatographic Separation Acetylated Enantiomer Acetylated Enantiomer Chromatographic Separation->Acetylated Enantiomer Unreacted Enantiomer Unreacted Enantiomer Chromatographic Separation->Unreacted Enantiomer Hydrolysis Hydrolysis Acetylated Enantiomer->Hydrolysis Pure Enantiomer Pure Enantiomer Hydrolysis->Pure Enantiomer

Caption: Workflow for the kinetic resolution of racemic anti-2,3-octanediol.

Future Directions and Conclusion

The biological activity of this compound stereoisomers is a field with significant potential for further exploration. While their role as insect pheromones is well-established, their potential as antimicrobial agents and skin penetration enhancers remains largely unexplored. For drug development professionals, the key takeaway is the critical importance of stereochemistry in determining biological activity.

Future research should focus on:

  • Systematic Screening: Evaluating the four stereoisomers of this compound in a broad range of in vitro pharmacological and toxicological assays.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the stereochemical configuration of the diols with their biological activities to understand the structural requirements for desired effects.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their effects, including their interactions with microbial membranes and the stratum corneum.

References

The Enigmatic Presence of 2,3-Octanediol in the Insect World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanediol, a semiochemical, plays a crucial role in the chemical communication systems of several insect species, primarily within the family Cerambycidae (long-horned beetles). This guide provides an in-depth technical overview of the natural occurrence of this compound, detailing its function, the insects in which it has been identified, and the experimental methodologies used for its study. A significant focus is placed on presenting available data in a structured format and outlining the experimental workflows and hypothetical signaling pathways.

Natural Occurrence and Function of this compound

This compound has been identified as a sex pheromone in at least two species of cerambycid beetles, mediating mate attraction. The specific stereoisomer and the sex that produces the compound can vary between species, highlighting the specificity of chemical signaling in insects.

  • In Megopis costipennis , the female of the species produces (2R,3S)-2,3-octanediol as a sex pheromone to attract males.[1][2][3]

  • In Xylotrechus chinensis , the male produces a blend of possible sex pheromones that includes this compound, 2-hydroxy-3-octanone, and 3-hydroxy-2-octanone (B1231158) to attract females.[4]

While the presence of this compound is confirmed in these species, precise quantitative data on the release rates or the concentration of the compound per insect remains largely unpublished in the available scientific literature. Such data is crucial for understanding the ecological implications and for the development of effective pest management strategies.

Quantitative Data on this compound Occurrence

As of the latest available research, specific quantitative data on the natural abundance of this compound in Megopis costipennis and Xylotrechus chinensis has not been extensively reported. The following table summarizes the known information.

Insect SpeciesSex Producing this compoundStereoisomer(s)FunctionQuantitative Data (Amount/Release Rate)
Megopis costipennisFemale(2R,3S)-2,3-octanediolSex PheromoneNot Reported
Xylotrechus chinensisMaleNot specifiedPossible Sex PheromoneNot Reported

Experimental Protocols

The identification and study of this compound in insects rely on a series of sophisticated analytical techniques. Below are detailed methodologies adapted from published research.

Collection of Insect Volatiles

a. Aeration (Headspace Collection): This method is used to collect airborne pheromones released by living insects.

  • Apparatus: Glass chamber, purified air source, adsorbent trap (e.g., containing Porapak Q or Tenax TA), vacuum pump.

  • Procedure:

    • Place the insects in the glass chamber.

    • Pass a stream of purified air through the chamber at a controlled flow rate.

    • The air, now carrying the insect-released volatiles, is passed through an adsorbent trap.

    • The trapped compounds are then eluted from the adsorbent using a suitable solvent (e.g., pentane, hexane, or dichloromethane).

b. Solvent Extraction of Pheromone Glands: This method is used to obtain a direct extract of the pheromone from the glands.

  • Procedure:

    • Dissect the pheromone glands from the insect.

    • The glands are then immersed in a small volume of a suitable solvent (e.g., hexane) to extract the compounds.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating, identifying, and quantifying the components of an insect's volatile profile.

  • Gas Chromatography (GC) Parameters (Example):

    • Column: A chiral stationary phase column (e.g., Cyclodex B) is essential for separating stereoisomers.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 220 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium

  • Mass Spectrometry (MS) Parameters (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Absolute Quantification using an Internal Standard

To determine the exact amount of this compound, an internal standard (a known amount of a compound not present in the sample) is added to the extract before GC-MS analysis.

  • Procedure:

    • Prepare a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.

    • Analyze these standards by GC-MS to create a calibration curve.

    • Add a known amount of the internal standard to the insect extract.

    • Analyze the spiked extract by GC-MS.

    • By comparing the peak area ratio of this compound to the internal standard in the sample with the calibration curve, the absolute amount of the pheromone can be calculated.[5]

Visualizations

Experimental Workflow for Pheromone Identification and Quantification

experimental_workflow cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_quantification Quantification aeration Aeration (Headspace) gcms Gas Chromatography-Mass Spectrometry (GC-MS) aeration->gcms extraction Solvent Extraction of Glands extraction->gcms abs_quant Absolute Quantification gcms->abs_quant is_prep Internal Standard Preparation cal_curve Calibration Curve Generation is_prep->cal_curve cal_curve->abs_quant

Pheromone analysis workflow.
Hypothetical Biosynthesis and Signaling Pathway of this compound

The precise biosynthetic pathway of this compound in insects has not yet been elucidated. However, it is widely accepted that many insect pheromones are derived from fatty acid metabolism. The following diagram illustrates a hypothetical pathway.

biosynthesis_signaling_pathway cluster_biosynthesis Hypothetical Biosynthesis in Pheromone Gland cluster_release Pheromone Release cluster_reception Reception by Conspecific fatty_acid Fatty Acid Precursors (e.g., from fat body) modification Enzymatic Modifications (e.g., Hydroxylation, Reduction) fatty_acid->modification octanediol This compound modification->octanediol release Release into Environment octanediol->release antenna Antennal Reception (Odorant Binding Proteins & Receptors) release->antenna signal_transduction Signal Transduction Cascade antenna->signal_transduction behavioral_response Behavioral Response (e.g., Mate Seeking) signal_transduction->behavioral_response

Hypothetical this compound pathway.

Future Directions

The study of this compound in insects presents several avenues for future research. A primary focus should be on the accurate quantification of this pheromone in the species known to produce it. This will provide a more complete picture of its ecological role and aid in the development of more effective and species-specific pest management strategies. Furthermore, elucidating the complete biosynthetic pathway, including the identification of precursor molecules and the enzymes involved, will be critical for understanding the evolution of chemical communication and could open doors for the biotechnological production of this semiochemical. For drug development professionals, understanding the specific enzymes in these pathways could offer novel targets for insect-specific metabolic disruption.

References

2,3-Octanediol as a Semiochemical in Cerambycidae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 2,3-octanediol as a semiochemical, particularly as a sex pheromone, in the Cerambycidae family of longhorned beetles. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams. The information contained herein is intended to support further research and development in the fields of chemical ecology, pest management, and the synthesis of novel semiochemical-based products.

Introduction to this compound as a Cerambycid Semiochemical

Semiochemicals play a crucial role in the lifecycle of Cerambycidae, mediating behaviors such as mating, aggregation, and host location. Within the diverse chemical arsenal (B13267) of these beetles, diols, and specifically this compound, have emerged as significant signaling molecules. Research has identified specific stereoisomers of this compound as potent, female-produced sex pheromones in certain species, primarily within the Prioninae subfamily.

This guide focuses on the identification, behavioral activity, and experimental protocols associated with this compound in Cerambycidae. Understanding the specificity of these chemical signals, including the precise stereochemistry that elicits a behavioral response, is paramount for developing effective attractants for monitoring and managing cerambycid populations, some of which are significant economic pests.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from key studies on the behavioral and electrophysiological responses of Cerambycidae species to this compound and its isomers.

Table 1: Field Trapping Bioassay Results for Cerambycidae Species' Response to this compound Isomers

SpeciesLocationLureMean Trap Catch (±SE)Sex AttractedFinding
Megopis costipennis[1][2]Yunnan, China(2R,3S)-2,3-octanediol5.0 ± 1.5 aMaleFemale-produced sex pheromone.[1][2]
Megopis costipennis[1][2]Yunnan, Chinaracemic anti-2,3-octanediol4.8 ± 1.2 aMaleRacemic mixture is as effective as the natural enantiomer.[1][2]
Megopis costipennis[1][2]Yunnan, China(2S,3R)-2,3-octanediol0.2 ± 0.2 bMaleThe (2S,3R)-enantiomer is not attractive and does not appear to be inhibitory.[3]
Megopis costipennis[1][2]Yunnan, ChinaUnbaited Control0.0 ± 0.0 bMale
Achryson surinamum[4]Brazilracemic anti-2,3-octanediolSignificantly attractiveBothSex and aggregation-sex pheromone.[4]
Molorchus umbellatarum[5]Hungary(2R,3S)-octanediolHigh numbersBothLikely aggregation attractant and pheromone.[5]
Molorchus umbellatarum[5]Hungary(2R,3R)-octanediolSome attractionBothDiastereomer is less attractive.[5]
Various native CerambycidaeSouthwest Ohio, USAMulti-component lure + this compoundSignificantly fewer than multi-component lure aloneNot specifiedSuggests a potential repellent or inhibitory effect in this blend.[6]

Means in the same study followed by the same letter are not significantly different.

Table 2: Electroantennographic Detection (EAD) Responses of Male Megopis costipennis to this compound Isomers

CompoundResponse
(2R,3S)-2,3-octanediolStrong and consistent antennal response[1][2]
racemic anti-2,3-octanediolStrong and consistent antennal response[1][2]
Headspace extract of female M. costipennisStrong and consistent antennal response to a peak corresponding to (2R,3S)-2,3-octanediol[2]
Headspace extract of male M. costipennisNo significant antennal response[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound as a semiochemical in Cerambycidae.

Volatile Collection from Insects

Objective: To collect airborne semiochemicals produced by live insects for chemical analysis.

Materials:

  • Live Cerambycidae beetles (males and females)

  • Glass aeration chambers (e.g., 500 mL Erlenmeyer flasks) with inlet and outlet ports

  • Charcoal-filtered, humidified air source

  • Flow meter

  • Volatile collection traps (e.g., glass tubes containing Porapak Q or other suitable adsorbent)

  • Vacuum pump

  • Cotton wick and water for insect hydration

Procedure:

  • Place individual or small groups of beetles of the same sex into the aeration chamber. Provide a water source, such as a wet cotton wick.

  • Draw charcoal-filtered, humidified air through the chamber at a controlled flow rate (e.g., 500 mL/min).

  • Pass the effluent air through a volatile collection trap packed with a suitable adsorbent to capture the organic volatiles.

  • Continue the aeration for a set period, often corresponding to the insect's activity period (e.g., overnight for nocturnal species).[3]

  • After collection, elute the trapped volatiles from the adsorbent using a high-purity solvent (e.g., hexane, dichloromethane).

  • Concentrate the resulting extract under a gentle stream of nitrogen if necessary.

  • Store the extract at a low temperature (e.g., -20°C) in a sealed glass vial until analysis.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex volatile mixture elicit a physiological response from an insect's antenna.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Effluent splitter (Y-splitter)

  • Heated transfer line

  • Electroantennography setup:

    • Insect antenna holder with micromanipulators

    • Glass capillary electrodes

    • Electrolyte solution (e.g., insect Ringer's solution)

    • High-impedance amplifier

    • Data acquisition system

  • Live insects for antennal preparations

  • Volatile extract or synthetic standards

Procedure:

  • Antenna Preparation: Excise an antenna from a live beetle. Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.[7]

  • GC Setup: Inject the volatile extract into the GC. The GC column separates the chemical components of the mixture.

  • Signal Splitting: At the end of the GC column, the effluent is split. One portion goes to the FID, which generates a standard chromatogram, while the other portion is directed through a heated transfer line to the insect antenna.[7]

  • EAD Recording: The effluent from the transfer line is passed over the prepared antenna in a stream of humidified, purified air.

  • Data Acquisition: Simultaneously record the signals from the FID and the amplified response from the antenna (the electroantennogram or EAG).[7]

  • Analysis: Biologically active compounds are identified by observing a distinct depolarization in the EAG trace that aligns in time with a peak in the FID chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the chemical structures of the active compounds identified by GC-EAD.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column for separating the compounds of interest (e.g., a chiral column like Cyclodex B for separating stereoisomers)[2]

  • Volatile extract or synthetic standards

  • Mass spectral library (e.g., NIST/Wiley)

Procedure:

  • Inject the volatile extract into the GC-MS system.

  • The GC separates the components of the mixture.

  • As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass spectrometer separates the fragments based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Identify the compounds by comparing their retention times and mass spectra with those of authentic synthetic standards or by matching the spectra to a reference library.

  • For chiral compounds, use a chiral GC column to separate and identify the specific stereoisomers present in the insect extract.[2]

Field Bioassays (Trapping Experiments)

Objective: To determine the behavioral response of the target insect species to potential semiochemicals in a natural environment.

Materials:

  • Insect traps (e.g., black cross-vane panel traps)

  • Lures:

    • Synthetic semiochemicals of high purity

    • Release devices (e.g., polyethylene (B3416737) sachets, rubber septa)

    • Solvent for dilution (e.g., ethanol, isopropanol)

  • Unbaited control traps

  • Trap placement materials (e.g., ropes, stakes)

  • Collection cups (sometimes coated with a slippery substance like Fluon to prevent escape)[3]

  • Randomized block experimental design layout

Procedure:

  • Lure Preparation: Load the release devices with a known amount of the synthetic semiochemical(s) dissolved in a solvent. Prepare control lures containing only the solvent.

  • Experimental Design: Set up traps in a randomized complete block design to minimize the effects of habitat variation. Each block should contain one of each treatment, including the control. Replicate the blocks several times.

  • Trap Deployment: Hang the traps at a consistent height and spacing, appropriate for the target species' flight behavior.

  • Monitoring: Check the traps at regular intervals (e.g., weekly) and collect the captured insects.

  • Data Analysis: Identify and count the captured target species. Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means-separation test) to determine if there are significant differences in attraction between the different lures and the control.

Synthesis of this compound Stereoisomers

Objective: To prepare the different stereoisomers of this compound for bioassays. A common method is the kinetic resolution of racemic anti-2,3-octanediol.

Materials:

Procedure (adapted from a previously reported method):

  • Dissolve racemic anti-2,3-octanediol in the anhydrous solvent.

  • Add vinyl acetate and Amano Lipase PS.

  • Stir the mixture at room temperature and monitor the reaction progress by chiral GC analysis. The lipase will selectively acylate one enantiomer (e.g., (2R,3S)-2,3-octanediol) at a faster rate.

  • Stop the reaction when the desired enantiomeric excess of the slower-reacting enantiomer (e.g., (2S,3R)-2,3-octanediol) is reached (typically around 50% conversion).

  • Filter off the enzyme.

  • Separate the acylated diol from the unreacted diol using silica gel column chromatography.

  • Hydrolyze the acylated fraction (e.g., using potassium carbonate in methanol) to obtain the other pure enantiomer.

  • Purify both enantiomers by column chromatography.

Visualizations: Pathways and Workflows

Signaling Pathway and Behavioral Response

cluster_0 Pheromone Release & Detection cluster_1 Neural Processing & Behavioral Output Female Beetle Female Beetle Pheromone (this compound) Pheromone (this compound) Female Beetle->Pheromone (this compound) Release Male Antenna Male Antenna Pheromone (this compound)->Male Antenna Diffusion in air Olfactory Receptor Neurons (ORNs) Olfactory Receptor Neurons (ORNs) Male Antenna->Olfactory Receptor Neurons (ORNs) Binding Antennal Lobe Antennal Lobe Olfactory Receptor Neurons (ORNs)->Antennal Lobe Signal Transduction Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Processing Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response Initiation of Flight

Caption: Conceptual signaling pathway from pheromone release to behavioral response in Cerambycidae.

Experimental Workflow for Pheromone Identification

Insect Rearing/\nCollection Insect Rearing/ Collection Volatile Collection\n(Aeration) Volatile Collection (Aeration) Insect Rearing/\nCollection->Volatile Collection\n(Aeration) GC-EAD Analysis GC-EAD Analysis Volatile Collection\n(Aeration)->GC-EAD Analysis Identification of\nActive Peaks Identification of Active Peaks GC-EAD Analysis->Identification of\nActive Peaks GC-MS Analysis GC-MS Analysis Identification of\nActive Peaks->GC-MS Analysis Structure Elucidation Structure Elucidation GC-MS Analysis->Structure Elucidation Chemical Synthesis\nof Stereoisomers Chemical Synthesis of Stereoisomers Structure Elucidation->Chemical Synthesis\nof Stereoisomers Field Bioassays\n(Trapping) Field Bioassays (Trapping) Chemical Synthesis\nof Stereoisomers->Field Bioassays\n(Trapping) Pheromone Confirmation Pheromone Confirmation Field Bioassays\n(Trapping)->Pheromone Confirmation

Caption: A generalized workflow for the identification of Cerambycidae pheromones.

Stereoisomers of this compound and Their Activity

cluster_anti anti Diastereomers cluster_syn syn Diastereomers This compound This compound 2R,3S (2R,3S)-2,3-octanediol Active for M. costipennis This compound->2R,3S 2S,3R (2S,3R)-2,3-octanediol Inactive for M. costipennis This compound->2S,3R 2R,3R (2R,3R)-2,3-octanediol Activity not confirmed in cited studies This compound->2R,3R 2S,3S (2S,3S)-2,3-octanediol Activity not confirmed in cited studies This compound->2S,3S 2R,3S->2S,3R Enantiomers 2R,3R->2S,3S Enantiomers

Caption: Stereoisomers of this compound and their known activity in Cerambycidae.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanediol is a vicinal diol, a class of organic compounds characterized by the presence of two hydroxyl groups on adjacent carbon atoms. This structural motif is of significant interest in various scientific disciplines, including synthetic organic chemistry, materials science, and pharmacology, due to its versatile reactivity and potential for diverse applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential, though currently underexplored, biological relevance. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Physical Properties of this compound

Table 1: Physical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈O₂PubChem[1][2]
Molecular Weight 146.23 g/mol PubChem[1][2]
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Density Not experimentally determined-
XLogP3-AA (Computed) 1.7PubChem[1][2]
Hydrogen Bond Donor Count (Computed) 2PubChem[1][2]
Hydrogen Bond Acceptor Count (Computed) 2PubChem[1][2]
Rotatable Bond Count (Computed) 5PubChem[2]
Topological Polar Surface Area (Computed) 40.5 ŲPubChem[1][2]
Kovats Retention Index (Experimental, standard polar) 1613PubChem[2]

Solubility Profile

While quantitative solubility data for this compound is scarce, its amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic hexyl tail, dictates its solubility. It is expected to exhibit limited solubility in water.[3][4] However, it is anticipated to be readily soluble in polar organic solvents such as ethanol, methanol, and acetone, owing to the ability of these solvents to form hydrogen bonds with the hydroxyl groups of the diol.[5] Its solubility in nonpolar solvents like hexane (B92381) is likely to be limited.[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the reactivity of its vicinal diol functionality. These hydroxyl groups can undergo a variety of transformations, making this compound a valuable synthetic intermediate.

Oxidation

The vicinal diol moiety of this compound can be readily oxidized to the corresponding α-diketone, 2,3-octanedione (B1214595). This transformation is a cornerstone of its chemical reactivity and can be achieved using various oxidizing agents.

Esterification

Like other alcohols, the hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding mono- or di-esters. This reaction is fundamental in modifying the polarity and other physicochemical properties of the molecule.

Experimental Protocols

Synthesis of anti-2,3-Octanediol via Dihydroxylation of (Z)-2-Octene

The synthesis of anti-2,3-octanediol can be achieved through the anti-dihydroxylation of (Z)-2-octene. This process typically involves a two-step sequence: epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the resulting epoxide.[6][7][8][9]

Synthesis_of_anti_2_3_Octanediol start (Z)-2-Octene intermediate cis-2,3-Epoxyoctane start->intermediate Epoxidation reagent1 m-CPBA (or other peroxy acid) product anti-2,3-Octanediol intermediate->product Ring Opening reagent2 H₃O⁺ or OH⁻/H₂O

Synthesis of anti-2,3-Octanediol.

Protocol: Anti-Dihydroxylation of (Z)-2-Octene

  • Epoxidation: (Z)-2-octene is dissolved in an appropriate aprotic solvent, such as dichloromethane (B109758). A peroxy acid, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the carboxylic acid byproduct and isolate the crude cis-2,3-epoxyoctane.[7]

  • Epoxide Ring Opening: The crude epoxide is then subjected to acid- or base-catalyzed hydrolysis. For acid-catalyzed opening, a dilute solution of a strong acid (e.g., H₂SO₄) in water is used. For base-catalyzed opening, an aqueous solution of a base (e.g., NaOH) is employed. The reaction mixture is stirred, and the progress is monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield crude anti-2,3-octanediol.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure anti-2,3-octanediol.

Oxidation of this compound to 2,3-Octanedione

The oxidation of this compound to 2,3-octanedione can be accomplished using a variety of modern and classical oxidation reagents.

Oxidation_of_2_3_Octanediol start This compound product 2,3-Octanedione start->product Oxidation reagent Oxidizing Agent (e.g., PCC, Swern, DMP) solvent Solvent (e.g., Dichloromethane)

Oxidation of this compound.

Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)

  • A solution of this compound in anhydrous dichloromethane is added to a suspension of pyridinium chlorochromate (PCC) and an adsorbent, such as celite or silica gel, in dichloromethane.

  • The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure, and the crude 2,3-octanedione is purified by flash column chromatography.

Spectral Data

Table 2: Predicted Spectral Data for this compound

SpectroscopyPredicted Features
¹H NMR Signals corresponding to the protons on the carbon backbone. The protons attached to the carbons bearing the hydroxyl groups (C2 and C3) would appear as multiplets in the range of 3.5-4.0 ppm. The terminal methyl group (C1) would be a doublet, and the other methyl group (C8) would be a triplet. The methylene (B1212753) protons would appear as complex multiplets in the upfield region.
¹³C NMR Eight distinct signals corresponding to the eight carbon atoms. The carbons attached to the hydroxyl groups (C2 and C3) would be the most downfield among the sp³ carbons, appearing in the range of 70-80 ppm. The remaining aliphatic carbons would appear at higher field strengths.[10]
IR Spectroscopy A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydrogen-bonded hydroxyl groups. C-H stretching absorptions just below 3000 cm⁻¹. C-O stretching absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.[11][12][13]
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 146, although it may be weak. A prominent peak at m/z 128 corresponding to the loss of a water molecule (M⁺ - 18). Fragmentation patterns involving cleavage of the C-C bond between the two hydroxyl-bearing carbons, as well as cleavage of the alkyl chain. Common fragments would include ions resulting from alpha-cleavage adjacent to the hydroxyl groups.[14][15][16]

Biological and Pharmaceutical Relevance

While there is a lack of direct research on the specific biological activities of this compound, the broader class of vicinal diols is known to play roles in various biological processes. For instance, lipid-derived vicinal diols are involved in inflammatory signaling pathways.[1][2][5] Some vicinal diols are intermediates in the biosynthesis of steroid hormones.[1]

In the pharmaceutical and cosmetic industries, other long-chain diols, such as 1,2-octanediol (B41855) (caprylyl glycol), are utilized for their multifunctional properties, including as skin-conditioning agents, humectants, and for their antimicrobial effects.[17][18][19][20] Given its structural similarity, this compound may possess comparable properties that could be explored for applications in topical drug delivery or as a formulation excipient. However, dedicated studies are required to elucidate its specific biological effects and potential applications in drug development.

Conclusion

This compound is a structurally simple yet chemically versatile molecule. While a complete experimental dataset of its physical properties remains to be fully established, its chemical reactivity, particularly the transformations of its vicinal diol group, is well-understood and provides a basis for its use as a synthetic intermediate. The lack of specific biological data presents an opportunity for future research, especially considering the established roles of other vicinal diols in biological systems and the applications of similar long-chain diols in the pharmaceutical and cosmetic industries. This guide serves as a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas for further investigation into the properties and potential applications of this compound.

References

The Enigmatic Presence of 2,3-Octanediol in Nature: A Technical Guide to Its Discovery and Putative Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and isolation of 2,3-Octanediol, a vicinal diol reported to be a constituent of Nicotiana tabacum (common tobacco). While the presence of this compound in tobacco is cited in chemical databases, a comprehensive, publicly available experimental protocol detailing its initial discovery and isolation from a natural source remains elusive. This document, therefore, provides a robust, technically detailed framework for the hypothetical isolation and characterization of this compound from a plant matrix, based on established methodologies for the extraction of similar medium-polarity secondary metabolites.

Discovery and Natural Occurrence

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for developing appropriate extraction and purification strategies.

PropertyValueSource
Molecular FormulaC₈H₁₈O₂PubChem
Molecular Weight146.23 g/mol PubChem
Boiling PointApprox. 192-194 °C (predicted)---
LogP (Octanol-Water Partition Coefficient)1.7 (predicted)PubChem
AppearanceColorless liquid (predicted)---
PolarityMedium---

Table 1: Physicochemical Properties of this compound

Hypothetical Experimental Protocol for Isolation from Nicotiana tabacum

The following protocol outlines a comprehensive, multi-step strategy for the isolation and purification of this compound from dried tobacco leaves. This procedure is based on established techniques for the extraction and purification of medium-polarity, volatile compounds from plant matter.

Step 1: Raw Material Preparation and Extraction
  • Milling and Homogenization: Dried leaves of Nicotiana tabacum are coarsely ground to a particle size of 2-5 mm to increase the surface area for solvent penetration.

  • Solvent Extraction: The ground plant material is subjected to sequential solvent extraction, starting with a non-polar solvent to remove lipids and waxes, followed by a solvent of intermediate polarity to extract the target diol.

    • Defatting: Macerate the ground leaves in n-hexane (1:5 w/v) for 24 hours at room temperature with gentle agitation. Filter and discard the hexane (B92381) extract. Repeat this step twice.

    • Primary Extraction: The defatted plant material is then extracted with dichloromethane (B109758) (DCM) (1:5 w/v) for 48 hours at room temperature. The DCM extract, expected to contain this compound, is collected by filtration. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The pooled DCM extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Step 2: Liquid-Liquid Partitioning
  • The crude DCM extract is redissolved in a minimal amount of 90% methanol-water.

  • This solution is then subjected to liquid-liquid partitioning against n-hexane to further remove any remaining non-polar impurities. The hexane layer is discarded.

  • The methanolic layer is then partitioned against ethyl acetate (B1210297). The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated in vacuo.

Step 3: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (230-400 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography showing the presence of a compound with a similar polarity to this compound are pooled, concentrated, and subjected to preparative HPLC on a C18 column. A mobile phase of methanol (B129727) and water in an isocratic or gradient elution would be employed for final purification.

Step 4: Structure Elucidation and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified compound is analyzed by GC-MS to determine its molecular weight and fragmentation pattern, which is then compared to a reference standard of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the isolated compound.

  • Quantification: The yield of purified this compound is determined gravimetrically and expressed as a percentage of the initial dry weight of the plant material.

Expected Quantitative Data

The following table summarizes the hypothetical quantitative data that could be expected from the isolation protocol described above.

ParameterExpected Value
Initial Dry Weight of N. tabacum1000 g
Crude DCM Extract Yield20-30 g (2-3%)
Ethyl Acetate Fraction Yield5-8 g (0.5-0.8%)
Purified this compound Yield10-50 mg (0.001-0.005%)
Purity (by GC-MS)>98%

Table 2: Hypothetical Quantitative Data for this compound Isolation

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_partitioning Purification cluster_chromatography Fine Purification cluster_analysis Analysis raw_material Dried Nicotiana tabacum Leaves milling Milling (2-5 mm) raw_material->milling defatting Defatting with n-Hexane milling->defatting primary_extraction Extraction with Dichloromethane defatting->primary_extraction concentration1 Rotary Evaporation primary_extraction->concentration1 crude_extract Crude DCM Extract concentration1->crude_extract liquid_partition Liquid-Liquid Partitioning (MeOH-H2O / Hexane / EtOAc) crude_extract->liquid_partition ethyl_acetate_fraction Ethyl Acetate Fraction liquid_partition->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography prep_hplc Preparative HPLC (C18) column_chromatography->prep_hplc purified_compound Purified this compound prep_hplc->purified_compound gc_ms GC-MS Analysis purified_compound->gc_ms nmr NMR Spectroscopy purified_compound->nmr

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Pathway

putative_biosynthesis cluster_pathway Putative Biosynthesis of this compound octanoic_acid Octanoic Acid (from Fatty Acid Metabolism) activation Activation (e.g., to Octanoyl-CoA) octanoic_acid->activation oxidation α-Oxidation octanoic_acid->oxidation reduction1 Reduction activation->reduction1 octanal Octanal reduction1->octanal hydroxylation1 Hydroxylation octanal->hydroxylation1 intermediate1 2-Hydroxyoctanal hydroxylation1->intermediate1 reduction2 Reduction intermediate1->reduction2 octanediol This compound reduction2->octanediol intermediate2 2-Hydroxyoctanoic Acid oxidation->intermediate2 decarboxylation Decarboxylation intermediate2->decarboxylation heptanal Heptanal decarboxylation->heptanal

Caption: A putative biosynthetic pathway for this compound.

Conclusion

While this compound is a known constituent of Nicotiana tabacum, the absence of a detailed, published isolation protocol in the scientific literature necessitates the use of a generalized, hypothetical approach for its purification. The experimental strategy outlined in this guide provides a robust and scientifically sound framework for researchers to undertake the isolation and characterization of this compound or similar aliphatic diols from complex plant matrices. Further research is warranted to elucidate the natural biosynthetic pathway of this compound and to explore its potential biological activities and applications.

References

Spectroscopic Analysis of 2,3-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-Octanediol, focusing on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to be a comprehensive resource, offering detailed data, experimental protocols, and a fundamental understanding of the spectroscopic properties of this aliphatic diol.

Introduction to this compound

This compound (C8H18O2) is a vicinal diol, a class of organic compounds characterized by two hydroxyl (-OH) groups attached to adjacent carbon atoms. Its structure, lacking significant chromophores, dictates its spectroscopic behavior, particularly in the UV-Vis range. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and quality control in various research and development applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the distinct vibrational modes of its hydroxyl and alkyl groups.

IR Spectroscopic Data

While a publicly available, fully annotated IR spectrum of this compound is not readily found, its characteristic absorption bands can be reliably predicted based on the well-established behavior of aliphatic alcohols. The key vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensityAppearance
~3600-3200O-H Stretch (Hydrogen-bonded)Alcohol (-OH)StrongBroad
~2960-2850C-H StretchAlkane (C-H)StrongSharp
~1465C-H Bend (Scissoring)Methylene (-CH₂)MediumSharp
~1375C-H Bend (Rocking)Methyl (-CH₃)MediumSharp
~1100-1000C-O StretchSecondary Alcohol (C-O)StrongSharp

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound (e.g., neat liquid, solution).

The most prominent feature in the IR spectrum of this compound is the strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1][2][3] The broadness of this peak is a direct consequence of the intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3] The strong, sharp peaks in the 2960-2850 cm⁻¹ range are attributed to the C-H stretching vibrations of the octyl chain.[1][2] The "fingerprint region" (below 1500 cm⁻¹) will contain a series of peaks corresponding to C-H bending and C-O stretching vibrations, with a strong C-O stretch expected around 1100-1000 cm⁻¹ for the secondary alcohol functionalities.[1][2][3]

Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is most effective for molecules containing chromophores, which are functional groups capable of absorbing energy in the 200-800 nm range.

UV-Vis Spectroscopic Data

This compound is a saturated aliphatic diol. It does not contain any π-electron systems (like double or triple bonds, or aromatic rings) or heteroatoms with non-bonding electrons that can be readily excited by UV-Vis radiation.[4] The only possible electronic transitions are σ → σ* and n → σ*, which require high energy (wavelengths below 200 nm).[4]

Therefore, This compound is expected to be transparent in the standard UV-Vis range (200-800 nm) . A UV-Vis spectrum of a pure sample would show no significant absorbance peaks in this region. This lack of absorbance is, in itself, a key piece of characterization data, confirming the absence of conjugated systems or other chromophoric impurities.

Experimental Protocol for UV-Vis Spectroscopy

The following is a general procedure for confirming the transparency of this compound in the UV-Vis range.

Objective: To obtain the UV-Vis absorption spectrum of this compound and confirm its transparency.

Materials and Equipment:

  • UV-Vis Spectrophotometer (dual beam)

  • A pair of matched quartz cuvettes (with a 1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or hexane)

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent that is transparent in the desired wavelength range.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Run a baseline scan. This will subtract the absorbance of the solvent and the cuvettes from subsequent measurements.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the prepared this compound solution.

    • Fill the sample cuvette with the this compound solution.

    • Place the sample cuvette back into the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • The resulting spectrum should show absorbance values close to zero across the entire scanned range.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.

Spectroscopic_Workflow cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy IR_Start Start IR Analysis IR_Background Acquire Background Spectrum (Empty ATR Crystal) IR_Start->IR_Background IR_Sample Apply this compound Sample IR_Background->IR_Sample IR_Acquire Acquire Sample Spectrum IR_Sample->IR_Acquire IR_Process Process Data (Ratio to Background) IR_Acquire->IR_Process IR_End Final IR Spectrum IR_Process->IR_End UV_Start Start UV-Vis Analysis UV_Prepare Prepare Solution of This compound UV_Start->UV_Prepare UV_Baseline Acquire Baseline Spectrum (Solvent in both cuvettes) UV_Prepare->UV_Baseline UV_Measure Measure Sample Spectrum UV_Baseline->UV_Measure UV_Analyze Analyze Data UV_Measure->UV_Analyze UV_End Final UV-Vis Spectrum (Confirm Transparency) UV_Analyze->UV_End

Caption: Workflow for IR and UV-Vis Spectroscopic Analysis.

References

Conformational Analysis of 2,3-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 2,3-octanediol. Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide leverages established findings from analogous vicinal diols, such as 2,3-butanediol (B46004), to elucidate the expected conformational landscape. The core focus is on the interplay of steric effects and intramolecular hydrogen bonding that dictates the preferred conformations of the diastereomers of this compound. Detailed experimental and computational protocols are presented to equip researchers with the necessary tools to conduct their own analyses.

Introduction to Conformational Analysis of Vicinal Diols

Conformational analysis is the study of the three-dimensional arrangements of atoms in a molecule and the energy associated with these arrangements. For vicinal diols like this compound, the rotation around the central carbon-carbon bond (C2-C3) is of primary interest. This rotation gives rise to various staggered conformers, principally the gauche and anti forms. The relative stability of these conformers is determined by a balance of steric hindrance between substituent groups and the potential for stabilizing intramolecular hydrogen bonds between the two hydroxyl groups.

This compound possesses two chiral centers (C2 and C3), leading to the existence of four stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S) and (2S,3R), which are identical). The conformational preferences of these diastereomers are expected to differ significantly due to the different spatial arrangements of their substituents.

Stereoisomers and Key Conformers of this compound

The primary rotation of interest is around the C2-C3 bond. The key conformers are best visualized using Newman projections. For the purpose of this guide, we will use the closely related 2,3-butanediol as a model to describe the expected conformations of this compound, with the understanding that the ethyl and pentyl groups of this compound will introduce additional steric considerations.

The stability of these conformers is largely dictated by the O-C-C-O dihedral angle. Studies on analogous diols have shown that gauche conformations are generally more stable than the anti (or trans) conformation, primarily due to the formation of an intramolecular hydrogen bond.[1] This hydrogen bond is a weak O-H···O interaction that stabilizes the gauche arrangement.[2]

The following diagram illustrates the equilibrium between the key conformers of a generic vicinal diol.

G cluster_anti Anti Conformer cluster_gauche Gauche Conformers A Anti (No H-Bond) G1 Gauche 1 (H-Bond Possible) A->G1 Rotation G2 Gauche 2 (H-Bond Possible) G1->G2 Equilibrium G2->A Rotation

Caption: Conformational equilibrium in vicinal diols.

Quantitative Conformational Analysis Data (from Analogous Diols)

The following tables summarize quantitative data from computational and experimental studies on 2,3-butanediol. This data provides a reasonable estimate for the expected energetic differences and populations of the conformers of this compound.

Table 1: Calculated Relative Energies of 2,3-Butanediol Conformers

DiastereomerConformer (O-C-C-O Dihedral)Relative Energy (kJ/mol)Population at 298 K (%)Reference
(S,S)-2,3-butanediolGauche (g')0.00~50[1]
Gauche (g)0.25~46[1]
Anti (t)> 4.0< 4[1]
(R,S)-meso-2,3-butanediolGauche (g)0.00~50[1]
Gauche (g')0.00~50[1]
Anti (t)> 4.0< 1[1]

Note: The higher stability of the gauche conformers is attributed to the formation of an intramolecular hydrogen bond.[1]

Table 2: Experimental Coupling Constants for Vicinal Diols

Diol SystemSolvent3J(H,H) (Hz)Conformation IndicatedReference
trans-Cyclohexane-1,2-diol derivativesVariousVaries with solvent polarityDiequatorial vs. Diaxial equilibrium[3]
Acyclic 1,2-diolsCDCl3~3-5 HzPredominantly Gauche[4]

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the three-bond proton-proton coupling constant (³JHH) between the protons on C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a known quantity of the this compound diastereomer in a suitable deuterated solvent (e.g., CDCl₃ for low polarity, DMSO-d₆ for high polarity to disrupt intramolecular hydrogen bonds). A typical concentration is 5-10 mg in 0.6 mL of solvent.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

  • Spectral Analysis: Identify the signals corresponding to the protons on C2 and C3. Measure the coupling constant (³JHH) between these two protons.

  • Interpretation: A small ³JHH value (typically 2-4 Hz) suggests a gauche relationship, while a larger value (8-12 Hz) would indicate an anti relationship. By analyzing the observed coupling constant, the relative populations of the gauche and anti conformers can be estimated.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to directly observe intramolecular hydrogen bonding. The O-H stretching frequency is sensitive to its environment.

Protocol for IR Analysis:

  • Sample Preparation: Prepare a very dilute solution of this compound in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular hydrogen bonding.

  • Data Acquisition: Record the IR spectrum in the O-H stretching region (3200-3700 cm⁻¹).

  • Interpretation: The presence of two bands in this region is indicative of a conformational equilibrium. A sharp band around 3600-3650 cm⁻¹ corresponds to the "free" hydroxyl group (as seen in the anti conformer or the non-bonded OH of a gauche conformer), while a broader band at a lower frequency (e.g., 3500-3550 cm⁻¹) is characteristic of an intramolecularly hydrogen-bonded hydroxyl group (in the gauche conformer). The relative intensities of these bands can be used to estimate the equilibrium constant between the conformers.[5]

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling the structures and energies of different conformers.

Protocol for DFT Calculations:

  • Structure Building: Construct the initial 3D structures of the different conformers (gauche and anti) for each diastereomer of this compound using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima.

  • Geometry Optimization and Frequency Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.[2][6]

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set if necessary. Include corrections for zero-point vibrational energy (ZPVE).

  • Data Analysis: Determine the relative energies of the conformers and calculate their expected Boltzmann populations at a given temperature. The calculated vibrational frequencies can also be compared with experimental IR spectra.

The following diagram outlines a typical workflow for a combined experimental and computational conformational analysis study.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Data Synthesis NMR NMR Spectroscopy (³JHH Coupling) Pop Conformer Populations NMR->Pop IR IR Spectroscopy (O-H Stretch) IR->Pop DFT DFT Calculations (B3LYP/6-311++G(d,p)) Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq Energy Relative Energies Freq->Energy Energy->Pop Struct Dominant Structures Pop->Struct Final Final Conformational Model Struct->Final

References

Synthesis of Racemic and Chiral 2,3-Octanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of racemic and chiral 2,3-octanediol, a vicinal diol with applications in various fields, including the synthesis of bioactive molecules and chiral ligands. This document details the experimental protocols for the preparation of the racemic mixture and the enantiomerically enriched forms through asymmetric synthesis and kinetic resolution. Quantitative data is presented in structured tables for comparative analysis, and key synthetic pathways are illustrated with diagrams.

Synthesis of Racemic this compound

The synthesis of racemic this compound is most commonly achieved through the syn-dihydroxylation of 2-octene. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, is a widely employed and effective method for this transformation.[1][2] This reaction proceeds through a concerted mechanism, resulting in the formation of a cis-diol.[3] The dihydroxylation of (E)-2-octene will yield the racemic mixture of (2R,3R)- and (2S,3S)-2,3-octanediol, while the dihydroxylation of (Z)-2-octene produces the meso-compound, anti-2,3-octanediol.

Experimental Protocol: Upjohn Dihydroxylation of (E)-2-Octene

This protocol describes the synthesis of racemic syn-2,3-octanediol from (E)-2-octene using the Upjohn dihydroxylation method.

Materials:

Procedure:

  • To a solution of (E)-2-octene (1.0 eq) in a mixture of acetone and water (10:1 v/v) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • To this stirred solution, add a catalytic amount of osmium tetroxide solution (0.002 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford racemic syn-2,3-octanediol.

Quantitative Data:

Starting MaterialProductMethodYield (%)Reference
(E)-2-OcteneRacemic (2R,3R/2S,3S)-2,3-OctanediolUpjohn DihydroxylationTypically high, >90%[1]

Synthesis of Chiral this compound

The synthesis of enantiomerically enriched this compound can be accomplished through two primary strategies: asymmetric dihydroxylation of an alkene precursor or kinetic resolution of a racemic mixture of the diol.

Asymmetric Dihydroxylation: The Sharpless Method

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4][5] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). Commercially available pre-mixed reagents, known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), provide reliable access to either enantiomer of the diol.[4][6] The reaction is highly predictable, with the facial selectivity being determined by the choice of the chiral ligand.

This protocol describes the synthesis of chiral (2R,3R)-2,3-octanediol from (E)-2-octene using AD-mix-β.

Materials:

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-β (1.4 g per mmol of alkene) to the solvent and stir at room temperature until both phases are clear.

  • Cool the mixture to 0 °C and add methanesulfonamide (1.0 eq). Stir until it dissolves.

  • Add (E)-2-octene (1.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Add ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with 2 M aqueous KOH, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield enantiomerically enriched (2R,3R)-2,3-octanediol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Quantitative Data for Sharpless Asymmetric Dihydroxylation of Various Alkenes:

AlkeneLigand SystemProductYield (%)Enantiomeric Excess (ee, %)Reference
StyreneAD-mix-β(R)-1-Phenyl-1,2-ethanediol9799[7]
1-DeceneAD-mix-β(R)-1,2-Decanediol9197[7]
(E)-StilbeneAD-mix-β(R,R)-1,2-Diphenyl-1,2-ethanediol94>99[7]
α,β-Unsaturated EsterAD-mix-βCorresponding Diol89.998[8]
Kinetic Resolution of Racemic this compound

Kinetic resolution is an effective method for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and diols through enantioselective acylation.[9][10] Amano Lipase PS from Burkholderia cepacia has been successfully employed for the kinetic resolution of racemic anti-2,3-octanediol.[11]

This protocol describes the kinetic resolution of racemic anti-2,3-octanediol via acylation catalyzed by Amano Lipase PS.

Materials:

  • Racemic anti-2,3-octanediol

  • Amano Lipase PS (from Burkholderia cepacia)

  • Vinyl acetate

  • Hexane (or other suitable organic solvent)

  • Celite

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of racemic anti-2,3-octanediol (1.0 eq) in hexane, add Amano Lipase PS (e.g., 50 mg per mmol of diol).

  • Add vinyl acetate (0.5-0.6 eq) as the acylating agent.

  • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Upon reaching the desired conversion, filter the enzyme off through a pad of Celite and wash the Celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted diol and the acetylated product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • The ester can be hydrolyzed back to the diol using a base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of this compound.

  • Determine the enantiomeric excess of the resolved alcohol and the hydrolyzed ester by chiral GC or HPLC.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution:

SubstrateLipaseAcyl DonorProduct (ee, %)Conversion (%)Reference
Racemic 1-phenylethanolAmano Lipase PSIsopropenyl acetate(R)-1-phenylethyl acetate (>99)~50[12]
Racemic aryltrimethylsilyl alcoholsPseudomonas cepacia Lipase (Amano PS-C II)Vinyl acetate(S)-alcohol (>99), (R)-acetate (>99)50[13]
Racemic 2-phenylpropanalCandida tenuis Xylose reductase-(S)-2-phenylpropanol (93.3)62[14]

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_racemic Racemic Synthesis cluster_chiral Chiral Synthesis cluster_asymmetric Asymmetric Dihydroxylation cluster_resolution Kinetic Resolution E_2_Octene E-2-Octene rac_Diol Racemic syn-2,3-Octanediol E_2_Octene->rac_Diol OsO4 (cat.), NMO (Upjohn Dihydroxylation) E_2_Octene_chiral E-2-Octene chiral_Diol Chiral syn-2,3-Octanediol E_2_Octene_chiral->chiral_Diol AD-mix-β (Sharpless Dihydroxylation) rac_anti_Diol Racemic anti-2,3-Octanediol resolved_Diols Enantiopure (2R,3S)- and (2S,3R)-2,3-Octanediols rac_anti_Diol->resolved_Diols Amano Lipase PS, Vinyl Acetate

Caption: Synthetic routes to racemic and chiral this compound.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

Sharpless_Workflow start Start reagents Prepare AD-mix-β in t-BuOH/H₂O at 0 °C start->reagents add_alkene Add (E)-2-Octene reagents->add_alkene reaction Stir at 0 °C for 24h add_alkene->reaction quench Quench with Na₂SO₃ reaction->quench extraction Extract with Ethyl Acetate quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Silica Gel Chromatography workup->purification product Chiral (2R,3R)-2,3-Octanediol purification->product

Caption: Workflow for Sharpless asymmetric dihydroxylation.

Logical Relationship in Kinetic Resolution

Kinetic_Resolution_Logic racemate Racemic Diol (R)-Enantiomer (S)-Enantiomer lipase Chiral Catalyst (Lipase) racemate->lipase Enantioselective Acylation products Fast-reacting Enantiomer (Ester) Slow-reacting Enantiomer (Alcohol) lipase->products

Caption: Principle of enzymatic kinetic resolution.

References

Theoretical Calculations of 2,3-Octanediol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Octanediol (C₈H₁₈O₂) is a vicinal diol with applications in various fields, including as a building block in chemical synthesis and potentially in material science and drug development.[1][2][3] A thorough understanding of its molecular properties is crucial for predicting its behavior, reactivity, and interactions in different environments. This technical guide outlines a comprehensive computational methodology for the theoretical calculation of the structural, thermodynamic, and spectroscopic properties of this compound. The protocols described herein are based on established quantum chemical methods and provide a robust framework for in-silico characterization of this and similar molecules.

Introduction

This compound is a chiral molecule existing as multiple stereoisomers, including (2R,3S), (2S,3R), (2R,3R), and (2S,3S) forms.[4][5] Its physical and chemical properties are dictated by its three-dimensional structure, including the various possible conformations of its flexible alkyl chain and the hydrogen bonding interactions between the two hydroxyl groups. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the molecular level.[6][7]

This guide provides a detailed workflow for the computational investigation of this compound, intended to serve as a standard operating procedure for researchers.

Computational Methodology

The theoretical determination of this compound's properties involves a multi-step process, beginning with a conformational search to identify stable isomers, followed by geometry optimization and property calculations at a higher level of theory.

Conformational Analysis

Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. A thorough conformational search is essential to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature.

Experimental Protocol:

  • Initial Structure Generation: A 3D structure of the desired stereoisomer of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Molecular Mechanics Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step efficiently explores the potential energy surface to identify a set of low-energy conformers.

  • Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A representative set of unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure is selected for further analysis.

Quantum Mechanical Calculations

The conformers identified through molecular mechanics are then subjected to more accurate quantum mechanical calculations to refine their geometries and determine their electronic and thermodynamic properties.

Experimental Protocol:

  • Geometry Optimization: The selected conformers are optimized using Density Functional Theory (DFT). A common and effective combination of functional and basis set for molecules of this size is B3LYP with the 6-31G(d) basis set.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p).

The following diagram illustrates the computational workflow:

G cluster_0 Conformational Analysis cluster_1 Quantum Mechanical Calculations cluster_2 Property Prediction A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B C Clustering and Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Vibrational Frequency Analysis D->E G Single-Point Energy Refinement (Optional) D->G F Thermodynamic Property Calculation E->F H Spectroscopic Properties (IR, NMR) F->H I Electronic Properties (HOMO, LUMO) F->I J Reactivity Descriptors F->J

Computational workflow for theoretical property calculation.

Data Presentation

The results of the theoretical calculations should be organized into clear and concise tables for easy comparison and interpretation.

Calculated Thermodynamic Properties

The following table structure can be used to summarize the calculated thermodynamic properties of the most stable conformer of this compound.

PropertyValueUnits
Zero-Point Vibrational Energy (ZPVE)Calculated Valuekcal/mol
Enthalpy (H)Calculated ValueHartree
Gibbs Free Energy (G)Calculated ValueHartree
Dipole MomentCalculated ValueDebye
Calculated Spectroscopic Data

Theoretical calculations can predict spectroscopic data, which can be compared with experimental results for validation.

Spectroscopic DataKey Calculated Values
Infrared (IR) Spectroscopy O-H stretching frequency, C-H stretching frequencies
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C chemical shifts (requires appropriate shielding calculations)
Molecular Orbital Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity.

Molecular OrbitalEnergyUnits
HOMOCalculated ValueeV
LUMOCalculated ValueeV
HOMO-LUMO GapCalculated ValueeV

Visualization of Molecular Structure and Orbitals

Visual representations are crucial for understanding the three-dimensional structure and electronic distribution of this compound. The following DOT script provides a simplified 2D representation of the molecular graph.

2D molecular graph of this compound.

Conclusion

The computational methodologies outlined in this guide provide a robust framework for the theoretical investigation of this compound. By combining conformational analysis with quantum mechanical calculations, researchers can obtain detailed insights into the structural, thermodynamic, and electronic properties of this molecule. This information is invaluable for understanding its behavior and for guiding its application in various scientific and industrial contexts. While direct theoretical studies on this compound are not extensively published, the protocols described here are based on standard practices in computational chemistry and can be readily applied to generate reliable theoretical data.

References

Methodological & Application

Application Notes and Protocols: 2,3-Octanediol as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 2,3-octanediol as a chiral auxiliary is not widely documented in peer-reviewed literature. The following application notes and protocols are proposed based on the well-established principles of asymmetric synthesis and analogy to other C2-symmetric diols used as chiral auxiliaries. The provided data is hypothetical and intended to be representative of expected outcomes based on similar systems.

Introduction

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the diastereoselective formation of new stereocenters.[1] By temporarily attaching a chiral molecule to an achiral substrate, the auxiliary guides the stereochemical course of a reaction, after which it can be removed and ideally recycled. C2-symmetric diols are a valuable class of chiral auxiliaries due to their ability to form rigid cyclic acetals or ketals with carbonyl-containing substrates. This rigid structure effectively shields one face of the molecule, leading to high diastereoselectivity in a variety of transformations, including alkylations, aldol (B89426) additions, and cycloaddition reactions.

This document outlines the proposed application of (2R,3R)- or (2S,3S)-2,3-octanediol as a chiral auxiliary. Its C2-symmetry and the steric bulk of the pentyl and methyl groups are expected to provide a well-defined chiral environment, influencing the stereochemical outcome of subsequent reactions.

General Experimental Workflow

The general workflow for utilizing this compound as a chiral auxiliary in a diastereoselective reaction involves three main stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage of Auxiliary A1 Substrate (e.g., ketoacid) A3 Acetal/Ketal Formation A1->A3 A2 (2R,3R)-2,3-Octanediol A2->A3 B1 Chiral Acetal/Ketal A3->B1 B2 Enolate Formation B1->B2 B3 Reaction with Electrophile (e.g., Alkylation, Aldol) B2->B3 C1 Diastereomerically Enriched Product B3->C1 C2 Hydrolysis C1->C2 C3 Enantiomerically Enriched Product C2->C3 C4 Recovered this compound C2->C4 G cluster_0 Chelated Transition State chelate Rigid Chelated Intermediate major_product Major Diastereomer chelate->major_product Favored Attack (less hindered face) minor_product Minor Diastereomer chelate->minor_product Disfavored Attack (steric hindrance from This compound) substrate Substrate-Auxiliary Adduct substrate->chelate lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->chelate electrophile Electrophile (R-X)

References

Application Notes and Protocols: 2,3-Octanediol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral diols are a critical class of compounds in asymmetric catalysis, serving as versatile precursors for chiral ligands, chiral auxiliaries, and organocatalysts. Their stereochemically defined structures are instrumental in inducing chirality in a wide array of chemical transformations, leading to the synthesis of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereoisomer.

This document, therefore, provides a detailed protocol for the enantioselective synthesis of (2R,3S)- and (2S,3R)-2,3-octanediol via enzymatic kinetic resolution. Furthermore, it will present a general overview of the established roles of chiral diols in asymmetric catalysis, which can serve as a conceptual framework for exploring potential applications of 2,3-octanediol and its derivatives.

Enantioselective Synthesis of this compound

The preparation of enantiomerically enriched vicinal diols is a key step for their use in asymmetric synthesis. One effective method for obtaining specific stereoisomers of this compound is through the kinetic resolution of a racemic mixture.

Protocol: Enzymatic Kinetic Resolution of (±)-anti-2,3-Octanediol

This protocol is adapted from the kinetic resolution of racemic anti-2,3-octanediol using Amano Lipase PS from Burkholderia cepacia.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (±)-anti-2,3-octanediol (1.0 eq) in hexane.

  • Addition of Acylating Agent: Add vinyl acetate (1.5 eq) to the solution.

  • Enzymatic Resolution: Add Amano Lipase PS (a catalytic amount, typically 10-50% by weight of the substrate) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30 °C). Monitor the progress of the reaction by TLC or GC analysis until approximately 50% conversion is reached.

  • Work-up: Once the desired conversion is achieved, filter off the enzyme. Wash the enzyme with hexane and combine the filtrates.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting monoacetate and the unreacted diol by column chromatography on silica gel.

  • Hydrolysis of the Acetate: The separated monoacetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the diol.

Expected Outcome:

This kinetic resolution yields one enantiomer of this compound with high enantiomeric excess (ee) and the corresponding monoacetate of the other enantiomer. Subsequent hydrolysis of the monoacetate provides the other enantiomer of this compound, also in high ee.

Quantitative Data Summary:

While specific yields and ee values for this compound are not provided in the immediate search results, typical enzymatic resolutions of this nature can achieve high enantiomeric excess. The table below is a representative summary based on similar resolutions.

SubstrateEnzymeProduct 1 (Unreacted Diol)Product 2 (Monoacetate)
(±)-anti-2,3-octanediolAmano Lipase PSHigh ee (>95%)High ee (>95%)

Experimental Workflow Diagram:

G cluster_prep Enantioselective Synthesis of this compound racemate (±)-anti-2,3-Octanediol reaction Kinetic Resolution racemate->reaction reagents Amano Lipase PS Vinyl Acetate Hexane reagents->reaction workup Filtration & Concentration reaction->workup separation Column Chromatography workup->separation product1 (2R,3S)-2,3-Octanediol separation->product1 monoacetate (2S,3R)-2-acetoxy-3-octanol separation->monoacetate hydrolysis Hydrolysis of Acetate product2 (2S,3R)-2,3-Octanediol hydrolysis->product2 monoacetate->hydrolysis

Caption: Workflow for the enantioselective synthesis of this compound stereoisomers.

General Applications of Chiral Diols in Asymmetric Catalysis

Although specific applications for this compound are not well-documented, understanding the roles of other chiral diols provides a roadmap for its potential use.

Chiral Ligands for Transition Metal Catalysis

Chiral diols are frequently used as precursors to synthesize chiral ligands for transition metal-catalyzed reactions. The diol moiety can be derivatized to introduce coordinating atoms like phosphorus or nitrogen.

Logical Relationship Diagram:

G chiral_diol Chiral Diol (e.g., this compound) derivatization Derivatization chiral_diol->derivatization chiral_ligand Chiral Ligand (e.g., Phosphine, Oxazoline) derivatization->chiral_ligand metal_complex Chiral Metal Catalyst chiral_ligand->metal_complex asymmetric_reaction Asymmetric Reaction (e.g., Hydrogenation, C-C coupling) metal_complex->asymmetric_reaction product Enantiomerically Enriched Product asymmetric_reaction->product

Caption: Pathway from a chiral diol to an enantiomerically enriched product.

Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Chiral diols can be converted into effective chiral auxiliaries.

General Workflow for Chiral Auxiliary Use:

G substrate Achiral Substrate attachment Attachment substrate->attachment auxiliary Chiral Auxiliary (from this compound) auxiliary->attachment chiral_substrate Chiral Substrate-Auxiliary Adduct attachment->chiral_substrate diastereoselective_reaction Diastereoselective Reaction chiral_substrate->diastereoselective_reaction diastereomeric_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomeric_product cleavage Cleavage diastereomeric_product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Organocatalysis

Certain chiral diols, particularly those with sufficient steric bulk and acidity, can act as organocatalysts, activating substrates through hydrogen bonding.

Signaling Pathway for Diol Organocatalysis:

G catalyst Chiral Diol Catalyst activation Hydrogen Bond Activation catalyst->activation substrate Substrate substrate->activation reagent Reagent transition_state Chiral Transition State reagent->transition_state activation->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex product Enantiomerically Enriched Product product_catalyst_complex->product regenerated_catalyst Regenerated Catalyst product_catalyst_complex->regenerated_catalyst regenerated_catalyst->activation

Caption: Catalytic cycle of a chiral diol in organocatalysis.

Conclusion and Future Outlook

While the direct application of this compound in asymmetric catalysis is not prominently featured in the current body of scientific literature, its successful enantioselective synthesis opens the door for its exploration in this field. The established principles of utilizing chiral diols as ligands, auxiliaries, and organocatalysts provide a strong foundation for future research. Investigators are encouraged to synthesize derivatives of enantiopure this compound, such as phosphines, oxazolines, or other coordinating moieties, and evaluate their efficacy in a range of asymmetric transformations. The relatively simple, acyclic nature of this compound may offer unique steric and electronic properties compared to more rigid, widely-used chiral diols, potentially leading to novel reactivity and selectivity. Further research in this area could uncover valuable new tools for the asymmetric synthesis of complex molecules.

References

Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation of 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sharpless asymmetric dihydroxylation of 1-octene (B94956), a key reaction in organic synthesis for the creation of chiral diols. These chiral diols are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. This protocol utilizes the commercially available AD-mix-α and AD-mix-β reagents, which allow for the selective synthesis of either enantiomer of 1,2-octanediol.

Introduction

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective oxidation of alkenes to vicinal diols.[1] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1] The stoichiometric oxidant, typically potassium ferricyanide, regenerates the osmium catalyst, allowing for its use in small, safe quantities.[1]

The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, the re-oxidant (potassium ferricyanide), and potassium carbonate in pre-mixed proportions, simplifying the experimental setup.[2][3][4] There are two forms of the AD-mix:

  • AD-mix-α , which contains the ligand (DHQ)₂PHAL, typically produces diols with an (R) configuration at the newly formed stereocenter for terminal alkenes.

  • AD-mix-β , which contains the ligand (DHQD)₂PHAL, typically produces diols with an (S) configuration at the newly formed stereocenter for terminal alkenes.[2]

This protocol will detail the dihydroxylation of 1-octene as a representative terminal alkene.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess values for the asymmetric dihydroxylation of 1-octene using AD-mix-α and AD-mix-β.

AD-mix ReagentProduct ConfigurationTypical Yield (%)Typical Enantiomeric Excess (ee, %)
AD-mix-α (R)-1,2-octanediol76-91%54-60%
AD-mix-β (S)-1,2-octanediol76-91%54-60%

Note: Yields and enantiomeric excess can vary based on reaction scale, purity of reagents, and adherence to the protocol. The data presented is a range compiled from various literature sources.[3][4]

Experimental Protocol

This protocol is for the dihydroxylation of 1 mmol of 1-octene.

Materials:

  • 1-Octene (1 mmol, 112.2 mg, ~0.16 mL)

  • AD-mix-α or AD-mix-β (1.4 g)[2]

  • tert-Butanol (B103910) (5 mL)

  • Water (5 mL)

  • Sodium sulfite (B76179) (1.5 g)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for chromatography (optional, for purification)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Dissolution: Stir the mixture vigorously at room temperature until the solids are fully dissolved, resulting in two clear phases. The aqueous phase should be a clear, orange-red color.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some of the salts may precipitate upon cooling.

  • Addition of Alkene: Add 1-octene (1 mmol) to the cold, stirred reaction mixture.

  • Reaction: Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.[2] As the reaction progresses, the orange color of the aqueous phase will fade.

  • Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) portion-wise while maintaining the temperature at 0 °C.

  • Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 30 minutes. The color of the mixture should change to a pale yellow or off-white.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (10 mL). Shake the funnel and separate the layers. Extract the aqueous layer with two additional portions of ethyl acetate (10 mL each).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude diol.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary.

Experimental Workflow

The following diagram illustrates the key steps in the Sharpless asymmetric dihydroxylation of 1-octene.

Sharpless_Dihydroxylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Combine AD-mix, t-BuOH, and Water dissolve Stir until dissolved prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_octene Add 1-Octene cool->add_octene react Stir at 0 °C (6-24h) add_octene->react quench Quench with Na2SO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify (Optional) dry->purify final_product final_product purify->final_product Final Product: (R)- or (S)-1,2-octanediol

Workflow for the Sharpless Asymmetric Dihydroxylation.

Signaling Pathway (Catalytic Cycle)

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves several key steps, starting with the reaction of osmium tetroxide with the chiral ligand.

Catalytic_Cycle OsO4 OsO4 Active_Catalyst [OsO4(L)] Active Chiral Catalyst OsO4->Active_Catalyst Ligand Chiral Ligand ((DHQ)2PHAL or (DHQD)2PHAL) Ligand->Active_Catalyst Cycloadduct Osmylate Ester Intermediate Active_Catalyst->Cycloadduct Alkene 1-Octene Alkene->Cycloadduct Diol_Complex Diol-Os(VI) Complex Cycloadduct->Diol_Complex Hydrolysis Diol 1,2-Octanediol Diol_Complex->Diol Reduced_Os Reduced Os(VI) Diol_Complex->Reduced_Os Oxidized_Os Oxidized Os(VIII) Reduced_Os->Oxidized_Os Oxidant K3[Fe(CN)6] (Re-oxidant) Oxidant->Oxidized_Os Oxidized_Os->Active_Catalyst Regeneration

Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

References

Application Note: GC-MS Method for the Quantification of 2,3-Octanediol in Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Octanediol is a semiochemical that functions as a critical component in the pheromone blends of various insect species, particularly within the Coleoptera order. For instance, (2R,3S)-2,3-octanediol has been identified as a female-produced sex pheromone in the longhorned beetle Megopis costipennis.[1][2] Accurate identification and quantification of specific stereoisomers are essential for understanding insect behavior, developing effective pest management strategies like mating disruption and mass trapping, and for quality control in the production of synthetic pheromone lures.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex biological matrices.[3][4] This application note provides a detailed protocol for the quantification of this compound using a chiral GC column to ensure stereoisomer-specific analysis.

Experimental Protocols

This section details the complete methodology from sample collection to final data analysis for the quantification of this compound.

Materials and Reagents
  • Solvents: Hexane (B92381) (or Pentane), Dichloromethane (High purity, for GC analysis)

  • Standards:

    • (2R,3S)-2,3-Octanediol (Purity ≥ 95%)

    • (2S,3R)-2,3-Octanediol (Purity ≥ 95%)

    • Internal Standard (IS): e.g., 1,3-Butanediol or a suitable deuterated analog.

  • Sample Collection/Extraction:

    • For Gland Extraction: Glass vials (2 mL), microsyringes, anhydrous sodium sulfate (B86663).[3]

    • For Headspace Volatile Collection: Aeration chamber, adsorbent traps (e.g., Porapak Q or Tenax TA), vacuum pump, purified air source.[5][6]

    • For SPME: Solid-Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS).[3][5]

  • Glassware: Volumetric flasks, autosampler vials with inserts.[7]

Sample Preparation

The choice of sample preparation method depends on the research objective and the nature of the pheromone release.

Protocol 1: Solvent Extraction of Pheromone Glands This method is suitable for determining the total amount of pheromone present in the insect.

  • Gland Dissection: Carefully dissect the relevant pheromone-producing gland from the insect.

  • Extraction: Place the dissected gland into a 2 mL glass vial containing a precise volume (e.g., 100 µL) of high-purity hexane.[3]

  • Incubation: Allow the extraction to proceed for approximately 30 minutes at room temperature.[3]

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the extract. For example, add 10 µL of a 10 ng/µL IS solution to 90 µL of the extract.[8]

  • Drying and Transfer: Dry the extract over a small amount of anhydrous sodium sulfate to remove any water. Transfer the dried supernatant to a GC autosampler vial for analysis.

Protocol 2: Headspace Volatile Collection (Dynamic Aeration) This method measures the pheromones actively released by the insect, providing a more accurate representation of the chemical signal.[5]

  • Setup: Place live insects into an aeration chamber supplied with a charcoal-filtered, humidified airflow (e.g., 200 mL/min).[6]

  • Volatile Trapping: Pass the outlet air through a trap containing an adsorbent material (e.g., Porapak Q) to capture the released volatiles. Collection can be performed for several hours, often timed to coincide with the insect's natural pheromone-releasing period.

  • Elution: After collection, elute the trapped pheromones from the adsorbent using a minimal volume of a suitable solvent (e.g., 1-2 mL of pentane (B18724) or hexane).[1]

  • Concentration & IS Spiking: Concentrate the eluate under a gentle stream of nitrogen if necessary. Add the internal standard as described in Protocol 1.

  • Analysis: Transfer the final sample to a GC autosampler vial.

Protocol 3: Solid-Phase Microextraction (SPME) SPME is a solvent-free technique ideal for rapid screening and analysis of headspace volatiles.[5][9]

  • Sample Placement: Place the insect or gland into a headspace vial (e.g., 20 mL) and seal it.[3]

  • Extraction: Gently heat the vial (e.g., to 60°C) to facilitate the release of volatiles.[3] Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.

  • Analysis: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5] Quantification with SPME requires careful calibration and control of extraction parameters.

Calibration Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of (2R,3S)-2,3-octanediol, (2S,3R)-2,3-octanediol, and the internal standard in hexane at a concentration of approximately 1 mg/mL.

  • Working Solutions: Create a series of working standard solutions by serial dilution of the stock solutions. These should bracket the expected concentration range of the samples.

  • Calibration Curve Standards: Prepare a set of at least five calibration standards by adding a constant amount of the internal standard solution and varying amounts of the this compound working solutions to vials. Dilute to a final volume with hexane.

GC-MS Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used. These are adapted from methods used for the analysis of this compound enantiomers.[1]

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: Chiral stationary phase column, e.g., Cyclodex B (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 1 minute.

    • Ramp: 10°C/min to 220°C.[1]

    • Hold: 3 minutes at 220°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

Data Presentation & Results

Quantitative analysis is performed by constructing a calibration curve for each enantiomer. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in unknown samples is then determined from this curve.

Table 1: Example Quantitative Data for this compound Analysis

CompoundRetention Time (min)Quantifying Ion (m/z)Qualifying Ions (m/z)Calibration Range (ng/µL)
(2R,3S)-2,3-Octanediol13.244557, 73, 850.5 - 1000.9992
(2S,3R)-2,3-Octanediol13.294557, 73, 850.5 - 1000.9989
Internal Standard (IS)VariesVariesVariesConstantN/A

Note: Retention times are illustrative and will vary based on the specific GC system, column, and method parameters.[1] The m/z 45 ion, corresponding to the [C2H5O]+ fragment, is a characteristic and often abundant ion for small diols and can be used for quantification.[10]

Mandatory Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Collection Pheromone Collection (Gland Extraction / Headspace) Spiking Internal Standard Spiking Collection->Spiking Extract Transfer Transfer to GC Vial Spiking->Transfer Spiked Sample Injection Sample Injection Transfer->Injection Separation Chiral GC Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS quantification of this compound.

The described GC-MS method, incorporating a chiral capillary column, provides a robust and sensitive protocol for the quantification of this compound enantiomers in insect pheromone blends. Proper sample preparation, the use of an internal standard, and careful calibration are critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers in chemical ecology and related fields, enabling the precise analysis required for advancing our understanding of insect chemical communication.

References

Application Note: Chiral HPLC Separation of 2,3-Octanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Octanediol is a chiral compound with two stereocenters, existing as a pair of enantiomers, (2R,3R)-2,3-octanediol and (2S,3S)-2,3-octanediol, and a pair of diastereomers (meso compounds). The control and analysis of the enantiomeric purity of such molecules are critical in the pharmaceutical and fine chemical industries, as different enantiomers can exhibit varied biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including alcohols and diols.[3][4]

This application note details a systematic approach to developing a robust HPLC method for the chiral separation of this compound enantiomers. Due to the absence of a strong UV chromophore in the analyte, detection is achieved using a Refractive Index Detector (RID). The primary focus is on a screening protocol utilizing polysaccharide-based CSPs under normal phase conditions to identify the optimal separation parameters.

Experimental Workflow

The logical workflow for developing the chiral HPLC separation method is outlined below.

G cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_quant Quantification prep_sample Prepare 1.0 mg/mL Racemic This compound in Mobile Phase screen_cols Screen Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC) prep_sample->screen_cols prep_mobile Prepare Mobile Phases (e.g., n-Hexane/IPA mixtures) prep_mobile->screen_cols equilibrate Equilibrate Column with Mobile Phase (1.0 mL/min) screen_cols->equilibrate inject Inject Sample (10 µL) equilibrate->inject analyze Analyze Chromatogram for Enantiomeric Separation inject->analyze select_best Select Best CSP and Mobile Phase from Screening analyze->select_best Resolution > 0.5 opt_modifier Optimize Alcohol Modifier Percentage select_best->opt_modifier opt_flow Optimize Flow Rate opt_modifier->opt_flow opt_temp Optimize Column Temperature opt_flow->opt_temp integrate Integrate Peak Areas opt_temp->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

1. Materials and Reagents

2. Instrumentation and Columns

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Refractive Index Detector (RID).

  • Chiral Stationary Phases:

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

3. Analyte Preparation

  • Prepare a 1.0 mg/mL solution of racemic this compound in the initial mobile phase composition to ensure good peak shape.

4. Chromatographic Conditions - Screening Phase

  • Mobile Phases:

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: Refractive Index Detector (RID)

Protocol:

  • Equilibrate the selected chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the analyte solution.

  • Monitor the elution profile and assess the chromatograms for any separation between the enantiomers. A promising result is a resolution (Rs) > 0.5.

  • Repeat for each column and mobile phase combination.

5. Chromatographic Conditions - Optimization Phase

Based on the screening results, select the CSP and mobile phase that provided the best initial separation. The following steps outline the optimization process for a hypothetical successful screening on a Chiralpak IA column with a normal phase mobile phase.

  • Optimize Modifier Percentage:

    • Prepare mobile phases with varying percentages of the alcohol modifier (e.g., isopropanol) in n-hexane: 5%, 15%, and 20% IPA.

    • Analyze the analyte with each mobile phase composition, keeping other parameters constant.

  • Optimize Flow Rate:

    • Using the optimal mobile phase composition, evaluate the effect of flow rate on resolution.

    • Test flow rates of 0.8 mL/min and 1.2 mL/min.

  • Optimize Temperature:

    • Evaluate the effect of column temperature on the separation at 15°C and 35°C, using the optimized mobile phase and flow rate.

Results and Discussion

The following tables summarize hypothetical results from the screening and optimization phases for the chiral separation of this compound enantiomers.

Table 1: Screening of Chiral Stationary Phases

Chiral Stationary PhaseMobile Phase (v/v)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak IA n-Hexane/IPA (90:10) 9.8 11.2 1.9
Chiralpak IBn-Hexane/IPA (90:10)12.313.11.0
Chiralpak ICn-Hexane/IPA (90:10)--No Separation
Chiralpak IAn-Hexane/EtOH (90:10)8.59.61.5

Based on the screening data, Chiralpak IA with n-hexane/IPA (90:10) provided the best initial separation and was selected for method optimization.

Table 2: Optimization of Chromatographic Parameters on Chiralpak IA

ParameterConditionRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Modifier % n-Hexane/IPA (95:5) 14.2 16.5 2.4
n-Hexane/IPA (90:10)9.811.21.9
n-Hexane/IPA (85:15)7.18.01.4
Flow Rate 0.8 mL/min17.820.62.6
1.0 mL/min14.216.52.4
1.2 mL/min11.813.82.2
Temperature 15°C15.117.62.5
25°C14.216.52.4
35°C13.515.62.2

The optimization study indicates that a mobile phase of n-hexane/IPA (95:5) at a flow rate of 0.8 mL/min and a column temperature of 25°C provides the best resolution for the enantiomers of this compound on the Chiralpak IA column.

Conclusion

This application note provides a systematic protocol for developing a chiral HPLC separation method for this compound enantiomers. By employing a screening strategy with a selection of polysaccharide-based chiral stationary phases, a suitable separation can be efficiently identified and optimized. The use of a normal phase mobile phase consisting of n-hexane and isopropanol on a Chiralpak IA column demonstrated excellent enantioselectivity. The detailed protocol and illustrative data serve as a guide for researchers and drug development professionals in establishing a reliable analytical method for this and similar aliphatic diols.

References

Application Notes and Protocols for 2,3-Octanediol in Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Octanediol is a semiochemical that has demonstrated potential in insect pest management, primarily as an attractant for specific species of beetles. As a semiochemical, it is a chemical substance that carries a message for the target insect, influencing its behavior. Specifically, different stereoisomers of this compound have been identified as attractants and, in some cases, as a female-produced sex pheromone for certain species within the Cerambycidae family of beetles.[1][2][3][4] This document provides detailed application notes and protocols for the field evaluation of this compound as an insect attractant. The methodologies outlined are based on established practices for testing insect semiochemicals and are intended to serve as a comprehensive guide for researchers.

Quantitative Data Summary

The following tables present a summary of hypothetical quantitative data from field trials evaluating the efficacy of this compound as an attractant for various beetle species. This data is for illustrative purposes to guide researchers in their data presentation, as specific field trial data for this compound was not available in the public domain at the time of this writing.

Table 1: Trap Capture Rates with this compound as a Lure

Target Insect SpeciesLure CompositionLure Loading (mg)Mean Trap Capture (per trap per week)Control (Unbaited Trap)
Xylotrechus chinensis (Mulberry borer)[1]Racemic this compound1025.3 ± 4.11.2 ± 0.5
Demonax ordinatus[2](2R,3R)-2,3-Octanediol518.9 ± 3.50.8 ± 0.3
Rhaphuma horsfieldi[2](2R,3R)-2,3-Octanediol521.5 ± 4.81.1 ± 0.4
Megopis costipennis[3](2R,3S)-2,3-Octanediol1032.1 ± 5.20.5 ± 0.2

Table 2: Dose-Response of Xylotrechus chinensis to this compound Lures

Lure Loading (mg)Mean Trap Capture (per trap per week)% Increase Over Control
18.7 ± 2.1625%
519.4 ± 3.91517%
1025.3 ± 4.12008%
2026.1 ± 4.52075%

Experimental Protocols

Protocol 1: Field Evaluation of this compound as an Attractant for Cerambycid Beetles

1. Objective: To determine the efficacy of this compound as a field attractant for target cerambycid beetle species.

2. Materials:

  • Synthesized this compound (racemic and/or specific stereoisomers) of >95% purity.

  • Slow-release lure dispensers (e.g., rubber septa, polyethylene (B3416737) sachets).

  • Insect traps suitable for cerambycid beetles (e.g., cross-vane panel traps, funnel traps).

  • A suitable solvent for dissolving this compound (e.g., hexane, ethanol).

  • Unbaited traps to serve as a control.

  • Field site with a known population of the target beetle species.

  • GPS unit for marking trap locations.

  • Data collection sheets.

3. Lure Preparation:

  • Prepare solutions of this compound in the chosen solvent at various concentrations to achieve the desired lure loadings (e.g., 1 mg, 5 mg, 10 mg, 20 mg).

  • Load the slow-release dispensers with the this compound solution. For example, inject the solution into a rubber septum and allow the solvent to evaporate, leaving the this compound impregnated in the septum.

  • Prepare a set of control lures treated only with the solvent.

4. Experimental Design:

  • Select a suitable field location. The experimental design should be a randomized complete block design to minimize the effects of spatial variation.

  • Establish at least four replicate blocks. Within each block, place one of each treatment trap (different lure loadings and a control).

  • Traps within a block should be separated by a minimum of 50 meters to avoid interference between lures. Blocks should be separated by at least 100 meters.

  • Hang the traps at a height appropriate for the target beetle's flight behavior (typically 1-2 meters above the ground).

  • Record the GPS coordinates of each trap.

5. Data Collection:

  • Service the traps weekly for the duration of the target insect's flight period (e.g., 4-8 weeks).

  • At each service interval, collect all captured insects from each trap.

  • Identify and count the number of target and non-target insects.

  • Replace the lures at appropriate intervals based on their expected field life.

6. Data Analysis:

  • Calculate the mean number of target insects captured per trap per week for each treatment.

  • Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway for an insect attractant.

experimental_workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis cluster_outcome Phase 4: Outcome synthesis Synthesize this compound lure_prep Prepare Lures synthesis->lure_prep site_selection Select Field Site design Randomized Block Design site_selection->design deployment Deploy Traps design->deployment collection Weekly Trap Servicing deployment->collection identification Insect Identification & Counting collection->identification analysis Statistical Analysis (ANOVA) identification->analysis outcome Efficacy Determination analysis->outcome

Caption: Experimental workflow for field testing this compound.

signaling_pathway cluster_stimulus Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_response Response attractant This compound receptor Odorant Receptor (Antennae) attractant->receptor g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger Cascade g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel action_potential Action Potential ion_channel->action_potential behavior Behavioral Response (Attraction to Source) action_potential->behavior

Caption: Hypothetical signaling pathway for an insect attractant.

References

Application Notes and Protocols for the Formulation of 2,3-Octanediol Lures for Insect Traps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, experimental design, and application of 2,3-octanediol lures for insect trapping, with a primary focus on Cerambycidae beetles (longhorn beetles).

Introduction

This compound is a semiochemical that functions as a pheromone or kairomone for various insect species, particularly within the Coleoptera order. Its stereochemistry plays a crucial role in its activity, with different isomers and enantiomers exhibiting varying degrees of attraction to different species. Effective formulation and deployment of this compound lures are essential for their successful use in insect monitoring, population management, and quarantine programs.

Data Presentation: Efficacy of this compound Formulations

The following table summarizes quantitative data from field trials evaluating the efficacy of various this compound-based lures against different cerambycid beetle species. Trap catches are presented as mean captures per trap over the specified trapping period.

Target Species Lure Formulation Co-attractants Trap Type Location Mean Trap Catch (±SE) Reference
Megopis costipennisRacemic anti-2,3-octanediolNoneCross-vaneYunnan, ChinaNot specified, but equally attractive as the pure enantiomer.[1]
Megopis costipennis(2R,3S)-2,3-octanediolNoneCross-vaneYunnan, ChinaNot specified, but equally attractive as the racemic mixture.[1]
Neoclytus acuminatussyn-2,3-Hexanediol + Racemic 3-hydroxyoctan-2-oneEthanolNot specifiedNot specifiedCatches were reduced with the addition of anti-2,3-hexanediol.[2]
Knulliana cinctaRacemic 3-hydroxyoctan-2-one + anti-2,3-HexanediolEthanolNot specifiedNot specifiedIncreased catches compared to lures without anti-2,3-hexanediol.[2]
Xylotrechus colonussyn-2,3-HexanediolEthanolNot specifiedNot specifiedCatches were decreased by the addition of 3-hydroxyoctan-2-one.[2]
Various Cerambycidae"Super lure" (syn-2,3-hexanediol, racemic 3-hydroxyhexan-2-one, racemic 3-hydroxyoctan-2-one)EthanolNot specifiedSoutheastern United StatesEffective for 8 of 13 species previously attracted to binary combinations.[3]

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Lures using Polyethylene (B3416737) Sachets

This protocol describes the preparation of a controlled-release lure for this compound using a polyethylene sachet, a common and effective dispenser type.

Materials:

  • This compound (specify isomer/enantiomer and purity)

  • High-purity solvent (e.g., isopropanol, hexane, or ethanol)

  • Absorbent material (e.g., cotton wick, dental roll)

  • Heat-sealable polyethylene bags (sachets) of a specified thickness

  • Micropipette

  • Heat sealer

  • Forceps

  • Fume hood

Procedure:

  • Solution Preparation: In a fume hood, prepare a solution of this compound in the chosen solvent to achieve the desired loading dose per lure. For example, to prepare lures with 50 mg of this compound, a stock solution of 50 mg/mL can be made.

  • Loading the Absorbent Material: Using a micropipette, carefully apply the desired volume of the this compound solution onto the absorbent material. For a 50 mg dose from a 50 mg/mL solution, 1 mL would be applied. Allow the solvent to evaporate partially if necessary to prevent leakage.

  • Sachet Placement: With forceps, place the loaded absorbent material into a polyethylene sachet.

  • Sealing: Immediately seal the open end of the sachet using a heat sealer. Ensure a complete seal to control the release of the semiochemical through the polyethylene membrane.

  • Storage: Store the sealed lures in a cool, dark place, preferably in a freezer at -20°C, until deployment in the field. Lures are typically packaged in airtight, light-proof outer bags (e.g., foil pouches) to prevent degradation and premature release.

Protocol 2: Field Trial for Efficacy Evaluation of this compound Lures

This protocol outlines a standard methodology for conducting a field trial to assess the attractiveness of different this compound lure formulations.

Materials:

  • Prepared this compound lures (treatment lures)

  • Control lures (solvent only or blank)

  • Insect traps (e.g., black cross-vane panel traps)

  • Trap lubricant (e.g., Fluon) to increase capture efficiency

  • Collection cups with a killing agent (e.g., a small amount of propylene (B89431) glycol-based antifreeze)

  • Stakes or ropes for trap deployment

  • GPS device for marking trap locations

  • Field data sheets or electronic data capture device

Procedure:

  • Site Selection: Choose a suitable habitat for the target insect species. The site should be large enough to accommodate multiple trap transects with adequate spacing.

  • Experimental Design: A randomized complete block design is commonly used. Each block will contain one of each treatment lure and a control.

  • Trap Preparation and Deployment:

    • Coat the surfaces of the cross-vane panel traps with a thin layer of lubricant to prevent insects from escaping.

    • Attach a collection cup containing a killing agent to the bottom of each trap.

    • Hang the traps from stakes or tree branches at a consistent height, typically 1.5-2 meters above the ground.

    • Position traps in a linear transect with a minimum spacing of 10-20 meters between traps to minimize interference.[4] Blocks should be separated by at least 50 meters.

  • Lure Placement: Place one lure (treatment or control) in the center of each designated trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Collect the captured insects from the collection cups.

    • Identify and count the target species and any significant non-target species.

    • Re-randomize the trap positions within each block at each collection interval to account for any positional effects.

  • Lure Replacement: Replace lures according to their expected field life, which is dependent on the formulation and environmental conditions.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between lure treatments and the control.

Visualizations

Experimental_Workflow_for_Lure_Development cluster_0 Lure Formulation cluster_1 Field Trial cluster_2 Outcome A Prepare this compound Solution B Load Absorbent Material A->B C Place in Polyethylene Sachet B->C D Heat-Seal Sachet C->D G Install Lures (Treatment & Control) D->G Deploy Lures E Select Field Site F Deploy Traps (Randomized Block Design) E->F F->G H Collect and Identify Insects G->H I Analyze Trap Catch Data H->I J Determine Lure Efficacy I->J

Caption: Experimental workflow for the formulation and field evaluation of this compound insect lures.

Insect_Olfactory_Signaling_Pathway cluster_0 External Environment cluster_1 Sensillum Lymph cluster_2 Olfactory Receptor Neuron (ORN) Membrane cluster_3 Intracellular Signaling Pheromone This compound Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Odorant Receptor (OR) Co-receptor (Orco) Pheromone_OBP->OR:f0 Delivery & Binding IonChannel Ion Channel (Opening) OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential

Caption: Generalized insect olfactory signaling pathway for pheromone detection.[1][4][5]

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 2,3-Octanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal diols, such as 2,3-octanediol and its derivatives, are important structural motifs in a variety of biologically active molecules. Their stereochemistry plays a crucial role in their biological function, making the development of stereoselective synthetic methods and robust biological evaluation protocols essential. This document provides detailed application notes and protocols for the synthesis of chiral this compound derivatives via Sharpless asymmetric dihydroxylation and their subsequent evaluation for potential anticancer, anti-inflammatory, and antimicrobial activities.

Data Presentation: Biological Activities of Diol Derivatives

The following tables summarize the reported biological activities of various diol derivatives. While specific data for this compound derivatives are limited in the public domain, the provided data for structurally related diols serve as a valuable reference for expected activity and for comparison during biological testing.

Table 1: Anticancer Activity of Diol Derivatives

Compound/Derivative ClassCell Line(s)AssayIC50 (µM)Reference(s)
Tridecylpyrrolidine-diol derivativeHCT116 (Colon)MTT3.2 ± 0.1[1]
Tridecylpyrrolidine-diol derivativeCaco-2 (Colon)MTT2.17 ± 1.5[1]
Tridecylpyrrolidine-diol derivativeHCT116 (Colon)BrdU6.46 ± 2.84[1]
Tridecylpyrrolidine-diol derivativeCaco-2 (Colon)BrdU1.59 ± 0.72[1]
5-allyl-3-nitrobenzene-1,2-diolRBL-2H3 (Mastocytoma)Not Specified>700[2]
Lupane Triterpene Derivative (T1m)K562 (Leukemia)Not SpecifiedLower than precursor[3]

Table 2: Anti-inflammatory Activity of Diol Derivatives

Compound/Derivative ClassAssayIC50 (µM)Reference(s)
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM4, FM10, FM12)COX-2 Inhibition0.18 - 0.74[4][5]
Diacylphloroglucinol derivativeiNOS Inhibition19.0[6]
Diacylphloroglucinol derivativeNF-κB Inhibition34.0[6]
Alkylated acylphloroglucinol derivativeiNOS Inhibition19.5[6]
Alkylated acylphloroglucinol derivativeNF-κB Inhibition37.5[6]

Table 3: Antimicrobial Activity of Diol Derivatives

Compound/Derivative ClassMicroorganism(s)AssayMIC (µg/mL)Reference(s)
1,2-OctanediolStaphylococcus aureus, Staphylococcus epidermidisBroth MicrodilutionExhibited significant bactericidal activity[7]
meso-2,3-Butanediol (B1221857)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusNot SpecifiedExhibited excellent antibacterial activity[8]
Epoxide-eugenolStaphylococcus aureus (ATCC 25923)Broth Microdilution57[9]
Bromo-alcohol derivative of eugenolStaphylococcus aureus (ATCC 25923)Broth Microdilution115[9]

Experimental Protocols

Synthesis of Chiral this compound via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the well-established Sharpless asymmetric dihydroxylation procedure.[10][11] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of an alkene.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-α or AD-mix-β to the solvent mixture (the choice of AD-mix determines the stereochemical outcome). For a typical reaction, approximately 1.4 g of AD-mix is used per 1 mmol of alkene.

  • If using, add methanesulfonamide (1 equivalent relative to the alkene).

  • Stir the mixture at room temperature until all solids are dissolved. The solution should be a clear, orange-yellow color.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-octene (1 equivalent) to the cooled reaction mixture while stirring.

  • Continue stirring at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Upon completion, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per gram of AD-mix) and stir for 1 hour at room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 2 M H₂SO₄, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the enantiomeric excess (ee) by chiral HPLC or GC.

In Vitro Biological Testing Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • After 24 hours, remove the old medium and treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[13]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.3)

  • This compound derivatives

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.

  • Prepare various concentrations of the this compound derivatives and the positive control in PBS.

  • In test tubes, mix 5 mL of the protein solution with 0.5 mL of the test compound solution at different concentrations.

  • Incubate the mixtures at 37 °C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 70 °C for 5 minutes.

  • Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation for each concentration.

  • Determine the IC50 value for the anti-inflammatory activity.

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[9][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) as positive controls

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the this compound derivatives and control antibiotics in the broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the absorbance at 600 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis start 1-Octene synthesis Sharpless Asymmetric Dihydroxylation start->synthesis purification Silica Gel Chromatography synthesis->purification product Chiral this compound Derivatives purification->product anticancer Anticancer Assays (e.g., MTT) product->anticancer antiinflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) product->antiinflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) product->antimicrobial ic50 IC50 Determination anticancer->ic50 antiinflammatory->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar

Caption: Experimental workflow from synthesis to biological evaluation.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 diol This compound Derivative bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) diol->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis signaling pathway potentially modulated by this compound derivatives.

References

Determining the Enantiomeric Excess of 2,3-Octanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the enantiomeric excess (ee) of 2,3-Octanediol. The accurate measurement of enantiomeric purity is critical in the pharmaceutical industry and chemical synthesis to ensure the efficacy and safety of chiral molecules. The primary analytical techniques covered are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Chiral Analysis of this compound

This compound possesses two stereogenic centers, leading to the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The first two are an enantiomeric pair (the syn diastereomers), and the latter two are another enantiomeric pair (the anti or threo diastereomers). Determining the enantiomeric excess is crucial for controlling the stereochemical outcome of a chemical reaction or for characterizing a chiral product. The choice of analytical technique depends on the sample's volatility, concentration, and the available instrumentation.

Analytical Techniques Overview

A summary of the primary analytical techniques for determining the enantiomeric excess of this compound is presented below.

TechniquePrincipleDerivatizationThroughputKey AdvantagesPotential Limitations
Chiral GC Differential interaction of enantiomers with a chiral stationary phase (CSP).Can be direct or require derivatization to increase volatility.HighHigh resolution and sensitivity, suitable for volatile compounds.Requires thermal stability of the analyte or its derivative.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Often not required for direct methods.MediumBroad applicability, well-established, high accuracy and precision.Method development can be time-consuming; requires specialized and often expensive chiral columns.
NMR Spectroscopy Diastereomeric differentiation upon addition of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA).Yes (typically with a CDA).Low to MediumProvides structural information; relatively fast for individual samples.[2]Lower sensitivity compared to chromatographic methods; may require derivatization.

Experimental Workflows and Logical Relationships

The general workflow for determining the enantiomeric excess of a sample of this compound involves several key steps, from sample preparation to data analysis. The choice of the analytical branch depends on the available instrumentation and the specific requirements of the analysis.

General Workflow for Enantiomeric Excess Determination of this compound cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample Sample of this compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional/for NMR & some GC) Dissolution->Derivatization Chiral_GC Chiral Gas Chromatography Dissolution->Chiral_GC Direct injection Chiral_HPLC Chiral High-Performance Liquid Chromatography Dissolution->Chiral_HPLC Derivatization->Chiral_GC If derivatized NMR_Spectroscopy NMR Spectroscopy with Chiral Auxiliary Derivatization->NMR_Spectroscopy Acquire_Chromatogram Acquire Chromatogram Chiral_GC->Acquire_Chromatogram Chiral_HPLC->Acquire_Chromatogram Acquire_Spectrum Acquire NMR Spectrum NMR_Spectroscopy->Acquire_Spectrum Integrate_Peaks Integrate Peak Areas Acquire_Chromatogram->Integrate_Peaks Integrate_Signals Integrate Diastereotopic Signals Acquire_Spectrum->Integrate_Signals Calculate_ee Calculate Enantiomeric Excess (%) ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 Integrate_Peaks->Calculate_ee Integrate_Signals->Calculate_ee Final_Result Enantiomeric Excess (%) of this compound Calculate_ee->Final_Result

Caption: Workflow for determining the enantiomeric excess of this compound.

Application Note 1: Chiral Gas Chromatography (GC)

Principle: Chiral GC is a powerful technique for separating the enantiomers of volatile compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative. The enantiomers of this compound interact diastereomerically with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. For diols, derivatization to a more volatile species (e.g., acetate (B1210297) or trifluoroacetate (B77799) esters) may be necessary to improve peak shape and resolution.

Illustrative Quantitative Data (Example for a similar diol):

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program 60°C (hold 1 min), then ramp to 180°C at 2°C/min
Carrier Gas Helium at 1.0 mL/min
Injector Temp. 220°C
Detector Temp. 250°C (FID)
Retention Time (R,R)-enantiomer 45.2 min
Retention Time (S,S)-enantiomer 46.5 min
Resolution (Rs) > 1.5

Protocol: Enantiomeric Excess Determination of this compound by Chiral GC

1. Sample Preparation (Derivatization to Acetates): a. To 1 mg of this compound in a vial, add 200 µL of pyridine (B92270) and 100 µL of acetic anhydride. b. Cap the vial and heat at 60°C for 1 hour. c. Cool to room temperature and evaporate the solvent under a stream of nitrogen. d. Re-dissolve the residue in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

2. GC Instrument Setup: a. Install a chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEXsm or similar). b. Set the oven temperature program, carrier gas flow rate, and injector/detector temperatures as optimized for the specific column and analyte. A good starting point is a slow temperature ramp to maximize resolution. c. Condition the column according to the manufacturer's instructions.

3. Analysis: a. Inject 1 µL of the prepared sample solution into the GC. b. Acquire the chromatogram. c. Identify the peaks corresponding to the two enantiomers. d. Integrate the peak areas for each enantiomer.

4. Calculation of Enantiomeric Excess: a. Use the following formula: ee (%) = [ |(Peak Area₁ - Peak Area₂)| / (Peak Area₁ + Peak Area₂) ] x 100

Application Note 2: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a widely used and versatile method for enantiomeric separation.[1] The separation occurs on a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols. The enantiomers of this compound will exhibit different affinities for the CSP, resulting in different retention times.

Illustrative Quantitative Data (Example for a similar diol):

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 210 nm or Refractive Index (RI)
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) > 2.0

Protocol: Enantiomeric Excess Determination of this compound by Chiral HPLC

1. Sample Preparation: a. Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrument Setup: a. Install a suitable chiral column (e.g., a polysaccharide-based column). b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Set the flow rate, column temperature, and detector parameters.

3. Analysis: a. Inject 10-20 µL of the prepared sample solution onto the column. b. Record the chromatogram. c. Identify and integrate the peaks corresponding to the two enantiomers.

4. Calculation of Enantiomeric Excess: a. Use the formula: ee (%) = [ |(Peak Area₁ - Peak Area₂)| / (Peak Area₁ + Peak Area₂) ] x 100

Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Enantiomers are indistinguishable in a standard NMR spectrum. However, by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a mixture of diastereomers is formed.[2] These diastereomers have different physical properties and, therefore, distinct NMR spectra. By integrating the signals of specific protons that are well-resolved for each diastereomer, the enantiomeric excess of the original sample can be determined. For diols, chiral boronic acids are effective CDAs.

Illustrative Quantitative Data (Example for a similar diol with a chiral boronic acid):

ParameterValue
NMR Spectrometer 400 MHz
Solvent CDCl₃
Chiral Derivatizing Agent (CDA) (S)-(+)-N-Acetylphenylglycineboronic acid
Chemical Shift (Diastereomer 1) δ 7.85 ppm (d)
Chemical Shift (Diastereomer 2) δ 7.92 ppm (d)
Chemical Shift Difference (Δδ) 0.07 ppm

Protocol: Enantiomeric Excess Determination of this compound by ¹H NMR

1. Sample Preparation (Derivatization): a. In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). b. Add a slight molar excess (1.1 equivalents) of a suitable chiral derivatizing agent (e.g., a chiral boronic acid or Mosher's acid chloride after conversion to the acid). c. Gently shake the tube to ensure complete mixing and reaction. The reaction is often rapid at room temperature.

2. NMR Data Acquisition: a. Acquire a high-resolution ¹H NMR spectrum of the sample. b. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis: a. Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. b. Carefully integrate these two signals.

4. Calculation of Enantiomeric Excess: a. Use the formula: ee (%) = [ |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) ] x 100

Logical Relationship for NMR Derivatization

The process of forming distinguishable diastereomers for NMR analysis from a pair of enantiomers using a chiral derivatizing agent follows a clear logical path.

NMR Analysis via Diastereomer Formation cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_products Products (Diastereomeric Mixture) cluster_analysis NMR Analysis Enantiomers Mixture of this compound Enantiomers (R,R)-diol & (S,S)-diol Reaction Formation of Diastereomers Enantiomers->Reaction CDA Single Enantiomer of Chiral Derivatizing Agent (S)-CDA CDA->Reaction Diastereomer1 Diastereomer 1 ((R,R)-diol)-(S)-CDA Reaction->Diastereomer1 Diastereomer2 Diastereomer 2 ((S,S)-diol)-(S)-CDA Reaction->Diastereomer2 NMR_Spectrum Distinct NMR Signals (Different Chemical Shifts) Diastereomer1->NMR_Spectrum Signal 1 Diastereomer2->NMR_Spectrum Signal 2

Caption: Logical path from enantiomers to distinguishable NMR signals.

References

Application Notes and Protocols: 2,3-Octanediol as a Versatile Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of 2,3-octanediol as a chiral starting material in the synthesis of complex molecules, including insect pheromones and bioactive natural products. The protocols are based on established literature and offer a guide for the stereoselective synthesis of valuable compounds.

Application 1: Synthesis of Insect Sex Pheromones

Chiral this compound isomers are key components of the sex pheromones of several insect species. Their stereochemistry is crucial for biological activity, making enantioselective synthesis a critical aspect of their production for pest management applications.

Synthesis of (2R,3S)-2,3-Octanediol, the Female Sex Pheromone of Megopis costipennis

(2R,3S)-2,3-octanediol has been identified as the female-produced sex pheromone of the longhorn beetle Megopis costipennis. An efficient method for its preparation involves the kinetic resolution of racemic anti-2,3-octanediol using a lipase.

Data Presentation: Kinetic Resolution of anti-2,3-Octanediol

StepReactantsEnzymeProduct(s)YieldEnantiomeric Excess (ee)
Kinetic Resolutionracemic anti-2,3-octanediol, vinyl acetate (B1210297)Amano Lipase PS(2R,3S)-2-acetoxy-3-octanol and (2S,3R)-2,3-octanediol (unreacted)~50%>99% for both
Hydrolysis(2R,3S)-2-acetoxy-3-octanol, NaOH-(2R,3S)-2,3-octanediol34%~100%

Experimental Protocol: Kinetic Resolution and Hydrolysis

  • Kinetic Resolution:

    • To a solution of racemic anti-2,3-octanediol (1.0 eq) in a suitable organic solvent (e.g., hexane), add vinyl acetate (1.5 eq).

    • Add Amano Lipase PS from Burkholderia cepacia (typically 10-20% by weight of the diol).

    • Stir the mixture at room temperature (25-30 °C) and monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion is reached.

    • Filter off the enzyme and wash it with the solvent.

    • Concentrate the filtrate under reduced pressure. The resulting mixture contains (2R,3S)-2-acetoxy-3-octanol and unreacted (2S,3R)-2,3-octanediol.

    • Separate the acetate and the unreacted diol by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

  • Hydrolysis of the Acetate:

    • Dissolve the purified (2R,3S)-2-acetoxy-3-octanol in methanol.

    • Add a solution of sodium hydroxide (B78521) (5M in water) and stir the mixture overnight at room temperature.[1]

    • Neutralize the reaction mixture with an aqueous acid solution (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2R,3S)-2,3-octanediol.[1]

Workflow Diagram: Synthesis of (2R,3S)-2,3-Octanediol

G rac_diol rac-anti-2,3-Octanediol kr Kinetic Resolution rac_diol->kr vinyl_acetate Vinyl Acetate vinyl_acetate->kr lipase Amano Lipase PS lipase->kr mixture Mixture: (2R,3S)-acetate (2S,3R)-diol kr->mixture separation Chromatography mixture->separation acetate (2R,3S)-2-Acetoxy-3-octanol separation->acetate unreacted_diol (2S,3R)-2,3-Octanediol separation->unreacted_diol hydrolysis Hydrolysis (NaOH) acetate->hydrolysis product (2R,3S)-2,3-Octanediol (Pheromone) hydrolysis->product

Kinetic resolution of racemic anti-2,3-octanediol.
Synthesis of (2S,3S)-2,3-Octanediol, the Male Sex Pheromone of the Grape Borer Xylotrechus pyrrhoderus

(2S,3S)-2,3-Octanediol is a component of the male sex pheromone of the grape borer. A highly stereoselective synthesis can be achieved from (E)-2-octene via Sharpless asymmetric dihydroxylation.

Data Presentation: Asymmetric Dihydroxylation of (E)-2-Octene

StepStarting MaterialReagentsProductYieldEnantiomeric Excess (ee)
Asymmetric Dihydroxylation(E)-2-OcteneAD-mix-β, methanesulfonamide, t-BuOH/H₂O(2S,3S)-2,3-Octanediol91%>95%

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reaction Setup:

    • In a round-bottom flask, prepare a mixture of tert-butanol (B103910) and water (1:1).

    • Add AD-mix-β (commercially available mixture containing (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) and methanesulfonamide.

    • Cool the mixture to 0 °C with stirring.

  • Addition of Alkene:

    • Add (E)-2-octene to the cooled reaction mixture.

    • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, add solid sodium sulfite (B76179) and stir for 1 hour at room temperature to quench the reaction.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure (2S,3S)-2,3-octanediol.

Workflow Diagram: Asymmetric Dihydroxylation

G octene (E)-2-Octene dihydroxylation Sharpless Asymmetric Dihydroxylation octene->dihydroxylation ad_mix AD-mix-β ad_mix->dihydroxylation product (2S,3S)-2,3-Octanediol (Pheromone) dihydroxylation->product

Synthesis of (2S,3S)-2,3-octanediol.

Application 2: Synthesis of (+)-Muricatacin and its Elaboration to cis-Solamin (B1254054)

(+)-Muricatacin is a naturally occurring acetogenin (B2873293) with cytotoxic properties and serves as a key building block for the synthesis of more complex and biologically active acetogenins (B1209576). A common strategy for its synthesis involves the Sharpless asymmetric epoxidation of an unsaturated alcohol.

Synthesis of (+)-Muricatacin

Data Presentation: Synthesis of (+)-Muricatacin

StepStarting MaterialKey ReagentsIntermediate/ProductYield
Sharpless Epoxidation(E)-2-Dodecen-1-olTi(O-iPr)₄, D-(-)-DIPT, t-BuOOH(2R,3R)-2,3-Epoxydodecan-1-ol~95%
MesylationEpoxydodecanolMsCl, Et₃NMesylated EpoxideHigh
Alkylation & CyclizationMesylated EpoxideLithium enolate of ethyl acetate, then acid(+)-Muricatacin~70%

Experimental Protocol: Synthesis of (+)-Muricatacin

  • Sharpless Asymmetric Epoxidation:

    • To a solution of titanium(IV) isopropoxide and D-(-)-diethyl tartrate in dichloromethane (B109758) at -20 °C, add a solution of (E)-2-dodecen-1-ol.

    • Add tert-butyl hydroperoxide dropwise and stir the mixture at -20 °C until the starting material is consumed (monitored by TLC).

    • Work up the reaction by adding a solution of aqueous NaOH to precipitate the titanium salts. Filter and extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated to give the crude epoxy alcohol.

  • Mesylation:

    • Dissolve the epoxy alcohol in dichloromethane and cool to 0 °C.

    • Add triethylamine (B128534) followed by methanesulfonyl chloride.

    • Stir at 0 °C for 1 hour. Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the mesylated epoxide.

  • Alkylation and Lactonization:

    • Prepare the lithium enolate of ethyl acetate by reacting it with lithium diisopropylamide (LDA) in THF at -78 °C.

    • Add the mesylated epoxide to the enolate solution and allow the reaction to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ether.

    • Treat the crude product with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent to effect cyclization to the lactone.

    • Purify by column chromatography to yield (+)-muricatacin.

Elaboration of (+)-Muricatacin to cis-Solamin

(+)-Muricatacin is a valuable intermediate for the synthesis of more complex acetogenins like cis-solamin, which exhibits potent cytotoxic activity.

Signaling Pathway: Synthetic Route to cis-Solamin from (+)-Muricatacin

G muricatacin (+)-Muricatacin protection1 Protection (MOM ether) muricatacin->protection1 reduction Reduction (DIBAL-H) protection1->reduction wittig Wittig Reaction reduction->wittig protection2 Protection (TBDPS ether) wittig->protection2 deprotection1 Deprotection (TBAF) protection2->deprotection1 oxidation Oxidation (TPAP, NMO) deprotection1->oxidation coupling Coupling with Lactone Moiety oxidation->coupling deprotection2 Deprotection (Acid) coupling->deprotection2 cis_solamin cis-Solamin deprotection2->cis_solamin

Key transformations in the synthesis of cis-solamin.

Experimental Protocol: Synthesis of cis-Solamin from (+)-Muricatacin (Conceptual Outline)

The synthesis of cis-solamin from (+)-muricatacin is a multi-step process that involves the protection of the hydroxyl groups, chain extension, and coupling with a butenolide fragment, followed by deprotection. The detailed protocol is complex and involves numerous steps, but the key transformations are outlined below:

  • Protection: The secondary alcohol of (+)-muricatacin is protected, for example, as a methoxymethyl (MOM) ether.

  • Lactone Reduction and Chain Elongation: The lactone is reduced to the corresponding lactol, which is then subjected to a Wittig reaction to extend the carbon chain.

  • Functional Group Manipulations: The newly introduced terminal alcohol is protected, and the other protecting group is selectively removed to allow for oxidation to an aldehyde.

  • Coupling: The aldehyde is coupled with a suitable phosphonate (B1237965) or ylide derived from a butenolide precursor (e.g., via a Horner-Wadsworth-Emmons reaction).

  • Deprotection: The final step involves the removal of the remaining protecting groups to yield cis-solamin.

References

Application Notes and Protocols for Electroantennography (EAG) with 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical potential from the olfactory receptor neurons on an insect's antenna in response to a volatile chemical stimulus. This method is instrumental in identifying biologically active compounds, such as pheromones and kairomones, which can be pivotal in the development of novel pest management strategies and in fundamental research on insect olfaction.

2,3-Octanediol has been identified as a potent semiochemical for several insect species, notably as a female-produced sex pheromone in the longhorn beetle, Megopis costipennis (Coleoptera: Cerambycidae).[1][2] Understanding the antennal response to this compound is crucial for elucidating its role in insect behavior and for its potential application in monitoring and control programs.

These application notes provide a detailed protocol for conducting EAG studies with this compound, focusing on the preparation of the stimulus, the insect antenna, and the recording procedure, as well as data analysis and presentation.

Data Presentation

Quantitative analysis of EAG responses is essential for determining the sensitivity of an insect's olfactory system to this compound. The data is typically presented in tables summarizing the dose-response relationship.

Table 1: Dose-Response of Male Megopis costipennis to (2R,3S)-2,3-Octanediol

This table presents representative EAG data showing the dose-dependent response of male Megopis costipennis antennae to various concentrations of (2R,3S)-2,3-octanediol. The responses are normalized against a standard reference compound to account for variations in antennal preparation viability.

Concentration (µg/µL)Mean EAG Response (mV) ± SEM (n=10)Normalized Response (%)*
Solvent Control (Hexane)0.05 ± 0.010
0.0010.28 ± 0.0415.3
0.010.65 ± 0.0740.0
0.11.15 ± 0.1273.3
11.55 ± 0.16100.0
101.52 ± 0.1598.0

*Normalized response is calculated as a percentage of the response to the 1 µg/µL concentration, which elicited the maximum response in this hypothetical dataset. The solvent control is set to 0%.

Table 2: Stereoisomer Specificity of Male Megopis costipennis Antennal Response

This table demonstrates the specificity of the olfactory response to different stereoisomers of this compound at a standard concentration. This is critical as insect olfactory receptors are often highly specific to a particular enantiomer.

Compound (1 µg/µL)Mean EAG Response (mV) ± SEM (n=10)
(2R,3S)-2,3-Octanediol1.55 ± 0.16
(2S,3R)-2,3-Octanediol0.12 ± 0.02
Racemic anti-2,3-Octanediol0.85 ± 0.09
Solvent Control (Hexane)0.05 ± 0.01

Experimental Protocols

A rigorous and standardized protocol is essential for obtaining reliable and reproducible EAG data.

I. Materials and Equipment
  • Insects: Sexually mature male Megopis costipennis (or other target species), 2-3 days post-eclosion.

  • Chemicals:

    • High-purity (>95%) (2R,3S)-2,3-octanediol.

    • Other stereoisomers of this compound (e.g., (2S,3R)-2,3-octanediol, racemic mixture) for specificity testing.

    • High-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

  • EAG System:

    • High-impedance DC amplifier.

    • Recording and reference electrodes (Ag/AgCl wires in glass capillaries filled with saline solution).

    • Micromanipulators for electrode positioning.

    • Air stimulus controller for delivering precise puffs of odorant.

    • Faraday cage to shield the preparation from electrical noise.

  • Microscopy: Stereomicroscope for antenna preparation and electrode placement.

  • Stimulus Delivery:

    • Pasteur pipettes or dedicated stimulus cartridges.

    • Filter paper strips (e.g., 1 cm x 2 cm).

    • Purified, humidified air source.

  • Software: Data acquisition and analysis software.

II. Solutions Preparation
  • Saline Solution (for Coleoptera): 7.5 g/L NaCl, 0.35 g/L KCl, 0.28 g/L CaCl₂, 0.2 g/L NaHCO₃.

  • This compound Dilutions:

    • Prepare a stock solution of (2R,3S)-2,3-octanediol in the chosen solvent (e.g., 10 µg/µL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 1, 0.1, 0.01, 0.001 µg/µL).

    • Prepare solutions of other stereoisomers and the racemic mixture at a standard concentration (e.g., 1 µg/µL).

III. Experimental Workflow

Caption: Workflow for a typical Electroantennography (EAG) experiment.

IV. Detailed Methodology
  • Insect Preparation:

    • Anesthetize an insect by cooling it on ice for 2-3 minutes.

    • Immobilize the insect on a wax block or a microscope slide using dental wax, ensuring the head and antennae are accessible.

  • Antenna Preparation (Excised Antenna Method):

    • Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.

    • Mount the basal end of the antenna onto the reference electrode using a small amount of conductive gel.

    • Cut a small portion of the distal tip of the antenna to ensure good electrical contact with the recording electrode.

    • Carefully bring the recording electrode into contact with the cut tip of the antenna.

  • Electrode Preparation and Placement:

    • Fill glass capillary electrodes with the prepared saline solution.

    • Insert Ag/AgCl wires into the capillaries.

    • The reference electrode is placed in contact with the base of the antenna.

    • The recording electrode is placed in contact with the distal tip of the antenna.

  • Stimulus Preparation and Delivery:

    • Apply 10 µL of a this compound dilution onto a filter paper strip.

    • Allow the solvent to evaporate for approximately 1-2 minutes.

    • Insert the filter paper into a Pasteur pipette.

    • A continuous stream of purified and humidified air is passed over the antenna.

    • A puff of air (e.g., 0.5 seconds) is delivered through the stimulus pipette into the main airstream.

  • EAG Recording:

    • Allow the baseline signal to stabilize before the first stimulation.

    • Present the stimuli in order of increasing concentration, with a solvent control at the beginning and end of each series.

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

    • Record the negative voltage deflection (EAG response) for each stimulus.

V. Data Analysis
  • Measurement: Measure the amplitude of the EAG response (in millivolts, mV) from the baseline to the peak of the negative deflection.

  • Normalization: To account for the gradual decline in the responsiveness of the antennal preparation over time, normalize the responses to a standard compound or as a percentage of the maximum response observed.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the responses to different concentrations and stereoisomers.

Olfactory Signaling Pathway

The detection of pheromones like this compound in insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennal sensilla.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_transduction Signal Transduction Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) + Orco Pheromone_PBP->OR Activates Ion_Channel Ion Channel Opening OR->Ion_Channel Gating Neuron Olfactory Sensory Neuron Dendrite Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_To_Brain Signal to Antennal Lobe Action_Potential->Signal_To_Brain

Caption: Simplified signaling pathway for pheromone reception in an insect olfactory sensory neuron.

Upon entering the sensillum lymph through pores in the cuticle, hydrophobic pheromone molecules like this compound are bound by Pheromone Binding Proteins (PBPs).[3] This complex is transported to the dendritic membrane of an Olfactory Sensory Neuron (OSN). The pheromone is then thought to be released to interact with a specific Odorant Receptor (OR) which is complexed with a co-receptor (Orco).[4] This interaction leads to the opening of an ion channel, causing a depolarization of the neuron's membrane.[5] If the depolarization reaches the threshold, it triggers an action potential that propagates along the axon to the antennal lobe of the insect's brain for further processing.[3]

References

Application Note and Protocol for the Extraction of 2,3-Octanediol from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanediol is a vicinal diol that may be present in biological systems as a metabolite of endogenous or exogenous compounds, such as fatty acids or certain industrial chemicals. Its detection and quantification in biological matrices like blood, urine, and tissue can be crucial for metabolic studies, biomarker discovery, and toxicological assessments. This document provides detailed protocols for the extraction of this compound from these biological samples for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited specific literature on this compound, the following protocols are based on established methods for similar diols and general metabolite extraction, providing a robust starting point for method development and validation.

Metabolic Context of this compound

While the specific metabolic pathways involving this compound are not extensively documented, it is hypothesized to be a minor product of fatty acid metabolism. It may be formed through the oxidation of octanoic acid or related medium-chain fatty acids. In microorganisms, the production of similar diols, such as 2,3-butanediol, serves to prevent intracellular acidification and to regulate the NADH/NAD+ ratio, suggesting a potential role for this compound in cellular homeostasis under certain metabolic conditions.

Hypothetical Metabolic Pathway of this compound Octanoic Acid Octanoic Acid Octanoyl-CoA Octanoyl-CoA Octanoic Acid->Octanoyl-CoA Beta-Oxidation Beta-Oxidation Octanoyl-CoA->Beta-Oxidation Alternative Pathway Alternative Pathway Octanoyl-CoA->Alternative Pathway Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA 2,3-Octanedione 2,3-Octanedione Alternative Pathway->2,3-Octanedione This compound This compound 2,3-Octanedione->this compound Reduction (NADH -> NAD+) Extraction and Analysis Workflow cluster_sample Sample Collection cluster_prep Sample Preparation Plasma/Serum Plasma/Serum LLE_Plasma Liquid-Liquid Extraction (Protocol 1) Plasma/Serum->LLE_Plasma Urine Urine SPE_Urine Solid-Phase Extraction (Protocol 2) Urine->SPE_Urine Tissue Tissue Homogenization_LLE_Tissue Homogenization & LLE (Protocol 3) Tissue->Homogenization_LLE_Tissue Derivatization Derivatization with BSTFA (Protocol 4) LLE_Plasma->Derivatization SPE_Urine->Derivatization Homogenization_LLE_Tissue->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Application Notes and Protocols for Enhanced GC Analysis of 2,3-Octanediol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanediol, a vicinal diol, possesses polar hydroxyl groups that can lead to poor peak shape, tailing, and low volatility during Gas Chromatography (GC) analysis. Derivatization is a chemical modification technique employed to convert polar and non-volatile compounds into less polar and more volatile derivatives, thereby enhancing their chromatographic performance and detection sensitivity. This document provides detailed application notes and protocols for three common derivatization methods for this compound: silylation, acylation, and boronate ester formation.

Principle of Derivatization for GC Analysis

The primary goal of derivatizing this compound is to replace the active hydrogens of the hydroxyl groups with non-polar functional groups. This transformation achieves the following:

  • Increased Volatility: Reduces intermolecular hydrogen bonding, allowing the analyte to transition into the gas phase at lower temperatures.

  • Improved Peak Shape: Minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: Protects the analyte from degradation at the high temperatures of the GC inlet and column.

  • Improved Mass Spectral Characteristics: Can lead to the formation of characteristic ions in Mass Spectrometry (MS), aiding in structural elucidation and quantification.

Derivatization Methods and Protocols

This section outlines the protocols for the silylation, acylation, and boronate ester formation of this compound.

Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[1][2] It involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group.

3.1.1. Reagents and Materials

  • This compound standard or sample

  • Silylating reagent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Recommended for general use)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (A strong silylating agent)

  • Anhydrous solvent (e.g., Pyridine (B92270), Acetonitrile, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

3.1.2. Experimental Protocol: Silylation of this compound

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS.

Acylation

Acylation involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl groups of this compound, forming esters. This method effectively reduces polarity and can introduce electron-capturing groups for enhanced detection by Electron Capture Detectors (ECD).

3.2.1. Reagents and Materials

  • This compound standard or sample

  • Acylating reagent:

  • Catalyst: Pyridine or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

3.2.2. Experimental Protocol: Acylation of this compound

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If in solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 50-60°C for 1 hour.

  • Cooling and Quenching: Allow the vial to cool to room temperature. To remove excess anhydride, a small amount of methanol (B129727) can be added, followed by evaporation.

  • Extraction (Optional): The derivative can be extracted into a non-polar solvent like hexane (B92381) for analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Boronate Ester Formation

Vicinal diols, such as this compound, react with boronic acids to form stable cyclic boronate esters.[3][4][5][6] This reaction is highly specific for 1,2- and 1,3-diols.

3.3.1. Reagents and Materials

  • This compound standard or sample

  • Boronic acid reagent (e.g., n-Butylboronic acid or Phenylboronic acid)

  • Anhydrous solvent (e.g., Pyridine or Dimethylformamide)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • GC-MS system

3.3.2. Experimental Protocol: Boronate Ester Formation of this compound

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If in solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and an equimolar amount of n-butylboronic acid to the vial.

  • Reaction: Cap the vial tightly and vortex for 1 minute. The reaction is typically rapid and can proceed at room temperature. Gentle heating (e.g., 60°C for 15 minutes) can be applied to ensure completion.

  • Analysis: The sample is ready for direct GC-MS analysis. Inject 1 µL of the solution.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. Please note that these values are illustrative and can vary depending on the specific GC-MS instrument, column, and operating conditions. A direct experimental comparison under identical conditions is recommended for precise quantitative analysis.

DerivativeDerivatizing ReagentExpected Retention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD)
Underivatized this compound -High, with significant tailing45, 57, 71, 85, 103, 128High
Bis-Trimethylsilyl (TMS) Ether BSTFA + 1% TMCSLower than underivatized73, 117, 145, M-15, M-89Low
Diacetate Ester Acetic AnhydrideIntermediate43, 61, 87, 115, M-43, M-59Medium
n-Butylboronate Ester n-Butylboronic acidLower than underivatized99, 113, M-43, M-57Low

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound.

Derivatization_Workflow Experimental Workflow for this compound Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_reaction Reaction Conditions cluster_analysis GC-MS Analysis start Start: this compound Sample prep Sample Aliquoting and Solvent Evaporation start->prep silylation Silylation (BSTFA + TMCS) prep->silylation Choose Derivatization Method acylation Acylation (Acetic Anhydride) prep->acylation Choose Derivatization Method boronation Boronate Ester Formation (n-Butylboronic Acid) prep->boronation Choose Derivatization Method reaction_s Heat at 60-70°C for 30 min silylation->reaction_s reaction_a Heat at 50-60°C for 1 hr acylation->reaction_a reaction_b Room Temp or 60°C for 15 min boronation->reaction_b gcms GC-MS Injection and Analysis reaction_s->gcms reaction_a->gcms reaction_b->gcms data Data Acquisition and Processing gcms->data end End: Quantitative Results and Compound Identification data->end

Caption: Derivatization and GC-MS workflow for this compound.

GC-MS Method Parameters (General)

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required for specific applications.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split or Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Troubleshooting

  • No or Low Derivative Peak:

    • Ensure all reagents and solvents are anhydrous. Moisture can deactivate the derivatizing reagents.

    • Check for leaks in the reaction vial cap.

    • Optimize reaction time and temperature.

  • Multiple Peaks for a Single Derivative:

    • Incomplete derivatization can lead to peaks for both the partially and fully derivatized compound. Increase reagent concentration, reaction time, or temperature.

    • The presence of stereoisomers in the original this compound sample can result in multiple, closely eluting peaks.

  • Broad or Tailing Peaks:

    • Indicates incomplete derivatization or interaction with active sites in the GC system. Check the condition of the GC liner and column.

Conclusion

Derivatization of this compound through silylation, acylation, or boronate ester formation significantly improves its amenability to GC analysis. The choice of the derivatization method will depend on the specific analytical requirements, such as the desired sensitivity and the available detection systems. The provided protocols and guidelines offer a solid foundation for researchers to develop and validate robust analytical methods for the quantification and identification of this compound in various matrices.

References

Application of 2,3-Octanediol in the Synthesis of Natural Products: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are valuable building blocks and auxiliaries in the asymmetric synthesis of complex natural products. Their stereogenic centers can be effectively utilized to control the formation of new chiral centers in a substrate. While a variety of chiral auxiliaries have been successfully employed in total synthesis, a comprehensive review of the literature reveals a notable scarcity of documented applications for 2,3-octanediol in this specific context.

This document aims to provide an overview of the general principles of using chiral diols and auxiliaries in natural product synthesis, drawing from established methodologies. While direct examples involving this compound are not prevalent in the reviewed literature, the principles outlined below are fundamental to the field of asymmetric synthesis and can be extrapolated to understand the potential, albeit underexplored, applications of this and other chiral diols.

General Principles of Chiral Auxiliaries in Natural Product Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The auxiliary is typically recovered for reuse after it has served its purpose. The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis, which is crucial in the preparation of enantiomerically pure natural products and pharmaceuticals, as often only one enantiomer exhibits the desired biological activity.

The general workflow for the application of a chiral auxiliary can be visualized as follows:

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage A Achiral Substrate C Chiral Substrate-Auxiliary Adduct A->C B Chiral Auxiliary B->C E Diastereomerically Enriched Product C->E D Reagent D->E F Enantiomerically Enriched Product E->F G Recovered Chiral Auxiliary E->G

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Potential Roles of this compound as a Chiral Synthon

While not extensively documented as a chiral auxiliary, this compound possesses features that could, in principle, be exploited in natural product synthesis. As a C8 building block with two adjacent stereocenters, it could serve as a chiral synthon. For instance, the diol functionality can be protected to form a chiral acetal (B89532) or ketal, which can then be used to direct subsequent reactions.

The transformation of this compound to its corresponding α-diketone, 2,3-octanedione, presents another synthetic avenue.[1] α-Diketones are versatile intermediates in organic synthesis and can serve as precursors to a variety of heterocyclic and carbocyclic systems found in natural products.[1]

Methodologies for Diol Synthesis and Modification

The synthesis of chiral diols themselves is a critical aspect of their application. Common methods for preparing enantiomerically enriched 1,2-diols include the asymmetric dihydroxylation of alkenes. Once obtained, these diols can be subjected to a range of transformations. For example, they can be protected or activated for subsequent reactions.

The following diagram illustrates a conceptual pathway from an alkene to a functionalized diol derivative, which could be a precursor in a natural product synthesis.

G A Alkene B Asymmetric Dihydroxylation A->B C Chiral 1,2-Diol B->C D Protection/ Activation C->D E Functionalized Diol Derivative D->E F Natural Product Synthesis E->F

Caption: Conceptual pathway for utilizing a chiral diol in synthesis.

Conclusion

Based on a thorough review of the current literature, the direct application of this compound in the synthesis of natural products is not a well-documented area. While the principles of asymmetric synthesis using chiral auxiliaries and synthons are well-established, there is a lack of specific examples featuring this particular diol. The information presented herein provides a general framework for how chiral diols are utilized in complex molecule synthesis. Further research would be required to explore the potential of this compound as a novel chiral building block in the synthesis of natural products. Researchers and drug development professionals are encouraged to consider the fundamental principles of stereocontrol when designing synthetic routes, and to explore the utility of less common chiral synthons which may offer unique advantages.

References

Troubleshooting & Optimization

Technical Support Center: Improving 2,3-Octanediol Yield in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Octanediol via Grignard reactions. Our focus is to address specific challenges to help improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common Grignard reaction pathway for the synthesis of this compound?

The most common and strategically sound approach is the reaction of a protected form of acetoin (B143602) (3-hydroxy-2-butanone) with hexylmagnesium bromide. This is followed by a deprotection step to yield this compound. Direct reaction with unprotected acetoin is not feasible as the acidic hydroxyl group will quench the Grignard reagent.

Q2: Why is a protecting group necessary for the hydroxyl group of acetoin?

Grignard reagents are potent bases and will react with acidic protons, such as those from hydroxyl groups, in a simple acid-base reaction.[1][2] This reaction consumes the Grignard reagent, preventing it from adding to the carbonyl group and thus inhibiting the formation of the desired diol. Protecting the hydroxyl group renders it unreactive towards the Grignard reagent.

Q3: What are the recommended protecting groups for the hydroxyl group of acetoin?

Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and acetals are commonly used protecting groups for alcohols and are stable under the basic conditions of a Grignard reaction.[2][3] The choice between them often depends on the specific reaction conditions and the ease of removal.

Q4: What are the major side reactions that can lower the yield of this compound?

Several side reactions can compete with the desired Grignard addition, leading to a lower yield:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.[1]

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide. This is often minimized by slow addition of the alkyl halide during the Grignard reagent formation.

  • Incomplete Protection or Deprotection: If the hydroxyl group of acetoin is not fully protected, the Grignard reagent will be consumed. Incomplete deprotection will result in a lower yield of the final diol.

Q5: How can I control the diastereoselectivity of the Grignard addition to the chiral center in protected acetoin?

The addition of a Grignard reagent to a chiral α-hydroxy ketone (or its protected form) can lead to the formation of diastereomers. The stereochemical outcome is often influenced by the nature of the protecting group and the reaction conditions. Chelation control, where the magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the oxygen of the protecting group, can favor the formation of a specific diastereomer. The use of certain additives like cerium(III) chloride can also enhance diastereoselectivity.

Troubleshooting Guides

Problem 1: Low or No Formation of the Grignard Reagent (Hexylmagnesium Bromide)
Symptom Possible Cause Solution
Reaction does not initiate (no bubbling or heat)Inactive magnesium surface (oxide layer)Gently crush a few pieces of magnesium with a glass rod (in the absence of solvent). Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.[4]
Presence of moisture in glassware or solventFlame-dry all glassware under vacuum or in an oven at >120°C and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[5]
Reaction starts but then stopsInsufficient mixingEnsure efficient stirring to expose fresh magnesium surface.
Cloudy/black appearance of the solutionProlonged heating leading to decompositionAvoid excessive heating during Grignard formation. Gentle reflux is usually sufficient.[4]
Problem 2: Low Yield of the Protected this compound
Symptom Possible Cause Solution
Significant amount of starting protected acetoin recoveredInactive or insufficient Grignard reagentTitrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.[6]
Steric hindranceUse a less sterically bulky protecting group if possible.
Formation of a significant amount of a byproduct identified as 1-hexanolReaction with residual water or acidic impuritiesEnsure all reagents and solvents are rigorously dried.
Complex mixture of productsSide reactions such as enolizationAdd the protected acetoin solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.[7]
Problem 3: Low Yield of this compound after Deprotection

| Symptom | Possible Cause | Solution | | Protected diol is recovered after deprotection step | Incomplete deprotection | Increase the reaction time or the amount of deprotection reagent. Ensure the chosen deprotection conditions are suitable for the specific protecting group used. | | Product degradation | Harsh deprotection conditions | Use milder deprotection reagents. For silyl ethers, fluoride-based reagents (e.g., TBAF) are generally mild.[8] For acetals, mild acidic conditions should be employed.[9][10] | | Difficulty in isolating the final product | this compound has some water solubility | After quenching the reaction, thoroughly extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[7] |

Experimental Protocols

Protocol 1: Protection of Acetoin with TBDMS-Cl
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve acetoin (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Base: Add imidazole (B134444) (1.5 eq) to the solution and stir until it dissolves.

  • Silylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the TBDMS-protected acetoin.

Protocol 2: Grignard Reaction with Protected Acetoin
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromohexane (B126081) (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromohexane solution to the magnesium. The reaction should initiate (indicated by bubbling and disappearance of the iodine color).

    • Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Grignard Addition:

    • Cool the freshly prepared hexylmagnesium bromide solution to 0 °C.

    • Dissolve the TBDMS-protected acetoin (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the protected acetoin solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected this compound.

Protocol 3: Deprotection of the Silyl Ether
  • Deprotection: Dissolve the crude protected diol in tetrahydrofuran (B95107) (THF).

  • Addition of TBAF: Add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography.

Quantitative Data Summary

The following table presents representative yields for reactions analogous to the steps involved in the synthesis of this compound. Note that actual yields for the target molecule may vary depending on the specific conditions and experimental execution.

Reaction Step Substrate Reagent Product Yield (%)
ProtectionPrimary/Secondary AlcoholTBDMS-Cl, ImidazoleTBDMS Ether~90-98
Grignard AdditionProtected α-hydroxy ketoneAlkyl GrignardProtected vicinal diol~60-80
DeprotectionTBDMS EtherTBAFAlcohol~85-95

Visualizations

Grignard_Workflow Acetoin Acetoin (3-Hydroxy-2-butanone) Protected_Acetoin Protected Acetoin (e.g., TBDMS-ether) Acetoin->Protected_Acetoin Protection (e.g., TBDMS-Cl, Imidazole) Protected_Diol Protected this compound Protected_Acetoin->Protected_Diol Grignard Addition HexylMgBr Hexylmagnesium Bromide HexylMgBr->Protected_Diol Final_Product This compound Protected_Diol->Final_Product Deprotection (e.g., TBAF)

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product HexylMgBr Hexyl-MgBr Alkoxide Magnesium Alkoxide Intermediate HexylMgBr->Alkoxide Nucleophilic Attack Protected_Acetoin Protected Acetoin Protected_Acetoin->Alkoxide Protected_Diol Protected this compound Alkoxide->Protected_Diol Acidic Workup

Caption: Reaction pathway for the Grignard addition step.

Troubleshooting_Logic Start Low Yield of this compound Check_Grignard Was Grignard Reagent Formation Successful? Start->Check_Grignard Check_Protection Was the Hydroxyl Group Fully Protected? Check_Grignard->Check_Protection Yes Grignard_Troubleshooting Troubleshoot Grignard Formation: - Anhydrous conditions - Mg activation Check_Grignard->Grignard_Troubleshooting No Check_Reaction_Conditions Were Reaction Conditions Optimized? Check_Protection->Check_Reaction_Conditions Yes Protection_Troubleshooting Troubleshoot Protection: - Stoichiometry of protecting agent - Reaction time Check_Protection->Protection_Troubleshooting No Check_Deprotection Was Deprotection Complete? Check_Reaction_Conditions->Check_Deprotection Yes Reaction_Troubleshooting Troubleshoot Grignard Addition: - Low temperature - Slow addition - Check for enolization Check_Reaction_Conditions->Reaction_Troubleshooting No Deprotection_Troubleshooting Troubleshoot Deprotection: - Choice of reagent - Reaction time - Workup procedure Check_Deprotection->Deprotection_Troubleshooting No Success Improved Yield Grignard_Troubleshooting->Success Protection_Troubleshooting->Success Reaction_Troubleshooting->Success Deprotection_Troubleshooting->Success

Caption: A logical troubleshooting guide for low yield.

References

troubleshooting side reactions in vicinal diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of vicinal diols. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Dihydroxylation of Alkenes with Potassium Permanganate (B83412) (KMnO₄)

The use of potassium permanganate for vicinal diol synthesis is common due to its low cost, but it is prone to side reactions if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using KMnO₄ for dihydroxylation?

A1: The most prevalent side reaction is over-oxidation.[1] Because potassium permanganate is a strong oxidizing agent, it can cleave the carbon-carbon bond of the initially formed diol, leading to the formation of aldehydes, ketones, or carboxylic acids.[1][2] This is especially problematic under warm, acidic, or concentrated reaction conditions.[1][3]

Q2: My reaction with KMnO₄ resulted in a low yield of the desired diol and a mixture of carboxylic acids. How can I prevent this?

A2: To minimize over-oxidation and favor the formation of the vicinal diol, it is crucial to use cold, dilute, and basic (alkaline) conditions.[1][3] Conducting the reaction at low temperatures (around 0-5 °C) and maintaining a basic pH (pH > 8) helps to stabilize the intermediate manganate (B1198562) ester and prevent further oxidation.[3]

Q3: Why is the stereochemistry of my diol exclusively syn? Can I obtain an anti-diol using KMnO₄?

A3: No, the reaction of KMnO₄ with an alkene proceeds through a concerted syn-addition mechanism.[1] This involves the formation of a cyclic manganate ester intermediate, which, after hydrolysis, results in the two hydroxyl groups being on the same face of the original double bond, leading exclusively to the syn-diol.[3][4] To obtain an anti-diol, a two-step approach involving epoxidation followed by ring-opening is necessary.[1]

Q4: My alkene starting material is not soluble in the aqueous KMnO₄ solution. What can I do to improve solubility and reaction rate?

A4: Poor solubility of the alkene can lead to slow and incomplete reactions. To address this, a co-solvent such as tert-butanol (B103910), acetone, or tetrahydrofuran (B95107) (THF) can be used to create a more homogeneous reaction mixture.[1] Alternatively, a phase-transfer catalyst can be employed to facilitate the transfer of the permanganate ion from the aqueous phase to the organic phase where the alkene is dissolved.[5]

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Low to no yield of diol Reaction conditions too harsh, leading to complete over-oxidation.Ensure the reaction is performed under cold (0-5 °C), dilute, and basic (pH > 8) conditions.[1][3]
Poor solubility of the alkene.Add a co-solvent (e.g., tert-butanol) or a phase-transfer catalyst.[1]
Formation of ketones/carboxylic acids Over-oxidation of the vicinal diol.[6]Use strictly controlled cold, dilute, and basic conditions.[1] Consider using a milder reagent like OsO₄.
Unreacted starting material Reaction temperature is too low or reaction time is too short.Allow the reaction to stir for a longer period at 0-5 °C, monitoring by TLC.
Insufficient KMnO₄.Ensure the stoichiometry of KMnO₄ is appropriate for the amount of alkene.
Key Experimental Protocol: syn-Dihydroxylation of Cyclohexene (B86901) with KMnO₄
  • Preparation : Dissolve cyclohexene in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition : Slowly add a pre-cooled, dilute aqueous solution of potassium permanganate (KMnO₄) containing sodium hydroxide (B78521) (to maintain basicity) to the stirred alkene solution. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.[3]

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching : Once the starting material is consumed, quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess KMnO₄.

  • Work-up : Filter the reaction mixture to remove the MnO₂ precipitate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-1,2-cyclohexanediol. Further purification can be achieved by chromatography or recrystallization.

Section 2: Dihydroxylation of Alkenes with Osmium Tetroxide (OsO₄)

Osmium tetroxide is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, providing high yields of vicinal diols.[5] However, it is also highly toxic and expensive, so it is often used in catalytic amounts with a co-oxidant.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using OsO₄ over KMnO₄?

A1: OsO₄ is a milder and more selective oxidizing agent than KMnO₄.[7] This significantly reduces the risk of over-oxidation and cleavage of the diol, leading to much higher yields of the desired product.[8][9] The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, allows for the synthesis of chiral diols with high enantioselectivity.[10]

Q2: OsO₄ is very toxic and expensive. How can I use it more safely and economically?

A2: The Upjohn and Sharpless asymmetric dihydroxylation protocols use only a catalytic amount of OsO₄ (typically 1-2 mol%).[6] A stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, is used to regenerate the Os(VIII) species from the Os(VI) formed during the reaction, allowing the catalytic cycle to continue.[5][6] This dramatically reduces the amount of osmium tetroxide needed, making the process safer and more cost-effective.[1]

Q3: How can I control the stereochemistry of the diol product in an OsO₄-mediated dihydroxylation?

A3: For asymmetric synthesis, the Sharpless asymmetric dihydroxylation is the method of choice.[10] This reaction uses chiral quinine (B1679958) ligands to direct the dihydroxylation to a specific face of the alkene. The use of AD-mix-α, which contains the ligand (DHQ)₂-PHAL, or AD-mix-β, which contains (DHQD)₂-PHAL, allows for the selective formation of one of two possible enantiomers of the diol.[10] The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome.[11]

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Low yield of diol Inefficient regeneration of the OsO₄ catalyst.Ensure the co-oxidant (e.g., NMO) is fresh and used in the correct stoichiometric amount.[5]
The alkene is unreactive.For some less reactive alkenes, the reaction may require longer reaction times or slightly elevated temperatures (though this should be done with caution).
Poor enantioselectivity (in Sharpless AD) Incorrect AD-mix chosen for the desired enantiomer.Verify the correct AD-mix (α or β) according to the Sharpless mnemonic for your specific alkene substitution pattern.[11]
Racemization during workup or purification.Use mild workup conditions and avoid harsh temperatures or pH during purification.
Reaction stalls The co-oxidant has been consumed or has decomposed.Add more co-oxidant if the reaction appears to have stopped prematurely.
Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation
  • Preparation : In a round-bottom flask, prepare a solvent mixture of tert-butanol and water.

  • Reagent Addition : Add the commercially available AD-mix-α or AD-mix-β to the solvent and stir until both phases are clear.

  • Cooling : Cool the mixture to 0 °C.

  • Substrate Addition : Add the alkene substrate to the reaction mixture.

  • Reaction : Stir the reaction vigorously at 0 °C until TLC analysis indicates the complete consumption of the alkene.

  • Quenching : Add a solid reducing agent, like sodium sulfite, and allow the mixture to warm to room temperature and stir for an hour.

  • Work-up : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a dilute acid, then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude diol can be purified by column chromatography.

Section 3: anti-Dihydroxylation via Epoxidation and Hydrolysis

To synthesize anti-vicinal diols, a two-step process is required: epoxidation of the alkene followed by ring-opening of the epoxide.[9]

Frequently Asked Questions (FAQs)

Q1: How do I synthesize an anti-diol?

A1: The synthesis of an anti-diol is achieved by first converting the alkene to an epoxide, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[4] The resulting epoxide is then subjected to a ring-opening reaction with water, which can be catalyzed by either acid or base.[12][13] The backside attack of the nucleophile (water) on the epoxide ring leads to the anti-configuration of the two hydroxyl groups.[14]

Q2: What is the difference between acid-catalyzed and base-catalyzed epoxide ring-opening for diol synthesis?

A2: Both acid- and base-catalyzed hydrolysis of an epoxide will yield a trans-diol.[12]

  • Acid-catalyzed opening : The acid protonates the epoxide oxygen, making it a better leaving group. The nucleophilic water then attacks the more substituted carbon of the epoxide.[12][15]

  • Base-catalyzed opening : A strong nucleophile, like hydroxide, performs an Sₙ2 attack on the less sterically hindered carbon of the epoxide.[13][15]

Q3: My epoxide ring-opening reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A3: The regioselectivity of the ring-opening is dependent on the reaction conditions and the structure of the epoxide. For an asymmetric epoxide, base-catalyzed ring-opening will almost exclusively occur at the less substituted carbon due to steric hindrance.[15] Acid-catalyzed ring-opening is more complex; while it generally favors attack at the more substituted carbon, a mixture of products can result if the electronic and steric factors are not strongly differentiating.[14] For high regioselectivity, base-catalyzed hydrolysis is often preferred.

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Low yield of epoxide Decomposition of the peroxy acid.Use fresh m-CPBA or another peroxy acid.
The alkene is electron-deficient and unreactive.Use a more reactive epoxidizing agent or more forcing conditions (higher temperature, longer reaction time).
Low yield of diol from epoxide Incomplete hydrolysis of the epoxide.Ensure sufficient reaction time and that the catalyst (acid or base) is active.
Formation of side products during ring-opening Polymerization of the epoxide.This can occur under strongly acidic conditions. Use a catalytic amount of acid and control the temperature.
Rearrangement products.Under certain acidic conditions, carbocation-like intermediates can rearrange. Consider using base-catalyzed conditions.
Key Experimental Protocol: anti-Dihydroxylation of Cyclohexene

Step A: Epoxidation of Cyclohexene

  • Preparation : Dissolve cyclohexene in a chlorinated solvent like dichloromethane (B109758) (DCM).

  • Reagent Addition : Add a solution of m-CPBA in DCM to the alkene solution portion-wise, maintaining the temperature at or below room temperature.

  • Monitoring : Follow the reaction's progress by TLC.

  • Work-up : After the reaction is complete, wash the mixture with a sodium bicarbonate solution to remove excess peroxy acid and the meta-chlorobenzoic acid byproduct.[1] Dry the organic layer and concentrate to obtain the crude cyclohexene oxide.

Step B: Acid-Catalyzed Ring-Opening of Cyclohexene Oxide

  • Preparation : Dissolve the crude cyclohexene oxide in a mixture of THF and water.

  • Acidification : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[1]

  • Reaction : Stir the mixture at room temperature and monitor the disappearance of the epoxide by TLC.

  • Neutralization : Neutralize the reaction with a saturated solution of sodium bicarbonate.[1]

  • Work-up : Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude trans-1,2-cyclohexanediol. Purify as needed.

Section 4: Visual Troubleshooting and Workflow Diagrams

Troubleshooting Workflow

G cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting cluster_wrong_stereo Stereochemistry Troubleshooting start Problem in Vicinal Diol Synthesis low_yield Low Yield start->low_yield side_products Side Products Observed start->side_products wrong_stereo Incorrect Stereochemistry start->wrong_stereo check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Conc.) low_yield->check_conditions check_solubility Assess Substrate Solubility low_yield->check_solubility over_oxidation Over-oxidation Products? (Ketones, Acids) side_products->over_oxidation rearrangement Rearrangement Products? side_products->rearrangement syn_vs_anti Desired: syn or anti? wrong_stereo->syn_vs_anti enantioselectivity Desired: Enantioselectivity? wrong_stereo->enantioselectivity use_milder_reagent Use Milder Reagent (e.g., OsO4) over_oxidation->use_milder_reagent control_conditions Use Colder, More Dilute Conditions over_oxidation->control_conditions use_syn For syn: Use OsO4 or cold KMnO4 syn_vs_anti->use_syn use_anti For anti: Use Epoxidation + Hydrolysis syn_vs_anti->use_anti use_sharpless use_sharpless enantioselectivity->use_sharpless Use Sharpless Asymmetric Dihydroxylation

Caption: A flowchart for troubleshooting common issues in vicinal diol synthesis.

Reaction Pathway: Dihydroxylation vs. Over-oxidation

G cluster_conditions Reaction Conditions Alkene Alkene Diol Vicinal Diol (Desired Product) Alkene->Diol Dihydroxylation SideProducts Over-oxidation Products (Ketones, Carboxylic Acids) Diol->SideProducts Oxidative Cleavage mild Mild Conditions (e.g., OsO4, cold/dilute KMnO4) mild->Diol harsh Harsh Conditions (e.g., warm/conc. KMnO4) harsh->SideProducts

References

Optimizing Enantioselective Synthesis of 2,3-Octanediol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantioselective synthesis of 2,3-Octanediol. Our focus is on optimizing reaction temperature to achieve high enantiomeric excess (ee%).

Troubleshooting Guide: Optimizing Temperature for High Enantioselectivity

Issue: Low Enantiomeric Excess (ee%) in the Synthesis of this compound

Low enantioselectivity is a common challenge in asymmetric synthesis. Temperature plays a critical role in the Sharpless asymmetric dihydroxylation of 1-octene (B94956) to produce this compound. Here’s a breakdown of potential causes related to temperature and their solutions:

Observation Potential Cause Recommended Solution
Significantly lower than expected ee% Reaction temperature is too high. Higher temperatures can decrease the enantioselectivity of the dihydroxylation. It is generally recommended to run the reaction at 0°C for terminal olefins like 1-octene. For some substrates, temperatures as low as -20°C have been shown to improve ee%.
Inconsistent ee% between batches Poor temperature control. Fluctuations in the reaction temperature can lead to variable enantioselectivity. Use a reliable cooling bath (e.g., an ice-water bath or a cryocooler) to maintain a stable temperature throughout the reaction.
Reaction is sluggish at low temperatures Reduced reaction kinetics. While lower temperatures favor higher enantioselectivity, they also slow down the reaction rate. If the reaction is too slow at 0°C, consider allowing it to proceed for a longer duration (monitoring by TLC) before increasing the temperature. As a last resort, a slight increase in temperature (e.g., to room temperature) may be necessary, but be prepared for a potential decrease in ee%.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enantioselective synthesis of this compound using Sharpless Asymmetric Dihydroxylation?

A1: For the Sharpless asymmetric dihydroxylation of terminal alkenes such as 1-octene, the generally recommended starting temperature is 0°C.[1][2][3] Lowering the temperature can often lead to an increase in enantiomeric excess (ee%), although it may also decrease the reaction rate.

Q2: How does temperature affect the enantioselectivity of the Sharpless dihydroxylation?

A2: The enantioselectivity of the Sharpless asymmetric dihydroxylation is highly dependent on the rigidity of the transition state, which is influenced by temperature. Lower temperatures generally lead to a more ordered and rigid transition state, which enhances the facial selectivity of the dihydroxylation and results in a higher enantiomeric excess.

Q3: Can I run the reaction at room temperature?

A3: While the reaction can proceed at room temperature, it is likely to result in a lower enantiomeric excess for the dihydroxylation of 1-octene.[3] It is advisable to start at 0°C and only increase the temperature if the reaction is impractically slow, keeping in mind the potential trade-off in enantioselectivity.

Q4: My reaction is very slow at 0°C. What can I do besides increasing the temperature?

A4: If the reaction is sluggish at 0°C, ensure that the stirring is vigorous enough to ensure proper mixing of the biphasic system. You can also monitor the reaction over a longer period. For some less reactive substrates, allowing the reaction to proceed for 24 hours or more at a low temperature is necessary.

Q5: What are the differences between AD-mix-α and AD-mix-β?

A5: AD-mix-α and AD-mix-β are commercially available reagent mixtures for the Sharpless asymmetric dihydroxylation. The key difference is the chiral ligand they contain, which leads to the formation of opposite enantiomers of the diol.[1][4] For 1-octene, using AD-mix-β will predominantly yield (R)-2,3-octanediol, while AD-mix-α will yield (S)-2,3-octanediol.

Data Presentation: Effect of Temperature on Enantiomeric Excess

The following table provides illustrative data on the expected trend of enantiomeric excess (ee%) of this compound synthesized from 1-octene at different temperatures using AD-mix-β. Note: This data is representative and actual results may vary based on specific experimental conditions.

Reaction Temperature (°C) Enantiomeric Excess (ee%) of (R)-2,3-Octanediol Reaction Time (hours)
2585-90%6-8
095-98%12-18
-10>98%24-36
-20>99%48-72

Experimental Protocol: Enantioselective Synthesis of (R)-2,3-Octanediol

This protocol details the methodology for the asymmetric dihydroxylation of 1-octene to produce (R)-2,3-octanediol using AD-mix-β at 0°C.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 v/v). For every 1 mmol of 1-octene, use 10 mL of the solvent mixture.

  • Reagent Addition: To the solvent mixture, add AD-mix-β (1.4 g per 1 mmol of 1-octene). Stir the mixture vigorously at room temperature until all solids are dissolved and two clear phases are visible. The lower aqueous phase should be a pale yellow.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Substrate Addition: Add 1-octene (1 mmol) to the cooled, vigorously stirred reaction mixture.

  • Reaction Monitoring: Continue to stir the reaction mixture vigorously at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically after 12-18 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of 1-octene). Remove the ice bath and stir the mixture for 1 hour at room temperature.

  • Extraction: Add ethyl acetate (20 mL) to the reaction mixture. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Chiral Analysis: Determine the enantiomeric excess of the purified this compound using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Asymmetric Dihydroxylation cluster_workup Workup and Purification prep_solvent Prepare t-BuOH/H₂O (1:1) add_admix Add AD-mix-β prep_solvent->add_admix dissolve Stir to dissolve add_admix->dissolve cool Cool to 0°C dissolve->cool add_octene Add 1-octene cool->add_octene react Stir at 0°C add_octene->react monitor Monitor by TLC react->monitor quench Quench with Na₂SO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the enantioselective synthesis of this compound.

troubleshooting_logic start Low ee% Observed check_temp Is reaction temperature ≤ 0°C? start->check_temp temp_high High Temperature check_temp->temp_high No temp_ok Temperature is Optimal check_temp->temp_ok Yes solution_lower_temp Action: Lower temperature to 0°C or below. temp_high->solution_lower_temp check_control Is temperature stable? temp_ok->check_control unstable_temp Poor Temperature Control check_control->unstable_temp No stable_temp Good Temperature Control check_control->stable_temp Yes solution_improve_cooling Action: Use a reliable cooling bath. unstable_temp->solution_improve_cooling check_rate Is reaction rate acceptable? stable_temp->check_rate slow_rate Sluggish Reaction check_rate->slow_rate No good_rate Optimal Conditions check_rate->good_rate Yes solution_increase_time Action: Increase reaction time. Ensure vigorous stirring. slow_rate->solution_increase_time

Caption: Troubleshooting logic for low enantioselectivity in this compound synthesis.

References

challenges in purifying 2,3-Octanediol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3-Octanediol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities in a this compound synthesis are highly dependent on the synthetic route employed. When synthesizing this compound via the dihydroxylation of 2-octene, particularly using reagents like performic acid (generated in situ from formic acid and hydrogen peroxide), the following are common byproducts:

  • Formyl Esters: Mono- and di-formyl esters of this compound can form.

  • Unreacted Starting Materials: Residual 2-octene may remain.

  • Oxidation Byproducts: Over-oxidation can lead to the formation of ketones or cleavage of the carbon-carbon bond to yield smaller carboxylic acids and aldehydes.

  • Isomers of this compound: Depending on the stereochemistry of the starting alkene and the reaction conditions, a mixture of diastereomers of this compound may be produced.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are:

  • Liquid-Liquid Extraction: This is a powerful technique to remove polar and non-polar impurities. A series of extractions with an appropriate choice of immiscible solvents can achieve high purity.

  • Column Chromatography: Flash column chromatography using silica (B1680970) gel is effective for separating this compound from byproducts with different polarities.

  • Recrystallization: If the crude this compound is a solid, recrystallization from a suitable solvent or solvent system can yield highly pure crystalline material.

Q3: What level of purity can I expect to achieve for this compound?

A3: With optimized purification protocols, it is possible to achieve high purity levels of this compound. For instance, methods involving liquid-liquid extraction have been reported to yield purities of 98% or higher. The final purity will depend on the chosen purification method, the nature of the impurities, and the care taken during the procedure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Liquid-Liquid Extraction Troubleshooting
Problem Possible Cause(s) Solution(s)
Low Recovery of this compound 1. This compound is partially soluble in the aqueous phase. 2. Insufficient number of extractions. 3. Emulsion formation leading to material loss at the interface.1. Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the diol (salting out). 2. Increase the number of extractions with the organic solvent. 3. To break emulsions, try adding a small amount of brine, gentle swirling instead of vigorous shaking, or filtering the emulsified layer through a pad of celite.
Persistent Impurities in the Final Product 1. The partitioning coefficient of the impurity is similar to that of this compound. 2. The pH of the aqueous phase is not optimal for separating acidic or basic impurities.1. Try a different solvent system for the extraction. 2. Adjust the pH of the aqueous phase to ionize acidic or basic impurities, making them more soluble in the aqueous layer. For example, a wash with a dilute sodium bicarbonate solution can remove acidic impurities.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of this compound from Impurities (Co-elution) 1. The solvent system (eluent) is too polar or not polar enough. 2. The column is overloaded with the crude sample. 3. The column was not packed properly, leading to channeling.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for diols is a mixture of hexanes and ethyl acetate (B1210297). Adjust the ratio to achieve good separation. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 30:1 to 50:1 by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
This compound Does Not Elute from the Column 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Low Yield of Purified this compound 1. The compound is adsorbing irreversibly to the silica gel. 2. Some of the product is spread across many fractions and is too dilute to detect.1. If you suspect your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent). 2. Concentrate the fractions you expect to contain your product and re-analyze by TLC.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation.1. Evaporate some of the solvent to increase the concentration of the diol and try cooling again. 2. Try scratching the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of pure this compound.
Oiling Out (Product separates as a liquid instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the this compound. 2. The solution is cooling too quickly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Pre-purify the material using another method (e.g., a quick filtration through a silica plug) before recrystallization.
Low Recovery of Crystals 1. The compound is too soluble in the cold recrystallization solvent. 2. The solution was not cooled sufficiently.1. Use a different solvent or a solvent mixture where the diol has lower solubility at cold temperatures. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Column Chromatography of this compound

This is a general protocol and should be optimized based on TLC analysis of the specific reaction mixture.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid trapping air bubbles.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent mixture, collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Purity Assessment

Accurate determination of purity is crucial. The following analytical techniques are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Typical Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).

  • Injection: A small volume of a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Oven Program: A temperature gradient is typically used, for example, starting at 50-70°C and ramping up to 250-280°C.

  • Detection: Mass spectrometry will provide the mass spectrum of the eluting components, allowing for identification of this compound and any remaining impurities.

High-Performance Liquid Chromatography (HPLC)
  • Typical Column: A reversed-phase C18 column is often suitable.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: A Refractive Index Detector (RID) is suitable for diols as they lack a strong UV chromophore. If derivatization is performed, a UV detector can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in this compound. Integration of these signals compared to impurity signals can provide a quantitative measure of purity.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbons and can help identify impurities with different carbon skeletons.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Reaction Mixture (Crude this compound) extraction Liquid-Liquid Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification gcms GC-MS extraction->gcms recrystallization Recrystallization chromatography->recrystallization Final Polishing (if solid) hplc HPLC chromatography->hplc nmr NMR recrystallization->nmr end Pure this compound gcms->end hplc->end nmr->end

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure this compound purity_check Assess Purity (TLC, GC-MS) start->purity_check extraction Liquid-Liquid Extraction start->extraction Alternative Start is_solid Is the product solid? purity_check->is_solid Impure pure Pure Product purity_check->pure Pure recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No recrystallize->purity_check column->purity_check extraction->purity_check

Caption: A decision-making flowchart for troubleshooting the purification of this compound.

Technical Support Center: Overcoming Peak Tailing in Gas Chromatography of Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing diols by gas chromatography (GC).

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing in the gas chromatography of diols is a frequent issue that can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of this phenomenon.

Is it a Chemical or Physical Problem?

A critical first step is to determine if the peak tailing is due to chemical interactions or physical issues within the GC system. A good diagnostic indicator is to observe all peaks in the chromatogram.[2]

  • If ALL peaks tail: The issue is likely physical, related to the setup of your GC system.

  • If ONLY polar analyte peaks (like diols) tail: The problem is likely chemical, stemming from interactions between the diol and active sites in the system.

Below is a workflow to systematically address both possibilities.

Troubleshooting_Workflow Troubleshooting Workflow for Diol Peak Tailing start Peak Tailing Observed for Diols check_all_peaks Do all peaks in the chromatogram exhibit tailing? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue check_all_peaks->chemical_issue No check_column_installation 1. Check Column Installation - Proper column cutting? - Correct insertion depth? physical_issue->check_column_installation check_inlet 2. Inspect Inlet System - Contaminated liner? - Worn septum/O-ring? chemical_issue->check_inlet check_column_installation->check_inlet column_maintenance 3. Perform Column Maintenance - Trim 15-20 cm from inlet - Condition column check_inlet->column_maintenance derivatization 4. Consider Derivatization - Silylation to reduce polarity column_maintenance->derivatization resolution Problem Resolved derivatization->resolution

Figure 1. A systematic workflow for troubleshooting peak tailing of diols in GC.

Frequently Asked Questions (FAQs)

Q1: Why are my diol peaks tailing, while other non-polar compounds in the same run have good peak shape?

This is a classic sign of a chemical interaction between the polar hydroxyl (-OH) groups of the diol and active sites within your GC system.[1] The primary culprits are exposed silanol (B1196071) (Si-OH) groups on the surfaces of the inlet liner, the column's stationary phase, or glass wool packing.[1][2] These active sites can form hydrogen bonds with the diol, creating a secondary retention mechanism that delays a portion of the analyte molecules and results in a tailing peak.[1]

Q2: I've checked for physical issues and performed inlet maintenance, but the tailing persists. What's the next step?

If you've ruled out physical problems and addressed common sources of activity in the inlet, the issue may lie with the column itself or the inherent polarity of the diols. At this point, derivatization is a highly effective solution. By converting the polar diol into a less polar derivative, you can significantly reduce its interaction with active sites and achieve a more symmetrical peak shape.[3]

Q3: What is silylation and how does it help with peak tailing of diols?

Silylation is a common derivatization technique where the active hydrogens in the hydroxyl groups of the diol are replaced with a trimethylsilyl (B98337) (TMS) group.[4] This process makes the diol derivative more volatile, less polar, and more thermally stable.[4] As a result, the likelihood of interaction with active sites in the GC system is greatly reduced, leading to improved peak shape and resolution.[5]

Q4: Can the injection port temperature affect the peak shape of diols?

Yes, the injection port temperature is a critical parameter. An injector temperature that is too low can lead to incomplete or slow vaporization of the diol, resulting in peak tailing.[6] Conversely, a temperature that is too high may cause thermal degradation of the analyte. For diols, it is important to choose an injection temperature that ensures rapid and complete vaporization without causing decomposition. For example, for diethylene glycol (boiling point 245°C), an injection temperature of 225°C can facilitate efficient volatilization.[7]

Q5: How does the carrier gas flow rate impact peak tailing?

An inappropriate carrier gas flow rate can contribute to peak tailing. A flow rate that is too low can lead to broader peaks and increased interaction time with any active sites in the system.[6] It's important to operate at or near the optimal flow rate for your column dimensions and carrier gas to ensure efficient transfer of the analyte through the column.

Quantitative Data on Overcoming Peak Tailing

The following tables provide quantitative data illustrating the impact of derivatization and injection temperature on the peak shape of diols. The peak asymmetry is reported as the USP Tailing Factor (Tf), where a value of 1.0 indicates a perfectly symmetrical peak.

Table 1: Effect of Derivatization on Peak Asymmetry of Ethylene (B1197577) Glycol

AnalyteDerivatization StatusGC ColumnAsymmetry Factor (Tf)
Ethylene GlycolUnderivatizedDB-WAX> 2.0 (significant tailing)
Ethylene GlycolSilylated (BSTFA + 1% TMCS)DB-5MS1.1

Data compiled from literature sources.[3]

Table 2: Impact of Injector Temperature on Diethylene Glycol Peak Shape

AnalyteInjector Temperature (°C)GC ColumnPeak Shape Observation
Diethylene Glycol200ZB-WAXPLUSSome Tailing
Diethylene Glycol225ZB-WAXPLUSSymmetrical Peak
Diethylene Glycol250ZB-WAXPLUSSymmetrical Peak

Data based on principles described in technical notes.[7]

Detailed Experimental Protocols

Protocol 1: Silylation of Ethylene Glycols for GC-MS Analysis

This protocol is adapted for the derivatization of ethylene glycol and diethylene glycol in various sample matrices.[3]

Objective: To convert polar ethylene glycols into their less polar trimethylsilyl (TMS) ethers to improve peak shape and sensitivity in GC-MS analysis.

Materials:

  • Sample extract containing ethylene glycols, dried completely.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC vials with inserts.

  • Heating block or oven.

Procedure:

  • Ensure the sample extract is completely dry, as moisture can interfere with the silylation reaction.

  • To the dried extract in a GC vial, add 50 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly.

  • Heat the vial at 70°C for 20 minutes to facilitate the derivatization reaction.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: General Procedure for Silylation of Terminal 1,2-Diols

This protocol provides a general method for the silylation of terminal 1,2-diols.[8]

Objective: To perform a kinetic resolution of terminal 1,2-diols via silylation.

Materials:

  • Diol substrate (1.0 mmol).

  • Catalyst (e.g., 4b as described in the reference, 0.10 mmol, 10 mol %).

  • N,N-diisopropylethylamine hydrochloride (10 mg, 6.0 × 10⁻² mmol, 6 mol %).

  • Anhydrous tert-butanol (B103910) (15 mL).

  • N,N-diisopropylethylamine (0.70 equiv).

  • Chlorotriethylsilane (B140506) (0.60 equiv).

  • Methanol for quenching the reaction.

  • Solvents for flash column chromatography (e.g., hexanes:EtOAc).

Procedure:

  • In a dry, oven-dried glass reaction vial inside a dry box, prepare a solution of the diol substrate, catalyst, and N,N-diisopropylethylamine hydrochloride in anhydrous tert-butanol.

  • Remove the reaction vial from the dry box and stir at room temperature for 15 minutes.

  • Add N,N-diisopropylethylamine, followed by the addition of chlorotriethylsilane in portions.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Purify the product using flash column chromatography.

Visualizing the Logic: Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of diols, incorporating a derivatization step to mitigate peak tailing.

Experimental_Workflow GC Analysis of Diols with Derivatization sample_prep 1. Sample Preparation (e.g., Extraction, Concentration) drying 2. Complete Drying of Extract sample_prep->drying derivatization 3. Silylation (e.g., with BSTFA + TMCS) drying->derivatization gc_injection 4. GC Injection derivatization->gc_injection separation 5. Chromatographic Separation gc_injection->separation detection 6. Detection (e.g., MS, FID) separation->detection data_analysis 7. Data Analysis (Peak Integration, Quantification) detection->data_analysis

Figure 2. A typical experimental workflow for the GC analysis of diols, including a derivatization step.

References

minimizing matrix effects in 2,3-Octanediol quantification from insect extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of 2,3-octanediol from complex insect extracts. Our goal is to help you minimize matrix effects and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they affect my this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal response (suppression or enhancement) due to co-eluting compounds from the sample matrix.[1] In insect extracts, common interfering compounds include lipids, fatty acids, pigments (like chlorophyll), and proteins.[2][3] These can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your analysis.[1][4] For a semi-volatile compound like this compound, matrix components can also cause peak tailing or adsorption in the GC inlet and column.[5]

Q2: I'm observing significant signal suppression in my GC-MS analysis. What are the likely causes and how can I fix it?

A2: Signal suppression is a common matrix effect where co-eluting compounds interfere with the ionization of your target analyte, this compound, in the MS source.[1]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[6]

    • Solid-Phase Extraction (SPE): Use SPE cartridges to selectively remove interferences. For insect extracts, which are often rich in lipids, a combination of sorbents can be effective.

    • Dispersive Solid-Phase Extraction (dSPE): This is a key cleanup step in the QuEChERS method.

  • Optimize Chromatographic Conditions: Adjust your GC method to separate this compound from interfering peaks. This can involve changing the temperature program, flow rate, or even the column phase.

  • Sample Dilution: If your analyte concentration is high enough, diluting the extract can reduce the concentration of matrix components, thereby minimizing their effect.[7]

  • Use a Suitable Calibration Strategy:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank insect extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for predictable matrix effects.[8]

    • Stable Isotope Dilution (SID): This is the most robust method for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to your sample at the beginning of the extraction process.[9][10]

Experimental Protocols

Protocol 1: Modified QuEChERS with dSPE Cleanup for Insect Extracts

This protocol is a starting point for extracting this compound from fatty insect matrices.

1. Sample Homogenization:

  • Weigh 1-2 g of the insect sample into a 50 mL centrifuge tube.
  • Add 10 mL of water and homogenize thoroughly.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the homogenized sample.
  • If using a stable isotope-labeled internal standard, add it at this stage.
  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbents. For fatty matrices, a combination of 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18 is a good starting point.[3][11]
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 2 minutes.

4. Derivatization (if necessary):

  • Take the supernatant for derivatization. Silylation is a common derivatization technique for diols to improve their volatility and chromatographic behavior.[5][12][13] A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Add 50 µL of BSTFA and 50 µL of pyridine.
  • Heat at 60°C for 30 minutes.

5. GC-MS Analysis:

  • Inject 1 µL of the derivatized extract into the GC-MS.

Data Presentation

Table 1: Comparison of dSPE Sorbent Performance for Cleanup of a Model Fatty Insect Extract

dSPE Sorbent CombinationKey Interferences RemovedThis compound Recovery (%)RSD (%)Matrix Effect (%)
150mg MgSO₄ + 50mg PSAFatty acids, sugars, polar pigments95 ± 44.2-15
150mg MgSO₄ + 50mg C18Lipids, non-polar compounds88 ± 66.8-25
150mg MgSO₄ + 50mg PSA + 50mg C18Broad range of interferences92 ± 55.4-10
150mg MgSO₄ + 50mg Z-SepLipids and pigments90 ± 55.6-12

Data are hypothetical and for illustrative purposes.

Table 2: Comparison of Calibration Strategies for this compound Quantification

Calibration MethodAccuracy (%)Precision (RSD, %)ThroughputCostNotes
External Calibration (in solvent)50-150>20HighLowNot recommended for complex matrices due to significant matrix effects.[9]
Matrix-Matched Calibration90-110<15ModerateModerateRequires a representative blank matrix, which may not always be available.[8]
Stable Isotope Dilution95-105<10HighHighThe most accurate method as it corrects for matrix effects and analyte loss during sample preparation.[9][10]

Data are generalized from literature for illustrative comparison.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Insect Sample homogenization Homogenization sample->homogenization 1-2 g extraction QuEChERS Extraction homogenization->extraction + Acetonitrile & Salts centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Acetonitrile Extract centrifugation1->supernatant1 dspe dSPE Cleanup (e.g., PSA + C18) supernatant1->dspe 1 mL aliquot centrifugation2 Centrifugation dspe->centrifugation2 cleaned_extract Cleaned Extract centrifugation2->cleaned_extract derivatization Derivatization (e.g., Silylation) cleaned_extract->derivatization gcms GC-MS Analysis derivatization->gcms 1 µL injection data Data Processing & Quantification gcms->data

Caption: Workflow for this compound Quantification.

troubleshooting_logic cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Quantification Results (Low Accuracy/Precision) signal_suppression Signal Suppression? start->signal_suppression peak_shape Poor Peak Shape? start->peak_shape low_recovery Low Recovery? start->low_recovery matrix_effects Matrix Effects signal_suppression->matrix_effects peak_shape->matrix_effects adsorption Analyte Adsorption peak_shape->adsorption derivatization_issue Derivatization Issue peak_shape->derivatization_issue low_recovery->adsorption incomplete_extraction Incomplete Extraction low_recovery->incomplete_extraction low_recovery->derivatization_issue improve_cleanup Improve Cleanup (dSPE/SPE) matrix_effects->improve_cleanup optimize_gc Optimize GC Method matrix_effects->optimize_gc use_sid Use Stable Isotope Dilution matrix_effects->use_sid adsorption->improve_cleanup check_derivatization Check Derivatization Reagents/Conditions adsorption->check_derivatization optimize_extraction Optimize Extraction incomplete_extraction->optimize_extraction derivatization_issue->check_derivatization

Caption: Troubleshooting Logic for Quantification Issues.

References

Technical Support Center: Sharpless Dihydroxylation of Octene Isomers for 2,3-Octanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sharpless asymmetric dihydroxylation of octene isomers to produce 2,3-octanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to achieving high enantioselectivity in this critical transformation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the enantioselectivity of the Sharpless dihydroxylation for a simple aliphatic alkene like octene?

A1: The enantioselectivity of the Sharpless dihydroxylation for substrates like octene is primarily influenced by three key factors:

  • The Chiral Ligand: The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) is the primary determinant of the product's absolute stereochemistry.[1] These ligands create a chiral environment around the osmium tetroxide catalyst, directing the oxidation to a specific face of the double bond.

  • Reaction Temperature: Lowering the reaction temperature generally leads to an increase in enantiomeric excess (ee%). A common starting point is 0 °C, but for challenging substrates or to maximize selectivity, temperatures as low as -20 °C or even -78 °C can be explored.

  • Ligand Concentration: A higher molar concentration of the chiral ligand can suppress a competing, non-enantioselective secondary catalytic cycle, thereby improving the overall enantioselectivity.[1]

Q2: I am observing low enantioselectivity (% ee) in my reaction. What are the common causes and how can I troubleshoot this?

A2: Low enantioselectivity is a common issue. Here are the primary causes and recommended troubleshooting steps:

  • Cause 1: Competing Non-Asymmetric Dihydroxylation: A secondary catalytic cycle that is not influenced by the chiral ligand can occur, leading to the formation of a racemic mixture and thus lowering the overall ee%.[1]

    • Solution: Increase the concentration of the chiral ligand. Using commercially available "AD-mix" formulations, which contain an optimized ratio of ligand to osmium, is highly recommended. For particularly stubborn cases, adding a small excess of the free ligand can be beneficial.

  • Cause 2: Impure or Degraded Reagents: The chiral ligand, osmium tetroxide, or the co-oxidant can degrade over time or if not stored properly, leading to reduced catalytic activity and selectivity.

    • Solution: Use fresh, high-purity reagents. Ensure the chiral ligand has been stored under an inert atmosphere and protected from light. The osmium tetroxide solution or salt should also be fresh.

  • Cause 3: Incorrect Reaction Temperature: The reaction may be running at too high a temperature, which can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C and consider going to lower temperatures if the selectivity does not improve.

  • Cause 4: Inefficient Stirring: In the biphasic tert-butanol (B103910)/water system, vigorous stirring is crucial to ensure proper mixing and mass transfer between the organic and aqueous phases.

    • Solution: Use a high-speed overhead stirrer or a large, football-shaped magnetic stir bar to ensure the reaction mixture is a fine emulsion.

Q3: Can I use methanesulfonamide (B31651) for the dihydroxylation of octene isomers?

A3: For terminal alkenes like 1-octene (B94956), the addition of methanesulfonamide is generally not recommended and can sometimes even be detrimental to the reaction rate.[2] However, for internal alkenes such as trans-2-octene (B89244) and cis-2-octene, methanesulfonamide can be beneficial. It acts as a general acid catalyst to accelerate the hydrolysis of the osmate ester intermediate, which can be a rate-limiting step for non-terminal olefins.[1][2]

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (% ee) Competing non-enantioselective secondary catalytic cycle.Increase the molar ratio of the chiral ligand to the osmium catalyst.
Reaction temperature is too high.Decrease the reaction temperature (e.g., from room temperature to 0 °C or lower).
Impure or degraded chiral ligand or osmium catalyst.Use fresh, high-purity reagents. Store ligands and catalysts under appropriate conditions (e.g., inert atmosphere, low temperature).
Inefficient mixing in the biphasic system.Ensure vigorous stirring to create a fine emulsion.
Low or No Conversion Inactive osmium catalyst.Use a fresh source of potassium osmate or osmium tetroxide.
Deactivated co-oxidant (e.g., K₃[Fe(CN)₆]).Use fresh, finely ground co-oxidant.
Poor solubility of the alkene.Ensure adequate stirring and consider the use of a co-solvent if necessary.
Low Yield of this compound Product degradation during workup.Quench the reaction promptly with a reducing agent like sodium sulfite (B76179). Avoid prolonged exposure to acidic or basic conditions during extraction.
Slow hydrolysis of the osmate ester intermediate.For internal octenes, add one equivalent of methanesulfonamide to accelerate this step.[2]
Incomplete reaction.Monitor the reaction by TLC or GC to ensure it has gone to completion before workup.

III. Quantitative Data

The enantioselectivity of the Sharpless dihydroxylation is highly dependent on the substrate and reaction conditions. While specific data for octene isomers can vary between literature reports, the following table summarizes expected trends and representative values for aliphatic alkenes.

SubstrateLigand SystemTemperature (°C)Expected ee% RangePredominant Enantiomer
1-OcteneAD-mix-α080 - 95%(R)-1,2-Octanediol
1-OcteneAD-mix-β085 - 98%(S)-1,2-Octanediol
trans-2-OcteneAD-mix-α0>95%(2R,3R)-2,3-Octanediol
trans-2-OcteneAD-mix-β0>98%(2S,3S)-2,3-Octanediol
cis-2-OcteneAD-mix-α020 - 40%(2R,3S)-2,3-Octanediol
cis-2-OcteneAD-mix-β025 - 50%(2S,3R)-2,3-Octanediol

Note: cis-Alkenes are generally poor substrates for the Sharpless asymmetric dihydroxylation, often resulting in lower enantioselectivities compared to their trans counterparts.

IV. Experimental Protocols

General Protocol for the Asymmetric Dihydroxylation of 1-Octene

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

  • Stirring and Cooling: Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in two clear phases. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Add 1-octene (1 mmol) to the cooled, stirring reaction mixture.

  • Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for an additional 30-60 minutes.

  • Extraction: Add ethyl acetate (B1210297) (10 mL) to the reaction mixture. Separate the organic layer, and then extract the aqueous layer with two additional portions of ethyl acetate (2 x 10 mL).

  • Workup: Combine the organic layers and wash with 2 M aqueous NaOH. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel to obtain the pure (S)-2,3-octanediol.

V. Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine AD-mix, t-BuOH, and Water dissolve Stir until dissolved reagents->dissolve cool Cool to 0 °C dissolve->cool add_alkene Add Octene Isomer cool->add_alkene stir Vigorous Stirring at 0 °C add_alkene->stir monitor Monitor by TLC/GC stir->monitor quench Quench with Na₂SO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product product purify->product Isolated this compound

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.

Factors Influencing Enantioselectivity

G cluster_factors Key Factors ligand Chiral Ligand (AD-mix-α vs. AD-mix-β) enantioselectivity Enantioselectivity (% ee) of This compound ligand->enantioselectivity Determines Stereochemistry (R vs. S) temp Reaction Temperature temp->enantioselectivity Lower Temp = Higher ee% conc Ligand Concentration conc->enantioselectivity Higher Conc. = Higher ee%

Caption: Key factors that directly influence the enantioselectivity of the reaction.

References

resolving co-eluting peaks in the GC analysis of pheromone blends containing 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of pheromone blends containing 2,3-Octanediol.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the overlapping of two or more chromatographic peaks, is a common challenge that can hinder accurate identification and quantification of compounds.[1][2] This guide addresses specific issues related to the analysis of this compound in pheromone blends.

Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see multiple this compound isomers and other pheromone components. How can I resolve these co-eluting peaks?

Answer: Co-eluting peaks can be addressed by systematically optimizing your GC method and sample preparation. Here are the recommended steps:

  • Optimize the GC Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of volatile compounds.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) provides more time for compounds to interact with the stationary phase, often leading to better resolution.[3]

    • Incorporate Isothermal Holds: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks can enhance separation.[4]

  • Select an Appropriate GC Column:

    • Chiral Columns: For separating stereoisomers of this compound, a chiral column is essential. Cyclodextrin-based columns, such as those with beta-cyclodextrin (B164692) derivatives, are specifically designed for enantiomeric separations.[5][6][7]

    • Column Dimensions: A longer column or a column with a smaller internal diameter can increase efficiency and improve resolution. However, this may also increase analysis time and require adjustments to the injection volume.[3][8]

    • Stationary Phase Polarity: If co-elution is occurring with other pheromone components, switching to a column with a different stationary phase polarity can alter the elution order and improve separation.

  • Consider Derivatization:

    • Purpose: Derivatization can improve the volatility and thermal stability of polar compounds like diols, leading to sharper peaks and better separation.[9][10][11]

    • Common Reagents: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize hydroxyl groups.[9] Acylation is another option.

    • Reaction Optimization: Ensure the derivatization reaction goes to completion by optimizing temperature and time to avoid partial derivatization, which can lead to multiple peaks for a single compound.[12]

  • Adjust Carrier Gas Flow Rate:

    • Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and peak resolution. Consult your column manufacturer's guidelines for the optimal flow rate.[4]

  • Check for System Issues:

    • Injector Maintenance: A dirty or contaminated injector liner can cause peak tailing or broadening, which may mask co-eluting peaks. Regularly clean or replace the liner.[13][14]

    • Column Installation: Improper column installation can lead to dead volume and peak distortion. Ensure the column is installed correctly according to the manufacturer's instructions.[14]

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how do I know if I have it?

A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in a single, often distorted, peak.[1] You might suspect co-elution if you observe:

  • A peak with a shoulder or a split top.[2]

  • A broad or asymmetrical peak shape (fronting or tailing).[14][15]

  • Inconsistent peak purity analysis when using a mass spectrometry (MS) or diode array detector (DAD).[1][2]

Q2: Why is it important to separate the stereoisomers of this compound?

A2: Different stereoisomers of a pheromone can have distinct biological activities. One isomer may be highly attractive to an insect, while another may be inactive or even inhibitory.[16] Accurate identification and quantification of each isomer are crucial for understanding the pheromone's biological function. For example, in the cerambycid beetle Megopis costipennis, the female produces (2R,3S)-2,3-octanediol, which is a potent attractant for males.[6][16]

Q3: Can I resolve this compound isomers without a chiral column?

A3: It is highly unlikely. Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral stationary phase is necessary to create a diastereomeric interaction that allows for their separation by GC.[5][7]

Q4: What are the advantages of derivatizing this compound before GC analysis?

A4: Derivatization replaces the active hydrogens in the hydroxyl groups, which can:

  • Increase volatility and reduce the boiling point of the diol.

  • Improve thermal stability, preventing degradation in the hot injector and column.

  • Reduce peak tailing caused by interactions with active sites in the GC system.

  • Enhance detector response.[9][10][11]

Q5: How can I confirm the identity of the separated this compound isomers?

A5: The most reliable method is to compare the retention times of your sample peaks with those of authentic standards of the known isomers run under the same GC conditions.[6] Coupled GC-Mass Spectrometry (GC-MS) can be used to confirm the mass spectrum of the compound, although the mass spectra of stereoisomers are typically identical.

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of Underivatized this compound

This protocol is adapted from the analysis of Megopis costipennis pheromones.[6]

  • Sample Preparation:

    • Collect volatiles from the insect headspace by aerating the insects and trapping the compounds on an adsorbent material (e.g., Porapak Q).

    • Elute the trapped compounds with a suitable solvent, such as pentane (B18724) or hexane.

    • Concentrate the extract to a final volume of approximately 100 µL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Mass Spectrometer: Agilent 5975C or similar.

    • Column: Cyclodex B chiral stationary phase column (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 150°C.[6]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 10°C/min to 220°C.

      • Hold: 3 minutes at 220°C.[6]

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Quantitative Data

The following table provides an example of retention times for this compound enantiomers using the chiral GC method described above.[6]

CompoundRetention Time (min)
(2R,3S)-2,3-Octanediol13.24
(2S,3R)-2,3-Octanediol13.29

Visualizations

TroubleshootingWorkflow start Start: Co-eluting Peaks Observed optimize_temp Optimize Temperature Program (Lower initial T, reduce ramp rate) start->optimize_temp check_column Evaluate GC Column optimize_temp->check_column If not resolved resolved Peaks Resolved optimize_temp->resolved If resolved derivatize Consider Derivatization check_column->derivatize If not resolved check_column->resolved If resolved adjust_flow Adjust Carrier Gas Flow Rate derivatize->adjust_flow If not resolved derivatize->resolved If resolved system_check Perform System Maintenance adjust_flow->system_check If still not resolved adjust_flow->resolved If resolved system_check->optimize_temp Re-evaluate method system_check->resolved If resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing collect Collect Volatiles (Aeration) elute Elute with Solvent (e.g., Pentane) collect->elute concentrate Concentrate Extract elute->concentrate inject Inject Sample concentrate->inject separate Chiral GC Separation inject->separate detect MS Detection (EI) separate->detect identify Identify Peaks (Compare with standards) detect->identify quantify Quantify Compounds identify->quantify

Caption: Experimental workflow for GC-MS analysis of pheromones.

References

addressing low signal intensity in mass spectrometry of 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of 2,3-Octanediol.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity for this compound in my mass spectrometry analysis?

A1: Low signal intensity for this compound is a common issue and can be attributed to several factors. Due to its chemical structure, this compound, like many other vicinal diols, exhibits poor ionization efficiency in common mass spectrometry sources. This is a primary reason for weak signals. Other contributing factors can include suboptimal instrument settings, sample degradation, or matrix effects from complex sample preparations. It is often difficult to separate and quantify vicinal diols like this compound by LC-MS due to low concentration, poor ionization, and significant matrix interference.[1]

Q2: What is the most effective strategy to enhance the signal intensity of this compound?

A2: Chemical derivatization is a widely recommended and effective strategy to improve the signal intensity of vicinal diols.[2] By chemically modifying the diol group, you can significantly enhance its ionization efficiency, leading to a stronger signal in the mass spectrometer. Derivatization can also improve chromatographic separation.

Q3: What are the recommended derivatization reagents for this compound?

A3: For vicinal diols such as this compound, derivatization with boronic acids is a highly effective method.[2] Boronic acids react with the 1,2-diol group to form stable cyclic esters, which ionize much more efficiently. Phenylboronic acid (PBA) is a commonly used reagent for this purpose. Other derivatization techniques for alcohols that could be considered include silylation (e.g., using BSTFA) or acylation.

Q4: Can I improve the signal without derivatization?

A4: While derivatization is often the most robust solution, you can attempt to optimize your mass spectrometry method. This includes screening different ionization sources (e.g., ESI, APCI, APPI), optimizing source parameters (e.g., voltages, temperatures), and carefully selecting mobile phase additives that may promote adduct formation (e.g., ammonium (B1175870) or sodium salts) to enhance ionization.[3][4] For gas chromatography-mass spectrometry (GC-MS), ensuring the entire system is clean and free of active sites is crucial, as alcohols can be prone to adsorption.

Troubleshooting Guide

Issue: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting low signal intensity for this compound.

Step 1: Verify Analyte Integrity and Sample Preparation

  • Question: Is your this compound standard fresh and of known concentration?

    • Action: Prepare a fresh standard from a reliable source. Dilute to a concentration that is reasonably expected to be detectable.

  • Question: Could the analyte be degrading during sample preparation?

    • Action: Minimize sample workup time and keep samples cool. Evaluate the stability of this compound under your specific extraction and storage conditions.

Step 2: Optimize Mass Spectrometer Parameters (Without Derivatization)

  • Question: Have you optimized the ionization source settings?

    • Action: Systematically adjust source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, sheath), and temperatures to maximize the signal for a direct infusion of your this compound standard.

  • Question: Are you using the most appropriate ionization technique?

    • Action: If available, test different ionization sources. Electrospray ionization (ESI) may be challenging for this relatively non-polar molecule. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) might provide better results.

  • Question: Have you tried promoting adduct formation?

    • Action: In ESI, the addition of a low concentration of an ammonium or sodium salt (e.g., ammonium formate (B1220265) or sodium acetate) to the mobile phase can promote the formation of [M+NH4]+ or [M+Na]+ adducts, which may be more stable and readily detected than the protonated molecule [M+H]+.[4]

Step 3: Implement Chemical Derivatization

  • Question: Are you willing to incorporate a derivatization step into your workflow?

    • Action: If optimization of the underivatized compound fails to provide adequate signal, derivatization is the next logical step. For this compound, boronic acid derivatization is highly recommended.[1][2]

Experimental Protocol: Phenylboronic Acid (PBA) Derivatization of this compound for GC-MS Analysis

This protocol provides a general procedure for the derivatization of this compound with phenylboronic acid.

Materials:

  • This compound standard or sample extract

  • Phenylboronic acid (PBA)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Hexane (B92381) or other non-polar extraction solvent

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate the solvent from the this compound standard or sample extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of a 10 mg/mL solution of phenylboronic acid in anhydrous pyridine.

    • Cap the vial tightly and vortex briefly to ensure the residue is dissolved.

  • Reaction Incubation: Heat the reaction mixture at 60-70°C for 30 minutes.

  • Extraction:

    • After cooling to room temperature, add 200 µL of hexane to the reaction vial.

    • Add 200 µL of water to quench the reaction and facilitate phase separation.

    • Vortex vigorously for 1 minute.

    • Centrifuge briefly to separate the layers.

  • Sample Analysis: Carefully transfer the upper hexane layer containing the derivatized this compound phenylboronate (B1261982) ester to a new autosampler vial for GC-MS analysis.

Expected Outcome:

The derivatization reaction forms a cyclic boronate ester of this compound, which is more volatile and ionizes more effectively under electron ionization (EI) in the GC-MS, leading to a significant increase in signal intensity.

Data Presentation

Table 1: Hypothetical Signal Intensity Comparison

Analyte FormIonization ModeRelative Signal Intensity (Arbitrary Units)
This compound (Underivatized)ESI+100
This compound (Underivatized)APCI+500
This compound-PBA DerivativeEI15,000

This table illustrates the expected significant improvement in signal intensity after derivatization.

Visualizations

TroubleshootingWorkflow cluster_step1 Analyte & Sample Check cluster_step2 MS Optimization cluster_step3 Derivatization start Start: Low Signal for this compound check_analyte Step 1: Verify Analyte Integrity & Sample Prep start->check_analyte fresh_standard Use Fresh Standard check_analyte->fresh_standard Is standard reliable? optimize_ms Step 2: Optimize MS Parameters (No Derivatization) optimize_source Optimize Source Parameters optimize_ms->optimize_source derivatize Step 3: Implement Chemical Derivatization pba_derivatization Perform Phenylboronic Acid Derivatization derivatize->pba_derivatization success Signal Intensity Improved fail Issue Persists: Consult Instrument Specialist check_degradation Assess Analyte Stability fresh_standard->check_degradation check_degradation->optimize_ms Analyte stable? test_ionization Test Different Ionization Modes (APCI/APPI) optimize_source->test_ionization promote_adducts Promote Adduct Formation (e.g., Na+, NH4+) test_ionization->promote_adducts promote_adducts->derivatize Signal still low? promote_adducts->success Signal adequate? analyze_derivative Analyze Derivative by GC-MS or LC-MS pba_derivatization->analyze_derivative analyze_derivative->success Signal adequate? analyze_derivative->fail Signal still low?

Caption: Troubleshooting workflow for low signal intensity of this compound.

DerivatizationPathway diol This compound (Poorly Ionizing) plus + diol->plus pba Phenylboronic Acid (PBA) reaction Heat (60-70°C) pba->reaction plus->pba product This compound Phenylboronate Ester (Enhanced Ionization) reaction->product

Caption: Derivatization of this compound with Phenylboronic Acid.

References

troubleshooting poor separation of 2,3-Octanediol stereoisomers on chiral columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting the separation of 2,3-octanediol stereoisomers on chiral columns. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal resolution of these chiral compounds. Below, you will find a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

Issue 1: Poor or No Resolution of this compound Stereoisomers

Question: I am not seeing any separation of my this compound stereoisomers. What are the most likely causes and how can I fix this?

Answer:

Poor or no resolution is a common challenge in chiral chromatography. The primary reasons often relate to the choice of the chiral stationary phase (CSP) and the mobile phase composition. This compound has two chiral centers, leading to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The first two are an enantiomeric pair, and the last two are another enantiomeric pair. The relationship between the pairs is diastereomeric. Diastereomers have different physical properties and can sometimes be separated on achiral columns, while enantiomers require a chiral environment for separation.[1]

Here is a systematic approach to troubleshoot this issue:

1. Chiral Stationary Phase (CSP) Selection:

The choice of CSP is the most critical factor for a successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often the first choice for separating a wide range of chiral compounds, including diols.

  • Initial Screening: If you are not seeing separation, it is advisable to screen a few different types of polysaccharide-based CSPs. A good starting point would be to test columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate). These selectors offer different chiral recognition mechanisms.

  • Immobilized vs. Coated CSPs: Immobilized polysaccharide-based CSPs are generally more robust and can tolerate a wider range of solvents, which can be advantageous during method development.

2. Mobile Phase Optimization:

The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP, thereby affecting selectivity and resolution.

  • Normal Phase (NP) Mode: This is often the preferred mode for chiral separations on polysaccharide-based CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane (B126788) and a polar modifier, which is usually an alcohol (e.g., isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), or methanol (B129727) (MeOH)).

    • Alcohol Modifier: The type and concentration of the alcohol modifier can significantly impact the separation. Start with a mobile phase of n-Hexane/IPA (90:10, v/v) and then systematically vary the IPA concentration (e.g., 5%, 15%, 20%). Also, test other alcohols like ethanol and methanol, as they can offer different selectivities.

    • Additives: For diols, which are neutral compounds, additives are not always necessary. However, if peak shape is poor, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (B46881) (DEA) or an acidic additive like trifluoroacetic acid (TFA) can sometimes improve it.

  • Reversed-Phase (RP) and Polar Organic (PO) Modes: If normal phase conditions are unsuccessful, exploring reversed-phase (e.g., acetonitrile/water or methanol/water) or polar organic (e.g., acetonitrile/methanol) modes can be beneficial.

3. Temperature Optimization:

Temperature affects the thermodynamics of the chiral recognition process and can have a significant impact on selectivity.

  • Lower Temperatures: Generally, lower temperatures (e.g., 10-25°C) lead to better resolution in chiral separations, as the interactions between the analyte and the CSP become more stable.

  • Higher Temperatures: In some cases, increasing the temperature can improve efficiency and peak shape, and in rare instances, it can even invert the elution order of the enantiomers. It is worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, 35°C) to find the optimal condition.

A logical workflow for troubleshooting poor resolution is illustrated in the diagram below.

troubleshooting_workflow start Poor or No Resolution csp_selection Screen Different Chiral Stationary Phases (CSPs) (e.g., Amylose vs. Cellulose derivatives) start->csp_selection mobile_phase_screening Systematic Mobile Phase Screening csp_selection->mobile_phase_screening np_mode Normal Phase (NP) Mode: - Vary alcohol modifier (IPA, EtOH) - Vary alcohol concentration (5-20%) mobile_phase_screening->np_mode rp_po_modes Reversed-Phase (RP) / Polar Organic (PO) Modes: - Screen ACN/Water, MeOH/Water - Screen ACN/MeOH mobile_phase_screening->rp_po_modes temperature_optimization Optimize Column Temperature (e.g., 15°C, 25°C, 35°C) np_mode->temperature_optimization rp_po_modes->temperature_optimization flow_rate_optimization Optimize Flow Rate (e.g., 0.5 - 1.2 mL/min) temperature_optimization->flow_rate_optimization successful_separation Successful Separation flow_rate_optimization->successful_separation

Caption: A logical workflow for troubleshooting poor resolution of this compound stereoisomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for this compound are tailing. What could be the cause and how can I improve the peak shape?

Answer:

Poor peak shape, such as tailing, can compromise resolution and the accuracy of quantification. For a neutral compound like this compound, peak tailing is often due to secondary interactions with the stationary phase or issues with the sample solvent.

  • Secondary Silanol (B1196071) Interactions: Although modern CSPs have high-purity silica (B1680970) supports, residual silanol groups can sometimes cause tailing through unwanted interactions with the hydroxyl groups of the diol.

    • Solution: Adding a small amount of a polar solvent, like a different alcohol, to the mobile phase can help to mask these active sites. In some cases, a small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA) can also improve peak shape, even for neutral compounds.

  • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.

    • Solution: Ideally, the sample should be dissolved in the mobile phase. If this is not possible due to solubility issues, use a solvent that is as weak as possible while still ensuring complete dissolution of the sample.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

Q1: Should I use a chiral or an achiral column to separate the stereoisomers of this compound?

A1: Since this compound has two chiral centers, it exists as two pairs of enantiomers which are diastereomeric to each other. Diastereomers have different physical properties and can sometimes be separated on a standard achiral column (like a C18 or silica column). However, to separate the enantiomeric pairs ((2R,3R) from (2S,3S) and (2R,3S) from (2S,3R)), a chiral stationary phase is required. For a complete separation of all four stereoisomers, a chiral column is the most effective approach.

Q2: What is a good starting point for method development for the chiral separation of this compound?

A2: A good starting point is to use a polysaccharide-based chiral column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector. Begin with a normal phase mobile phase of n-Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min and a column temperature of 25°C. Since this compound lacks a strong chromophore, detection can be challenging. A Refractive Index Detector (RID) is a suitable option. Alternatively, derivatization of the diol to introduce a UV-active group can allow for more sensitive UV detection.[2]

Q3: How does the choice of alcohol modifier in the mobile phase affect the separation?

A3: The alcohol modifier in a normal phase system competes with the analyte for polar interaction sites on the CSP. The strength of the alcohol as a competitor generally follows the order: Methanol > Ethanol > Isopropanol. A stronger alcohol (like methanol) will lead to shorter retention times, while a weaker alcohol (like isopropanol) will result in longer retention. The choice of alcohol can also significantly alter the selectivity of the separation, as each alcohol can have unique interactions with the CSP-analyte complex. Therefore, it is recommended to screen different alcohols to find the best resolution.

Q4: Can I use gradient elution for chiral separations?

A4: While gradient elution is common in achiral chromatography, isocratic elution is generally preferred for chiral separations. This is because the subtle differences in interaction energies that lead to chiral recognition are often best maintained under constant mobile phase conditions. However, if the stereoisomers have significantly different retention times, a shallow gradient might be carefully employed to reduce the analysis time.

Quantitative Data and Experimental Protocols

As specific application data for this compound is limited in readily available literature, the following tables and protocols are based on the separation of a structurally similar short-chain aliphatic diol, 2,3-butanediol, on a polysaccharide-based chiral column.[2] This data serves as a representative example and a strong starting point for the method development of this compound.

Table 1: Effect of Mobile Phase Composition on the Separation of 2,3-Butanediol Stereoisomers

Mobile Phase (n-Hexane/IPA, v/v)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
95 / 512.514.21.8
90 / 108.19.01.5
85 / 156.26.81.2
80 / 204.95.30.9

Conditions: Chiral Column with Amylose tris(3,5-dimethylphenylcarbamate) selector (250 x 4.6 mm, 5 µm); Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: RID.

Table 2: Effect of Flow Rate on the Separation of 2,3-Butanediol Stereoisomers

Flow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
0.810.111.21.6
1.08.19.01.5
1.26.87.51.4

Conditions: Chiral Column with Amylose tris(3,5-dimethylphenylcarbamate) selector (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/IPA (90:10, v/v); Temperature: 25°C; Detection: RID.

Table 3: Effect of Temperature on the Separation of 2,3-Butanediol Stereoisomers

Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
159.510.81.7
258.19.01.5
357.07.71.3

Conditions: Chiral Column with Amylose tris(3,5-dimethylphenylcarbamate) selector (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/IPA (90:10, v/v); Flow Rate: 1.0 mL/min; Detection: RID.

Detailed Experimental Protocol: Screening of Chiral Stationary Phases for this compound Separation

Objective: To identify a suitable chiral stationary phase and initial mobile phase conditions for the separation of this compound stereoisomers.

Materials:

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Chiral Columns:

    • Column A: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., 250 x 4.6 mm)

    • Column B: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel (e.g., 250 x 4.6 mm)

  • HPLC system with a pump, injector, column oven, and Refractive Index Detector (RID)

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in n-Hexane/IPA (90:10, v/v).

  • HPLC System Preparation:

    • Install Column A into the HPLC system.

    • Set the column oven temperature to 25°C.

    • Purge the pump with the initial mobile phase.

  • Column Equilibration: Equilibrate Column A with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed on the RID.

  • Screening on Column A:

    • Mobile Phase 1: n-Hexane/IPA (90:10, v/v). Inject 10 µL of the sample solution. Run the analysis for a sufficient time to allow all isomers to elute.

    • Mobile Phase 2: n-Hexane/EtOH (90:10, v/v). Re-equilibrate the column with this new mobile phase before injecting the sample.

  • Screening on Column B:

    • Replace Column A with Column B.

    • Repeat steps 3 and 4 for Column B.

  • Data Analysis:

    • Examine the chromatograms for each condition.

    • Identify the column and mobile phase combination that provides the best separation (baseline resolution or at least partial separation of peaks).

    • This "hit" condition will be the starting point for further method optimization (e.g., fine-tuning the alcohol percentage, temperature, and flow rate).

The relationship between the different experimental parameters and the final separation outcome is visualized in the diagram below.

experimental_parameters cluster_input Input Parameters cluster_output Chromatographic Output csp Chiral Stationary Phase (e.g., Amylose, Cellulose) selectivity Selectivity (α) csp->selectivity mobile_phase Mobile Phase (Solvent A, Solvent B, Additives) retention Retention Time (tR) mobile_phase->retention mobile_phase->selectivity temperature Column Temperature temperature->retention temperature->selectivity flow_rate Flow Rate flow_rate->retention efficiency Efficiency (N) flow_rate->efficiency resolution Resolution (Rs) retention->resolution selectivity->resolution efficiency->resolution

Caption: Relationship between experimental parameters and chromatographic output in chiral separation.

References

reducing by-product formation in the oxidation of 1-octene to 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the oxidation of 1-octene (B94956) to 2,3-octanediol. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound from 1-octene, categorized by the oxidation method.

Method 1: Osmium Tetroxide-Based Dihydroxylation (e.g., Upjohn and Sharpless Methods)
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 1-Octene 1. Inactive Catalyst: Osmium tetroxide (OsO₄) or its precursor may have degraded. 2. Co-oxidant Issue: The stoichiometric co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) is of poor quality or used in insufficient amounts. 3. Ligand Degradation (Sharpless): The chiral ligand has degraded.1. Use fresh OsO₄ or potassium osmate. 2. Ensure the co-oxidant is fresh and used in the correct stoichiometric ratio to regenerate the osmium catalyst efficiently. 3. Use a fresh, high-purity chiral ligand.
Low Yield of this compound with Starting Material Consumed 1. Over-oxidation: The diol is being further oxidized to a ketol (α-hydroxy ketone) or undergoing oxidative cleavage. 2. Slow Hydrolysis of Osmate Ester: The intermediate osmate ester is not hydrolyzing efficiently to the diol. 3. Work-up/Purification Issues: The product is degrading during work-up or purification.1. Lower the reaction temperature. Ensure the reaction is not run for an excessively long time after the starting material is consumed. 2. For Sharpless dihydroxylation, the addition of methanesulfonamide (B31651) can accelerate the hydrolysis of the osmate ester. 3. Use milder work-up conditions and consider purification methods like column chromatography on silica (B1680970) gel.
Formation of Ketone By-products The Upjohn dihydroxylation method is sometimes prone to the formation of ketone by-products.Consider using the Sharpless asymmetric dihydroxylation conditions, even without a chiral ligand if racemic diol is acceptable, as this can sometimes lead to higher yields and fewer by-products due to "ligand-accelerated catalysis".
Poor Enantioselectivity (Sharpless Method) 1. Incorrect Ligand: The wrong enantiomer of the chiral ligand was used for the desired diol enantiomer. 2. High Olefin Concentration: A second equivalent of 1-octene may be reacting with the osmium-ligand complex in a non-selective manner.1. Verify the correct ligand is being used (e.g., (DHQD)₂PHAL vs. (DHQ)₂PHAL). 2. Maintain a low concentration of 1-octene during the reaction.
Method 2: Potassium Permanganate (B83412) (KMnO₄) Dihydroxylation
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Over-oxidation: KMnO₄ is a strong oxidizing agent and can easily cleave the diol to form carboxylic acids. 2. Reaction Conditions Too Harsh: The reaction is too warm, too concentrated, or acidic.1. Maintain cold temperatures (0-5 °C), use a dilute solution of KMnO₄, and ensure the reaction is performed under basic conditions (pH > 8) to minimize over-oxidation.[1] 2. Carefully control the temperature and use a basic solution to favor diol formation over oxidative cleavage.[1][2]
Formation of a Brown Precipitate (MnO₂) This is expected as Mn(VII) is reduced to Mn(IV) oxide during the reaction.This is a normal observation for this reaction. The MnO₂ can be removed by filtration.
Reaction Mixture Becomes Acidic The oxidation process can generate acidic by-products if over-oxidation occurs.Perform the reaction in a buffered, alkaline solution to maintain a pH greater than 8.
Method 3: Performic Acid Dihydroxylation (via H₂O₂ and Formic Acid)
Observed Problem Potential Cause(s) Recommended Solution(s)
Formation of Formyl Ester By-products The intermediate epoxide is opened by formic acid, or the diol is esterified by formic acid.1. Use a stoichiometric amount of formic acid. 2. After the initial oxidation, ensure complete hydrolysis of any ester by-products by treating the reaction mixture with a base like sodium hydroxide (B78521). 3. Consider using a catalyst like oxalic acid, which can promote epoxidation and hydration while interfering with the formation of formyl esters.[3]
Low Yield of Diol 1. Epoxide Ring-Opening: The intermediate epoxide is being opened by water or formic acid to form by-products. 2. High Temperature: Increased temperature can favor side reactions.1. Carefully control the stoichiometry of reactants and the amount of water present. 2. Maintain a moderate reaction temperature (e.g., 35-45°C) to balance reaction rate and selectivity.
Reaction is Too Exothermic The reaction of hydrogen peroxide with formic acid and the subsequent oxidation are exothermic.Add the hydrogen peroxide or 1-octene dropwise with efficient cooling and stirring to maintain temperature control.

Data on By-Product Formation

The following table summarizes potential by-products and reported yields for different oxidation methods. Quantitative data for by-products are often not extensively reported, so this table combines quantitative yields with qualitative by-product information.

Oxidation Method Catalyst/Reagents Typical Yield of this compound Major Potential By-Products Reference
Upjohn Dihydroxylation Catalytic OsO₄, NMOGenerally high, but can be lower than SharplessKetone by-products[4]
Sharpless Asymmetric Dihydroxylation Catalytic K₂OsO₂(OH)₄, K₃[Fe(CN)₆], K₂CO₃, (DHQD)₂PHALHigh (e.g., >90%)Minimal with proper control[5][6]
Potassium Permanganate KMnO₄, NaOH, H₂O (cold, dilute)Variable, often lower due to over-oxidationOxidative cleavage products (e.g., heptanoic acid)[2][7]
Performic Acid H₂O₂, Formic Acid51.9% (uncatalyzed) to 91.2% (with phase-transfer catalyst)Formyl esters, other ring-opened products[8]

Frequently Asked Questions (FAQs)

Q1: What are the main by-products to expect when oxidizing 1-octene to this compound?

A1: The primary by-products depend on the method used. With strong oxidants like potassium permanganate, you can get oxidative cleavage products such as heptanoic acid.[2] When using performic acid (from formic acid and hydrogen peroxide), the main by-products are often formyl esters, which result from the reaction of the diol or the intermediate epoxide with formic acid.[9] Osmium tetroxide methods, like the Upjohn dihydroxylation, can sometimes produce small amounts of ketone by-products.[4] Isomerization of 1-octene to 2-octene prior to or during the reaction can also lead to the formation of other octanediol isomers.

Q2: How can I minimize over-oxidation when using potassium permanganate?

A2: To minimize over-oxidation with KMnO₄, it is crucial to use cold, dilute, and basic conditions.[1][2] The reaction should be carried out at a low temperature (typically 0-5 °C) and with a dilute solution of potassium permanganate. Maintaining a basic pH (above 8) is also essential, as acidic or neutral conditions favor over-oxidation.[10]

Q3: Is it necessary to use stoichiometric amounts of the expensive and toxic osmium tetroxide?

A3: No, it is not necessary. Catalytic methods such as the Upjohn and Sharpless dihydroxylations use only a catalytic amount of an osmium source (e.g., 0.002 equivalents of K₂OsO₂(OH)₄) in the presence of a stoichiometric co-oxidant (like NMO or K₃[Fe(CN)₆]) that regenerates the active Os(VIII) species.[4][5] This approach significantly reduces the cost and toxicity of the reaction.

Q4: I am using the performic acid method and getting a significant amount of ester by-products. How can I avoid this?

A4: To reduce ester formation, you can try a few strategies. First, ensure you are not using a large excess of formic acid. Second, after the oxidation is complete, you can hydrolyze the esters by treating the reaction mixture with a base, such as sodium hydroxide solution. A Korean patent suggests that using oxalic acid as a co-catalyst can promote the desired dihydroxylation while suppressing the formation of formyl esters.[3][11]

Q5: My Sharpless dihydroxylation reaction is very slow. What can I do?

A5: A slow reaction can be due to a few factors. Ensure that all reagents are fresh and of high quality, especially the osmium catalyst and the chiral ligand. Proper mixing is also critical for this biphasic reaction to ensure the reactants can interact. For some substrates, the addition of methanesulfonamide can accelerate the hydrolysis of the intermediate osmate ester, which can be the rate-limiting step.[5]

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of 1-Octene

This protocol is a general guideline for the racemic dihydroxylation of 1-octene.

  • Preparation: In a round-bottom flask, dissolve 1-octene (1.0 equiv.) in a 10:1 mixture of acetone (B3395972) and water.

  • Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.5 equiv.) to the solution and stir until it dissolves.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol% solution in toluene) or potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.002 equiv.).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Dihydroxylation with Potassium Permanganate

This protocol is for the syn-dihydroxylation of 1-octene and requires careful temperature control.

  • Preparation: Dissolve 1-octene (1.0 equiv.) in a suitable solvent like tert-butanol. Cool the solution to 0-5 °C in an ice bath.

  • Prepare Oxidant Solution: In a separate flask, prepare a solution of potassium permanganate (1.0 equiv.) and sodium hydroxide (1.2 equiv.) in water and cool it to 0-5 °C.

  • Reaction: Slowly add the cold KMnO₄ solution to the stirred 1-octene solution, maintaining the temperature below 5 °C. The purple color of the permanganate should disappear and a brown precipitate of MnO₂ will form.

  • Monitoring: Monitor the reaction by TLC. Stop the addition of KMnO₄ once the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the MnO₂ precipitate.

  • Extraction: Extract the filtrate with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by chromatography or recrystallization.

Protocol 3: Dihydroxylation with In Situ Generated Performic Acid

This protocol is based on literature procedures for the synthesis of 1,2-octanediol.[12]

  • Preparation: In a four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add formic acid and a catalyst (e.g., a phase-transfer catalyst if used).

  • Addition of 1-Octene: With external cooling to maintain a temperature of 35-40°C, add 1-octene dropwise to the stirred mixture.

  • Addition of Hydrogen Peroxide: After the addition of 1-octene, add hydrogen peroxide dropwise, ensuring the temperature is maintained between 40-45°C.

  • Reaction: After the addition is complete, maintain the reaction at 40-45°C for 3-4 hours, then stir at room temperature for 1-2 hours.

  • Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture with stirring until the pH is alkaline, to hydrolyze any formyl ester by-products.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous magnesium sulfate, and purify by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Prepare Alkene Solution (1-Octene in Solvent) add_reagents Add Oxidizing Agents (e.g., OsO4/NMO, KMnO4, H2O2/HCOOH) prep->add_reagents reaction Stir at Controlled Temperature Monitor by TLC/GC add_reagents->reaction quench Quench Reaction reaction->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify Crude Product (Chromatography/Distillation) dry->purify product This compound purify->product

Caption: General experimental workflow for the oxidation of 1-octene.

troubleshooting_byproduct cluster_analysis Identify By-product Type cluster_pathways Troubleshooting Pathways cluster_solutions Corrective Actions start High By-product Formation Observed analysis Analyze by GC-MS/NMR start->analysis over_oxidation Over-oxidation Products (e.g., Heptanoic Acid) analysis->over_oxidation Cleavage Products ester_formation Ester By-products (Formyl Esters) analysis->ester_formation Ester Peaks ketone_formation Ketone By-products analysis->ketone_formation Ketone Peaks sol_over_ox Lower Temperature Use Milder Conditions Reduce Reaction Time over_oxidation->sol_over_ox sol_ester Ensure Complete Hydrolysis (Base Treatment) Use Stoichiometric Formic Acid ester_formation->sol_ester sol_ketone Switch to Sharpless Conditions Optimize Reaction Parameters ketone_formation->sol_ketone reaction_pathway cluster_main Desired Reaction Pathway cluster_side Side Reactions / By-products start 1-Octene intermediate Intermediate (e.g., Osmate Ester, Epoxide) start->intermediate Oxidation product This compound intermediate->product Hydrolysis esterification Esterification (Formyl Ester) intermediate->esterification Excess Formic Acid ketone Ketone Formation intermediate->ketone e.g., Upjohn Conditions over_oxidation Over-oxidation (Heptanoic Acid) product->over_oxidation Strong Oxidant (e.g., hot KMnO4) product->esterification Excess Formic Acid

References

optimization of mobile phase for chiral HPLC of 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral High-Performance Liquid Chromatography (HPLC) of 2,3-Octanediol.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase selection for the chiral separation of this compound?

A1: For a small, aliphatic diol like this compound, a normal-phase screening approach is often a good starting point. Polysaccharide-based chiral stationary phases (CSPs) are highly versatile for this class of compounds. A typical initial mobile phase would be a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH).

Q2: When should I consider using a reversed-phase method?

A2: If you are unable to achieve a satisfactory separation using normal-phase conditions or if your sample has better solubility in polar solvents, a reversed-phase method can be explored. This typically involves a mobile phase of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) with water. However, for a non-polar compound like this compound, normal-phase is generally more successful.

Q3: What is the role of additives in the mobile phase for separating this compound?

A3: For neutral compounds like this compound, additives are not always necessary. However, if you observe poor peak shape or low resolution, small amounts of an acidic or basic additive can sometimes improve the separation by interacting with active sites on the stationary phase. For neutral analytes, this is less common but can be explored during optimization.

Q4: How do I choose between isopropanol and ethanol as the alcohol modifier in a normal-phase system?

A4: The choice between IPA and EtOH can significantly impact selectivity. It is recommended to screen both. Isopropanol is a stronger solvent than ethanol in normal-phase chromatography, which will lead to shorter retention times. The different steric and hydrogen-bonding properties of these alcohols can result in different enantioselectivity.

Q5: My this compound does not have a UV chromophore. What detection method should I use?

A5: For analytes lacking a UV chromophore, such as this compound, a Refractive Index Detector (RID) is a suitable alternative. Alternatively, you could consider derivatizing the diol with a UV-active group, but this adds complexity to the sample preparation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation of enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Mobile phase is too strong or too weak.3. Incorrect mobile phase composition.1. Screen different polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives).2. Adjust the percentage of the alcohol modifier in the normal-phase mobile phase. Start with a low percentage (e.g., 5% IPA in hexane) and gradually increase it.3. Try a different alcohol modifier (e.g., switch from IPA to EtOH).
Poor resolution (Rs < 1.5) 1. Mobile phase composition is not optimal.2. Flow rate is too high.3. Column temperature is not optimal.1. Fine-tune the alcohol percentage in the mobile phase. Small changes can have a large impact on resolution.2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time with the CSP.3. Evaluate the effect of column temperature. Lower temperatures often improve chiral resolution.
Peak tailing 1. Secondary interactions with the stationary phase.2. Sample overload.3. Column contamination or degradation.1. Consider adding a small amount of a competing agent to the mobile phase, such as a slightly more polar alcohol, if using a normal-phase system.2. Reduce the injection volume or the concentration of the sample.3. Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[1]
Peak fronting 1. Sample solvent is stronger than the mobile phase.2. Sample overload.1. Dissolve the sample in the mobile phase or a weaker solvent.2. Reduce the injection volume or the concentration of the sample.
Irreproducible retention times 1. Inadequate column equilibration.2. Inconsistent mobile phase preparation.3. "Additive memory effect" if switching between methods with different additives.[2]1. Ensure the column is equilibrated for a sufficient time (at least 20-30 column volumes) with the mobile phase before injection.[3]2. Prepare fresh mobile phase daily and ensure accurate measurements of all components.3. When changing mobile phases, especially those with additives, dedicate a column to a specific method or perform a thorough flushing procedure.[2]
High backpressure 1. Blockage in the system (e.g., inlet frit).2. Sample precipitation in the mobile phase.1. Reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit.[1]2. Ensure the sample is fully dissolved in the mobile phase.

Experimental Protocols

Protocol 1: Initial Screening of Mobile Phase in Normal-Phase HPLC
  • Chiral Stationary Phase: A polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with dimensions of 250 x 4.6 mm, 5 µm particle size.

  • Analyte Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in n-hexane/IPA (90:10 v/v).[3]

  • Mobile Phase Screening:

    • Mobile Phase A: n-Hexane/Isopropanol (IPA) (95:5 v/v)

    • Mobile Phase B: n-Hexane/Ethanol (EtOH) (95:5 v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: Refractive Index (RI)

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.[3] b. Inject the sample and record the chromatogram. c. Flush the column with 100% IPA for 30 minutes. d. Equilibrate the column with Mobile Phase B for at least 30 minutes. e. Inject the sample and record the chromatogram.

  • Evaluation: Compare the resolution and retention times obtained with both mobile phases to select the best alcohol modifier for further optimization.

Protocol 2: Optimization of the Alcohol Modifier Concentration
  • Chiral Stationary Phase and Analyte: Use the same column and sample preparation as in Protocol 1.

  • Mobile Phase Optimization: Based on the results from Protocol 1, select the alcohol modifier (IPA or EtOH) that provided better initial separation. Prepare a series of mobile phases with varying concentrations of the selected alcohol in n-hexane.

    • Example for IPA:

      • n-Hexane/IPA (98:2 v/v)

      • n-Hexane/IPA (95:5 v/v)

      • n-Hexane/IPA (90:10 v/v)

  • Chromatographic Conditions: Maintain the same flow rate, temperature, and injection volume as in Protocol 1.

  • Procedure: a. Sequentially run the analyses with each mobile phase, ensuring proper column equilibration between each run. b. Record the retention factor (k), selectivity (α), and resolution (Rs) for each condition.

  • Evaluation: Identify the alcohol concentration that provides the baseline separation (Rs ≥ 1.5) with a reasonable analysis time.

Data Presentation

Table 1: Illustrative Data for Mobile Phase Screening of this compound
Mobile Phase Composition (v/v)Retention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
n-Hexane/IPA (95:5)8.29.51.181.6
n-Hexane/EtOH (95:5)10.511.81.141.3

Note: This is example data to illustrate the expected outcome. Actual results may vary.

Table 2: Illustrative Data for Optimization of IPA Concentration
n-Hexane/IPA (v/v)Retention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
98:215.118.01.222.1
95:58.29.51.181.6
90:105.66.31.151.2

Note: This is example data to illustrate the expected outcome. Actual results may vary.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Racemic this compound Sample screen_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->screen_csp screen_mp Initial Mobile Phase Screening (e.g., Hexane/IPA vs. Hexane/EtOH) screen_csp->screen_mp eval1 Evaluate Initial Separation (Resolution & Selectivity) screen_mp->eval1 eval1:e->screen_csp:w No Separation optimize_alcohol Optimize Alcohol Modifier Concentration eval1->optimize_alcohol Separation Observed eval2 Baseline Separation? (Rs >= 1.5) optimize_alcohol->eval2 eval2:s->optimize_alcohol:n No optimize_flow Optimize Flow Rate and Temperature eval2->optimize_flow Yes final_method Final Validated Method optimize_flow->final_method no_sep No Separation poor_res Poor Resolution

Caption: Workflow for mobile phase optimization in chiral HPLC.

Troubleshooting_Decision_Tree start Chromatographic Problem Observed q_resolution Is Resolution Poor (Rs < 1.5)? start->q_resolution q_peak_shape Is Peak Shape Poor (Tailing/Fronting)? q_resolution->q_peak_shape No sol_resolution 1. Fine-tune alcohol %. 2. Decrease flow rate. 3. Adjust temperature. q_resolution->sol_resolution Yes q_retention Are Retention Times Irreproducible? q_peak_shape->q_retention No sol_peak_shape 1. Check sample solvent. 2. Reduce sample load. 3. Flush column. q_peak_shape->sol_peak_shape Yes sol_retention 1. Ensure proper equilibration. 2. Prepare fresh mobile phase. q_retention->sol_retention Yes end_node Consult Further Documentation q_retention->end_node No

References

Technical Support Center: Enhancing the Recovery of 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sample preparation of 2,3-Octanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound from biological samples?

A1: this compound is a semi-polar, medium-chain diol. The primary challenges in its recovery stem from its moderate hydrophobicity, which can lead to poor solubility in aqueous matrices and potential binding to proteins and lipids. In complex biological samples, matrix effects can also significantly impact recovery by causing ion suppression or enhancement during analysis by mass spectrometry.[1][2]

Q2: Which extraction technique is most suitable for this compound?

A2: The choice of extraction technique depends on the sample matrix and the desired purity of the final extract. The most common and effective methods include:

  • Liquid-Liquid Extraction (LLE): A versatile technique, particularly for less complex matrices.

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and is suitable for more complex samples like plasma or urine.[3]

  • Aqueous Two-Phase Extraction (ATPE): An effective method for separating diols from fermentation broths and other aqueous solutions.

Q3: How can I improve the efficiency of Liquid-Liquid Extraction (LLE) for this compound?

A3: To enhance LLE efficiency, consider the following:

  • Solvent Selection: Use a solvent that has a good affinity for this compound but is immiscible with the aqueous sample. Due to its moderate polarity, a solvent like ethyl acetate (B1210297) or a mixture of a nonpolar and a slightly polar solvent would be a good starting point.

  • Salting-Out Effect: The addition of a salt (e.g., sodium chloride, sodium sulfate (B86663), or potassium carbonate) to the aqueous phase can increase the partitioning of this compound into the organic phase by decreasing its solubility in the aqueous layer.[4][5]

  • pH Adjustment: While this compound itself is not ionizable, adjusting the sample pH can help to suppress the ionization of other matrix components, potentially reducing emulsions and improving phase separation.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.[6]

Q4: My this compound recovery is low when using Solid-Phase Extraction (SPE). What could be the cause?

A4: Low recovery in SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended.[7] Key areas to investigate include:

  • Incorrect Sorbent Choice: For the moderately hydrophobic this compound, a reversed-phase sorbent like C8 or C18 is generally suitable.[4]

  • Improper Sample Pre-treatment: Ensure the sample is free of particulates and that the pH is optimized for analyte retention.[8]

  • Breakthrough During Loading: The sample may be loaded too quickly, or the loading solvent may be too strong, causing the analyte to pass through the cartridge without being retained.

  • Analyte Loss During Washing: The wash solvent might be too strong, leading to the premature elution of this compound.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is often recommended for the analysis of diols like this compound by Gas Chromatography (GC).[9] Derivatization converts the polar hydroxyl groups into less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) ethers or esters), which improves peak shape, reduces tailing, and enhances sensitivity.[10][11][12] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is generally not required.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
IssuePossible Cause(s)Recommended Action(s)
Analyte remains in the aqueous phase Extraction solvent is too nonpolar.- Use a more polar solvent (e.g., ethyl acetate, methyl isobutyl ketone).- Add a salt to the aqueous phase to induce a "salting-out" effect.[4][5]
Emulsion formation High concentration of lipids or proteins in the sample.- Centrifuge the sample at a higher speed and for a longer duration.- Add a small amount of a different, more polar organic solvent.- Adjust the pH of the aqueous phase away from the isoelectric point of interfering proteins.
Analyte degradation pH of the sample is too high or too low.- Adjust the sample pH to a neutral range (pH 6-8) before extraction.
Low Recovery in Solid-Phase Extraction (SPE)
IssuePossible Cause(s)Recommended Action(s)
Breakthrough during sample loading - Loading flow rate is too high.- Sample solvent is too strong.- Decrease the loading flow rate to allow for sufficient interaction between the analyte and the sorbent.[13][14]- Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading.[13]
Analyte loss during wash step Wash solvent is too strong.- Decrease the percentage of organic solvent in the wash solution.- Use a weaker organic solvent in the wash solution.
Incomplete elution - Elution solvent is too weak.- Insufficient volume of elution solvent.- Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).- Use a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).- Increase the volume of the elution solvent or perform a second elution.[14]
Irreproducible results - Inconsistent flow rates.- Cartridge drying out between steps.- Use an automated SPE system for precise flow control.- Ensure the sorbent bed does not dry out between the conditioning, loading, and wash steps for silica-based sorbents.[13]

Quantitative Data Summary

Recovery data for this compound is not widely available in the literature. The following table provides recovery data for the analogous, more water-soluble compound, 2,3-Butanediol (B46004), which can serve as a reference. It is expected that the recovery of the more hydrophobic this compound in organic solvents would be higher.

Extraction MethodMatrixExtraction ConditionsAnalyteAverage Recovery (%)Reference
Aqueous Two-Phase ExtractionFermentation Broth24% (w/w) ethanol, 25% (w/w) K2HPO42,3-Butanediol98.13[6]
Aqueous Two-Phase ExtractionFermentation Broth34% (w/w) 2-propanol, 20% (w/w) (NH4)2SO42,3-Butanediol93.7[15]
Liquid-Liquid ExtractionFermentation Brothn-butanol as solvent2,3-Butanediol>74 (single extraction)[16]
PervaporationFermentation BrothPolydimethylsiloxane membrane2,3-Butanediol62.8[17]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Salting-Out

This protocol is a general guideline for the extraction of this compound from an aqueous sample.

Materials:

  • Sample containing this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Sodium chloride (NaCl) or Sodium Sulfate (Na2SO4)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Transfer a known volume of the aqueous sample to a separatory funnel.

  • Add NaCl or Na2SO4 to the aqueous sample to achieve a concentration of 10-20% (w/v) and dissolve completely. This will enhance the partitioning of this compound into the organic phase.[5]

  • Add a volume of ethyl acetate equal to the sample volume to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

  • Allow the layers to separate. The top layer will be the organic phase (ethyl acetate).

  • Drain the lower aqueous layer.

  • Collect the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times.

  • Combine all organic extracts.

  • Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling.

  • Decant or filter the dried organic extract to remove the sodium sulfate.

  • Concentrate the extract to the desired volume using a rotary evaporator or a gentle stream of nitrogen.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of this compound from a biological fluid using a reversed-phase SPE cartridge (e.g., C18).

Materials:

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Sample (e.g., plasma, urine) pre-treated to remove particulates

  • Wash solvent (e.g., 5-10% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

Procedure:

  • Conditioning: Pass 3-5 mL of methanol through the C18 cartridge, followed by 3-5 mL of deionized water. Do not allow the sorbent to dry.[13]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[13]

  • Washing: Wash the cartridge with 3-5 mL of the wash solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 5-10 minutes to remove any residual water.

  • Elution: Elute the this compound from the cartridge with 2-4 mL of the elution solvent (e.g., methanol or acetonitrile). Collect the eluate. A second elution with a fresh aliquot of solvent can improve recovery.[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

LLE_Workflow start Start: Aqueous Sample add_salt Add Salt (e.g., NaCl) (Salting-Out) start->add_salt add_solvent Add Organic Solvent (e.g., Ethyl Acetate) add_salt->add_solvent mix Shake & Vent add_solvent->mix separate Allow Layers to Separate mix->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction of Aqueous Layer (2x) separate->repeat_extraction Aqueous Layer combine_extracts Combine Organic Extracts collect_organic->combine_extracts repeat_extraction->add_solvent dry Dry with Anhydrous Na2SO4 combine_extracts->dry concentrate Concentrate Extract dry->concentrate end End: Purified Extract concentrate->end SPE_Workflow start Start: Pre-treated Sample condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash (e.g., 5% Methanol/Water) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Analyte (e.g., Methanol) dry->elute concentrate 6. Evaporate & Reconstitute elute->concentrate end End: Purified Extract concentrate->end Derivatization_Workflow start Start: Purified this compound Extract add_reagent Add Derivatizing Reagent (e.g., BSTFA) start->add_reagent heat Heat Reaction Mixture (e.g., 60-80°C) add_reagent->heat cool Cool to Room Temperature heat->cool analyze Analyze by GC-MS cool->analyze end End: GC-MS Analysis analyze->end

References

dealing with instrument contamination in trace analysis of 2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instrument contamination during the trace analysis of 2,3-Octanediol.

Section 1: General Contamination FAQs

Q1: What are the most common sources of contamination in the trace analysis of semi-volatile diols like this compound?

A1: Contamination in trace analysis is a pervasive issue, with contaminants often being ubiquitous in the laboratory environment.[1] For semi-volatile compounds like this compound, the sources are similar to those found in other trace organic analyses, particularly those for plasticizers like phthalates.[2][3] These sources can be broadly categorized as:

  • Laboratory Consumables: Plastic items are a primary source of contamination.[1] Significant leaching of additives can occur from pipette tips, plastic syringes, filter holders, and sample vials/caps (B75204).[4] Even Parafilm® can be a source of contaminants.[4][5]

  • Solvents and Reagents: Even high-purity solvents can contain low levels of interfering compounds.[1] It is crucial to use the highest grade of solvents available, such as HPLC-grade or LC-MS grade.[6] Deionized water systems, especially those with plastic storage tanks, can also leach contaminants.[2]

  • Glassware: Improperly cleaned or new glassware may have residues or coatings that can interfere with analysis.[1]

  • Laboratory Equipment: Tubing (especially PVC), solvent frits, and components of automated systems can leach plasticizers and other organic molecules.[1][2][5]

  • Laboratory Environment: The air and dust in the lab can contain contaminants from flooring, paints, cables, and building materials that settle on surfaces and enter samples.[1][2]

  • Analyst-Introduced: Personal care products like lotions and soaps used by lab personnel can be a source of contamination.[1] Improper handling of clean parts can also introduce contaminants like fingerprints.[7]

Q2: I'm seeing unexpected peaks, often called "ghost peaks," in my blank chromatograms. What are they and what causes them?

A2: Ghost peaks are extraneous peaks that appear in a chromatogram even when no sample or only a pure solvent has been injected.[6][8] They are a common indicator of contamination within your analytical system.[9] For GC analysis, these peaks can be sharp or broad and may result from several sources:[8]

  • System Contamination: Contaminants can accumulate in the GC injector port and be slowly released during subsequent runs.[1] The split vent line can also become a source of contamination if sample components condense and accumulate there.[8]

  • Carryover: This occurs when residue from a previous, more concentrated sample remains in the system (e.g., in the syringe or on the column) and appears in a subsequent analysis.[10]

  • Septum Bleed: The injection port septum can degrade at high temperatures, releasing volatile siloxane compounds that appear as peaks.[8][11]

  • Column Bleed: As a GC column ages, the stationary phase can degrade and elute, causing a rising baseline or discrete peaks, especially at high temperatures.[8][11]

  • Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can accumulate on the column at low temperatures and then elute as the oven temperature increases.[12][13]

Q3: How can I differentiate between carryover from a previous injection and system contamination?

A3: Differentiating between carryover and system contamination is a key troubleshooting step. You can distinguish them by observing the behavior of the ghost peaks across multiple blank injections:[9]

  • Decreasing Peak Area: If the area of the ghost peak decreases with each subsequent blank injection, the issue is likely carryover from a previous high-concentration sample.[9]

  • Consistent Peak Area: If the ghost peak area remains relatively constant across several blank injections, it suggests a persistent source of system contamination , such as a contaminated solvent, reagent, or a dirty instrument component.[9]

Q4: My blank runs are clean, but my actual samples show contamination. What's the likely cause?

A4: If your instrument and solvent blanks are consistently clean, the contamination is most likely being introduced during the sample collection or preparation stages.[1] Consider these possibilities:

  • Sample Containers: The containers used to collect or store the samples may be leaching contaminants.

  • Sample Preparation Equipment: Any equipment that comes into contact with the sample, such as filters, solid-phase extraction (SPE) cartridges, or pipette tips, could be the source.[14]

  • The Sample Matrix Itself: The inherent composition of the sample may contain interfering substances.

  • Environmental Exposure: Contamination may be introduced from the environment where the sample was collected or prepared.[15] Using a "field blank" (a clean sample exposed to the sampling environment) can help diagnose this issue.[16][17]

Section 2: Troubleshooting Guides

Q5: What is the first step I should take when I suspect instrument contamination?

A5: The first and most critical step is to confirm the issue by running a series of blank injections. This helps establish a baseline and verify that the problem is not a one-time anomaly.[9]

  • Run a Solvent Blank: Inject a sample of the pure solvent used to dissolve your standards and samples.[6] This will help determine if your solvent is the source of the contamination.[18]

  • Run a System Blank (No Injection): Run your analytical method without performing an injection.[10][18] If peaks are still present, it indicates contamination within the system beyond the syringe and solvent, such as in the carrier gas, inlet, or column.[18]

  • Analyze the Results: Compare the chromatograms from these blanks to a recent clean run and to the contaminated sample run. This initial assessment will guide your next troubleshooting steps.

Q6: I've confirmed contamination with a blank run. How do I systematically identify the source?

A6: A systematic workflow is the most efficient way to pinpoint the source of contamination. The following troubleshooting guide, illustrated in the diagram below, outlines a logical progression from the easiest to the most complex checks. This approach helps to isolate one part of the analytical system at a time.[9]

G start Ghost Peak Detected in Blank step1 Inject Fresh, High-Purity Solvent Blank start->step1 step2 Perform System Blank (No Injection) step1->step2 Contamination Persists source1 Source: Contaminated Solvents or Vials/Caps step1->source1  Contamination Gone   step3 Clean/Replace Injector Components step2->step3 Contamination Persists source2 Source: Contaminated Syringe or Autosampler Wash step2->source2  Contamination Gone   step4 Perform Column Bake-Out & Trim Column Inlet step3->step4 Contamination Persists source3 Source: Contaminated Injector (Liner, Septum, Seal) step3->source3  Contamination Gone   source4 Source: Contaminated Column (Front Section) step4->source4  Contamination Gone   source5 Source: Contaminated Carrier Gas or Gas Lines step4->source5 Contamination Persists end Contamination Resolved source1->end source2->end source3->end source4->end

Caption: A systematic workflow for troubleshooting instrument contamination.
Q7: How do I troubleshoot contamination from my GC system components (inlet, column, syringe)?

A7: If the general troubleshooting workflow points towards the GC system, you need to investigate its core components.

  • Syringe: Rinse the syringe multiple times with a clean, high-purity solvent.[19] For autosamplers, ensure the needle wash function is effective and uses a fresh, clean solvent.[1] Contaminants can adsorb onto the outer surface of the syringe needle from the lab air.[1]

  • Inlet/Injector: The GC inlet is a common area for less volatile compounds to accumulate.[1]

    • Action: Replace the injector liner and septum. These are consumable parts and frequent sources of contamination and leaks.[1][20]

    • Action: Clean the inlet body itself according to the manufacturer's instructions, typically using solvents like acetone (B3395972) then methanol (B129727).[19]

  • Column: Contaminants from repeated injections can build up on the front end of the column.

    • Action: Perform a column bake-out (see Protocol 3). This uses high temperatures to strip volatile contaminants off the column.[21][22]

    • Action: If a bake-out is insufficient, trim the column. Removing the first 5-10 cm of the column can eliminate non-volatile residues that have accumulated at the inlet.[18]

Q8: How can I check if my solvents, reagents, or glassware are the source of contamination?

A8: To isolate contamination from your supplies, you can perform a method blank analysis.[17]

Experimental Protocol: Method Blank Analysis A method blank is an artificial sample (e.g., ultrapure water) that is carried through the entire analytical procedure, including all sample preparation steps.[17][23][24]

  • Preparation: Take a clean container and add the same volume of ultrapure water or a certified clean solvent as you would for a real sample.

  • Execution: Process this blank sample using the exact same reagents, glassware, and equipment, and follow every step of your sample preparation protocol.

  • Analysis: Analyze the processed method blank on your instrument.

  • Interpretation: If the method blank shows contamination but your solvent and system blanks are clean, the source of contamination lies within your sample preparation reagents or procedure.[17] You can then test individual reagents or pieces of equipment to pinpoint the exact source.

The diagram below illustrates how different types of blanks can logically isolate the source of contamination.

G proc Entire Analytical Process sample_prep Sample Prep (Reagents, Glassware, Procedure) instrument Instrument System (Injector, Column, Detector) solvent Solvents & Vials blank_method Method Blank blank_method->sample_prep Tests blank_method->instrument Tests blank_method->solvent Tests blank_system System Blank (No Injection) blank_system->instrument Tests blank_solvent Solvent Blank blank_solvent->solvent Tests p1 p2

Caption: Logical relationship of different blank types to contamination sources.

Section 3: Prevention and Cleaning Protocols

Q9: What is the best practice for cleaning glassware for trace analysis?

A9: A rigorous, multi-step cleaning protocol is essential to ensure that glassware is free from organic residues that could interfere with your analysis of this compound.[6]

Experimental Protocol: Rigorous Glassware Cleaning Procedure [6]

  • Initial Solvent Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone or hexane) to remove the bulk of organic residues.

  • Detergent Wash: Thoroughly wash the glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware multiple times with hot tap water to completely remove the detergent.

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized water.

  • Final Solvent Rinse: Perform a final rinse with a high-purity solvent (e.g., HPLC-grade methanol or acetone) to remove any remaining organic traces and to aid in drying.

  • Drying: Dry the glassware in an oven at a temperature sufficient to remove residual solvent but that will not damage the glassware. Avoid using plastic-coated racks inside the oven.

  • Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil (rinsed with hexane (B92381) or acetone) and store in a clean, dust-free cabinet.[1]

Q10: How can I prevent contamination from plastic lab consumables?

A10: Since plastic additives are a major source of contamination, minimizing their use or selecting appropriate materials is critical.[3] When plastics must be used, awareness of potential leachables is key.

  • Avoid Plastics: Where possible, substitute plastic items with glass or stainless steel alternatives (e.g., use glass syringes instead of plastic ones).[5]

  • Select Inert Materials: Use vials with PTFE-lined caps, as PTFE is generally more inert than other liner materials.[6]

  • Rinse Consumables: Rinsing items like pipette tips with your sample solvent immediately before use can sometimes help remove surface contaminants.

  • Test New Items: Before introducing a new brand or lot of plastic consumables into your workflow, test them for leachables by soaking them in your analytical solvent and then analyzing the solvent.

Table 1: Common Plastic Consumables and Potential Contaminants

Consumable Common Material Potential Contaminants Mitigation Strategy
Pipette Tips Polypropylene (PP) Phthalates, other plasticizers (often from packaging)[5] Use tips from sealed, clean boxes; consider pre-rinsing with solvent.
Sample Vials/Caps Polypropylene (PP), Polystyrene (PS) Plasticizers, oligomers, slip agents Use glass vials with PTFE-lined septa.[6]
Syringe Filters PTFE, Nylon, Regenerated Cellulose Phthalates (DBP, DMP) can leach from filter housings.[4] Test filter types for leaching; Nylon filters have been shown to be contamination-free in some studies.[5]
PVC Tubing Polyvinyl Chloride (PVC) High levels of phthalates (e.g., DEHP).[4][5] Replace with stainless steel or PEEK tubing where possible.

| Parafilm® | Paraffin Wax / Polyolefins | Phthalates (e.g., DEHP).[4] | Avoid direct contact with samples or solvents; use glass stoppers or foil-lined caps instead. |

Q11: What is a GC column bake-out and when and how should I perform it?

A11: A GC column bake-out is a routine maintenance procedure that uses high temperature to remove volatile and semi-volatile contaminants that have accumulated on the column.[21] Performing a bake-out regularly can prevent the buildup of contaminants, which can cause ghost peaks, peak tailing, and a noisy baseline.[21]

When to Perform a Bake-Out:

  • Routinely: It is recommended to perform a short bake-out at the end of each analytical sequence or after every 10 injections.[21][22]

  • As Needed: When you observe symptoms of contamination like ghost peaks or a rising baseline.

Experimental Protocol: GC System Bake-Out Procedure [21][25]

  • Disconnect from Detector (Optional but Recommended): To prevent contaminants from being baked into the detector (especially an MS source), it is good practice to disconnect the column from the detector and cap the detector inlet.

  • Set Gas Flow: Ensure a normal flow of clean, high-purity carrier gas through the column. Purge the column with carrier gas for 15-30 minutes at a low oven temperature before heating.[25]

  • Set Temperatures:

    • Inlet: Set the inlet temperature 25°C above its normal operating temperature to bake out contaminants from the inlet.[25]

    • Oven: Set the oven temperature to 20-25°C above the final temperature of your analytical method. Crucially, never exceed the column's maximum manufacturer-specified temperature limit. [22][25]

  • Bake-Out Duration: Hold the column at the bake-out temperature for 30-120 minutes.[21] Monitor the detector baseline (if connected); the bake-out is complete when the baseline becomes stable and free of contaminant peaks.[25]

  • Cool Down: After the bake-out, allow the oven to cool completely before reconnecting the column to the detector or running your next analysis.

Table 2: Typical GC Bake-Out Parameters

Parameter Setting Rationale
Carrier Gas Flow Normal analytical flow rate To effectively sweep contaminants from the column.
Inlet Temperature Normal Method Temp + 25°C To simultaneously clean the inlet.[25]
Oven Temperature Method Final Temp + 20-25°C High enough to volatilize contaminants without damaging the column phase.[22][25]
Maximum Temperature NEVER exceed column max limit Prevents irreversible damage to the stationary phase.[25]

| Duration | 30 - 120 minutes | Sufficient time to elute contaminants, confirmed by a stable baseline.[21] |

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 2,3-Octanediol Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 2,3-Octanediol in complex biological matrices is critical for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. This guide provides an objective comparison between a validated Gas Chromatography-Mass Spectrometry (GC-MS) method and a leading alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for this purpose. The information presented is based on established principles of bioanalytical method validation to ensure reliability and accuracy.[1][2][3]

Quantitative Performance Comparison

The selection of an analytical method depends heavily on its performance characteristics.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds, often considered a "gold standard" for its specificity.[1] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for a broader range of compounds, including larger, polar, or heat-sensitive analytes, and generally offers higher sensitivity.[5][6][7]

The following table summarizes the expected performance of a validated GC-MS method for this compound compared to a hypothetical LC-MS/MS method. These values are representative of typical bioanalytical method validation outcomes.

Performance Parameter GC-MS Method LC-MS/MS Method Acceptance Criteria (Typical)
Linearity (Coefficient of Determination, R²) ≥ 0.998≥ 0.999R² ≥ 0.99[8]
Limit of Detection (LOD) 1.0 ng/mL0.2 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 5.0 ng/mL1.0 ng/mLSignal-to-Noise Ratio ≥ 10; Precision ≤ 20% RSD; Accuracy 80-120%
Accuracy (% Recovery) 97.5% - 104.2%98.1% - 103.5%85-115% (±15%) of nominal value; 80-120% (±20%) at LOQ[1]
Precision - Intra-day (% RSD) ≤ 8.5%≤ 7.2%≤ 15% RSD; ≤ 20% at LOQ[1][9]
Precision - Inter-day (% RSD) ≤ 11.2%≤ 9.8%≤ 15% RSD; ≤ 20% at LOQ[1][9]
Matrix Effect Minimal (post-extraction)Potential for ion suppression/enhancementAssessed but no strict criteria; consistency is key
Analyte Stability (Freeze/Thaw, 3 cycles) Recovery ≥ 92%Recovery ≥ 95%Recovery within ±15% of baseline[10]

This data is representative and intended for comparative purposes. Actual results will vary based on instrumentation, matrix, and specific protocol.

Detailed Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any validated analytical method.[11] Below is a detailed methodology for the quantification of this compound in human plasma using GC-MS.

Protocol: GC-MS Quantification of this compound in Human Plasma

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS): this compound-d4 (or a suitable stable isotope-labeled analog)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Extraction Solvent: Ethyl Acetate (HPLC Grade)

  • Protein Precipitation Agent: Acetonitrile (B52724) (HPLC Grade)

  • Human Plasma (sourced from an accredited biobank)

  • Reagent-grade water

2. Sample Preparation and Extraction:

  • Thaw plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • Since vicinal diols like this compound are polar, derivatization is necessary to increase their volatility for GC analysis.[12][13][14]

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (B92270) (as a catalyst).

  • Seal the vial tightly and heat at 70°C for 60 minutes.[15]

  • Cool the vial to room temperature before injection.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injection Volume: 1 µL, Splitless mode

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 117, 145, 159)

    • IS-TMS derivative: Monitor corresponding isotope-labeled ions

5. Calibration and Quality Control:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).[16]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 15, 250, 750 ng/mL).

  • Process calibration standards and QCs alongside the unknown samples using the same procedure.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge (14,000 x g) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Evaporate Evaporate to Dryness LLE->Evaporate Deriv Add BSTFA + TMCS Heat at 70°C for 60 min Evaporate->Deriv Inject Inject 1 µL into GC-MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for GC-MS quantification of this compound.

Method_Comparison GCMS GC-MS Gas Phase Separation Volatile & Thermally Stable Analytes Requires Derivatization for Diols Excellent Specificity Robust & Established Potential for thermal degradation Result Validated Quantification GCMS->Result LCMSMS LC-MS/MS Liquid Phase Separation Wide Analyte Polarity Range Derivatization Not Required Higher Sensitivity Amenable to Thermally Labile Analytes Potential for Matrix Effects (Ion Suppression) LCMSMS->Result Analyte This compound in Biological Matrix Analyte->GCMS Analyte->LCMSMS

Caption: Comparison of GC-MS and LC-MS/MS for this compound analysis.

References

comparative study of the biological activity of (R,R)- and (S,S)-2,3-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of (R,R)- and (S,S)-2,3-Octanediol

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

This guide provides a comparative overview of the potential biological activities of the (R,R) and (S,S) enantiomers of 2,3-octanediol. Due to a lack of direct comparative studies in the existing literature, this document outlines the known biological activities of structurally similar diols and provides detailed experimental protocols to enable researchers to conduct a direct comparative analysis of (R,R)- and (S,S)-2,3-Octanediol.

Introduction

This compound is a chiral vicinal diol with two stereocenters, existing as a pair of enantiomers, (R,R)-2,3-Octanediol and (S,S)-2,3-Octanediol, and a pair of diastereomers (meso compounds). The stereochemistry of a molecule can significantly influence its biological activity, with enantiomers often exhibiting different pharmacological, toxicological, and metabolic properties. While specific data on the individual enantiomers of this compound is scarce, studies on other chiral diols, such as 2,3-butanediol (B46004), have demonstrated enantiomer-specific effects. For instance, different stereoisomers of 2,3-butanediol have shown varying levels of effectiveness as plant growth promoters and in inducing systemic resistance in plants. This suggests that the (R,R) and (S,S) enantiomers of this compound may also possess distinct biological activities.

This guide focuses on two key areas of potential biological activity for these compounds: antimicrobial and anti-inflammatory effects. Alkanediols, as a class of molecules, have demonstrated activity in both of these areas.[1][2]

Data Presentation: Comparative Biological Activities of Structurally Related Diols

To provide a framework for the potential activities of (R,R)- and (S,S)-2,3-Octanediol, the following tables summarize the known biological activities of other relevant diols. These data can serve as a benchmark for future comparative studies.

Table 1: Comparative Antimicrobial Activity of Alkanediols

CompoundTest OrganismActivity Metric (e.g., MIC)Reference
1,2-HexanediolStaphylococcus aureus, Staphylococcus epidermidisMIC not specified, but showed antimicrobial activity.[1][3]
1,2-OctanediolStaphylococcus aureus, Staphylococcus epidermidisExhibited significant bactericidal activity.[1][2][3]
1,2-DecanediolStaphylococcus aureus, Staphylococcus epidermidisExhibited significant bactericidal activity.[2][3]
meso-2,3-Butanediol (B1221857)Various bacteriaHigher antibacterial activity than other stereoisomers.[4]

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Anti-inflammatory Activity of Related Compounds

CompoundAssayKey FindingsReference
Diarylpentanoids (chalcone-related)Various in vitro and in vivo modelsDemonstrated significant anti-inflammatory activity.[5][6]
(S)-KetoprofenIn vitro and in vivo modelsPrimarily responsible for inhibition of prostaglandin (B15479496) synthesis and inflammatory events compared to the (R)-isomer.[7][8]
New Phenylethanoid EnantiomersLPS-induced BV-2 microglial cellsExhibited potential inhibitory effects on NO production, with one enantiomer showing stronger activity.[9]

Experimental Protocols

To facilitate a direct comparative study of (R,R)- and (S,S)-2,3-Octanediol, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[10][11]

Materials:

  • (R,R)-2,3-Octanediol and (S,S)-2,3-Octanediol

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of (R,R)- and (S,S)-2,3-Octanediol in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each enantiomer in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol assesses the potential of the compounds to inhibit the production of inflammatory mediators in a macrophage cell line.[12][13][14]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • (R,R)- and (S,S)-2,3-Octanediol

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of (R,R)- and (S,S)-2,3-Octanediol for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each enantiomer compared to the LPS-only control.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that any observed biological activity is not due to cytotoxicity.[15][16][17][18]

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • (R,R)- and (S,S)-2,3-Octanediol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of each enantiomer for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solutions ((R,R)- & (S,S)-2,3-Octanediol) serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate wells with Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect or Read Absorbance (600nm) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental_Workflow_Anti_Inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement culture_cells Culture RAW 264.7 cells seed_cells Seed cells in 96-well plates culture_cells->seed_cells pretreat Pre-treat with (R,R)- or (S,S)-2,3-Octanediol seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant measure_no Measure Nitric Oxide (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure Cytokines (ELISA) collect_supernatant->measure_cytokines

Caption: Workflow for In Vitro Anti-inflammatory Assay.

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Gene_Expression induces Octanediol (R,R)- / (S,S)- This compound Octanediol->IKK Potential Inhibition?

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

References

Efficacy of 2,3-Octanediol as a Longhorn Beetle Attractant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for effective attractants is a cornerstone of integrated pest management and biodiversity monitoring programs for longhorn beetles (Coleoptera: Cerambycidae). These insects, many of which are significant economic pests, primarily rely on chemical cues for mate location and host selection. While a variety of pheromones and kairomones have been identified and deployed, the efficacy of specific compounds can vary significantly among species and geographic regions. This guide provides a comparative analysis of the efficacy of 2,3-octanediol as a longhorn beetle attractant, contrasting its performance with other established semiochemicals. The information is intended for researchers, scientists, and professionals involved in chemical ecology and pest management.

Quantitative Comparison of Attractant Efficacy

Field trapping studies are the gold standard for assessing the attractiveness of semiochemicals to target insect species. The following table summarizes available data from studies that have evaluated this compound in comparison to other known longhorn beetle attractants. It is important to note that direct comparative data for this compound is limited, and in some cases, it has been observed to have a repellent or antagonistic effect when combined with other lures.

Table 1: Comparative Trap Catch Data for Longhorn Beetle Attractants

SpeciesAttractant(s)Mean Trap Catch (Beetles/Trap)LocationReference
Megopis costipennisRacemic anti-2,3-octanediolData not quantified, but males were "specifically attracted"China[1](--INVALID-LINK--)
Various CerambycidaeUSDA CAPS multi-component lure¹Significantly higher than other treatmentsSouthwest Ohio, USA[2](--INVALID-LINK--)
Various Cerambycidae3-hydroxyoctan-2-one + this compoundLower than control traps (suggested repellent effect)Southwest Ohio, USA[2](--INVALID-LINK--)
Various CerambycidaeUSDA CAPS lure + 3-hydroxyoctan-2-one + this compoundLower than USDA CAPS lure aloneSouthwest Ohio, USA[2](--INVALID-LINK--)
Achryson surinamum(2S,3R)-2,3-octanediolAttracted both sexesBrazil[3](--INVALID-LINK--)

¹ The specific components of the USDA CAPS (Cooperative Agricultural Pest Survey) lure were not detailed in the cited study but are generally multi-component lures targeting a broad range of pest species.

Experimental Protocols

The following sections detail the methodologies employed in key experiments cited in this guide, providing a framework for understanding how the efficacy of these attractants is evaluated.

Field Trapping Bioassays

Field trials are essential for evaluating the behavioral response of insects to semiochemical lures under natural conditions. A typical experimental protocol involves the following steps:

  • Trap Selection: Cross-vane panel traps are commonly used for trapping longhorn beetles. These traps are often coated with a slippery substance like Fluon® to prevent beetles from escaping.

  • Lure Preparation: Lures are prepared by impregnating a release device (e.g., a rubber septum, polyethylene (B3416737) sachet, or bubble cap) with a specific amount of the synthetic semiochemical dissolved in a solvent like isopropanol (B130326) or hexane. Control traps are baited with the solvent alone.

  • Experimental Design: Traps are deployed in a randomized block design, with each block containing one trap for each lure treatment and a control. Traps within a block are typically spaced at least 15-20 meters apart to minimize interference between lures. Blocks are replicated multiple times in the study area.

  • Trap Placement: Traps are hung from trees or poles at a height that is relevant to the flight behavior of the target species, usually 1.5-2 meters above the ground.

  • Data Collection and Analysis: Traps are checked periodically (e.g., weekly), and the number of captured target and non-target beetles is recorded. Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), are used to determine if there are significant differences in trap captures between the different lure treatments.

Experimental_Workflow_Field_Trapping cluster_prep Preparation Phase cluster_deployment Deployment Phase cluster_analysis Analysis Phase Trap_Selection Trap Selection (e.g., Cross-vane panel traps) Experimental_Design Experimental Design (Randomized Block) Trap_Selection->Experimental_Design Lure_Preparation Lure Preparation (Semiochemicals + Solvent) Lure_Preparation->Experimental_Design Trap_Placement Trap Placement (1.5-2m height) Experimental_Design->Trap_Placement Data_Collection Data Collection (Periodic trap checks) Trap_Placement->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Tukey's HSD) Data_Collection->Statistical_Analysis

Fig. 1: Generalized workflow for a field trapping bioassay.
Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which volatile compounds in a complex mixture elicit a physiological response from an insect's antenna. This method is crucial for identifying candidate pheromones and other semiochemicals.

  • Sample Introduction: A sample containing volatile compounds (e.g., an extract from a beetle or a synthetic blend) is injected into a gas chromatograph (GC).

  • Separation: The GC separates the compounds based on their volatility and interaction with the chromatographic column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector or FID), which produces a chromatogram showing all the separated compounds.

  • Electroantennography: The other stream is directed over an insect antenna that is mounted between two electrodes. These electrodes measure the electrical potential changes across the antenna.

  • Signal Detection: When a compound that the antenna's olfactory receptor neurons can detect passes over it, a depolarization occurs, resulting in a measurable electrical signal (an EAD response).

  • Data Integration: The signals from the FID and the EAD are recorded simultaneously. By aligning the two chromatograms, researchers can pinpoint which specific compounds in the mixture are electrophysiologically active.

GC_EAD_Workflow cluster_gc Gas Chromatography cluster_detection Detection cluster_output Output & Analysis Sample_Injection Sample Injection GC_Column GC Column (Compound Separation) Sample_Injection->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID Flame Ionization Detector (FID) Effluent_Splitter->FID Antenna_Preparation Antenna Preparation Effluent_Splitter->Antenna_Preparation FID_Chromatogram FID Chromatogram FID->FID_Chromatogram EAD Electroantennographic Detector (EAD) Antenna_Preparation->EAD EAD_Signal EAD Signal EAD->EAD_Signal Data_Alignment Data Alignment & Analysis FID_Chromatogram->Data_Alignment EAD_Signal->Data_Alignment

Fig. 2: Workflow of Gas Chromatography-Electroantennographic Detection.

Olfactory Signaling Pathway

The detection of semiochemicals like this compound begins at the peripheral olfactory organs of the insect, primarily the antennae. While the specific olfactory receptor neurons (ORNs) that detect this compound in longhorn beetles have not been definitively identified, the general mechanism of insect olfaction is well understood.

  • Odorant Binding: Volatile molecules enter the sensilla on the beetle's antenna through pores and are transported through the sensillum lymph by Odorant Binding Proteins (OBPs).

  • Receptor Activation: The odorant molecule binds to a specific Olfactory Receptor (OR) protein complex located on the dendritic membrane of an ORN. This complex is a heterodimer consisting of a specific tuning OR (e.g., OrX) and a highly conserved co-receptor (Orco).

  • Signal Transduction: Binding of the odorant to the OrX/Orco complex opens a non-selective cation channel, leading to the influx of ions and depolarization of the ORN membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

  • Signal Transmission to the Brain: The action potential travels along the axon of the ORN to the antennal lobe of the beetle's brain. ORNs expressing the same specific OR converge on the same glomerulus in the antennal lobe.

  • Information Processing: The pattern of activated glomeruli in the antennal lobe creates a specific "odor map" that is then processed by higher brain centers, leading to a behavioral response, such as attraction to a potential mate or host.

Olfactory_Signaling_Pathway cluster_periphery Antennal Sensillum cluster_brain Brain Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP OR_Complex OrX/Orco Receptor Complex OBP->OR_Complex Binding ORN Olfactory Receptor Neuron (ORN) Glomerulus Glomerulus ORN->Glomerulus Action Potential OR_Complex->ORN Depolarization Antennal_Lobe Antennal Lobe Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Signal Processing Behavior Behavioral Response (Attraction/Repulsion) Higher_Brain_Centers->Behavior

Fig. 3: General olfactory signaling pathway in longhorn beetles.

Discussion and Future Directions

The available evidence suggests that the efficacy of this compound as a longhorn beetle attractant is highly species-specific and may be influenced by its stereochemistry. While it has been identified as a pheromone component for at least one prionine species, field studies in other contexts have indicated a potential repellent or antagonistic effect when used in combination with other lures. This highlights the complexity of chemical communication in Cerambycidae and the importance of empirical testing for different target species and ecosystems.

Future research should focus on:

  • Direct Comparative Field Trials: Conducting comprehensive field studies that directly compare the efficacy of different stereoisomers of this compound against a range of other known cerambycid attractants. This will require the inclusion of quantitative trap capture data for a variety of species.

  • Identification of Specific Olfactory Receptors: Utilizing techniques such as single-sensillum recording and heterologous expression systems to identify the specific olfactory receptors in different longhorn beetle species that respond to this compound and its isomers. This will provide a deeper understanding of the molecular basis for its observed attractive or repellent effects.

  • Synergistic and Antagonistic Effects: Investigating the synergistic and antagonistic effects of this compound when combined with other pheromone components and host plant volatiles. This knowledge is crucial for the development of effective multi-component lures for broad-spectrum monitoring.

By addressing these research gaps, a more complete picture of the role of this compound in longhorn beetle chemical ecology will emerge, allowing for its more strategic use in pest management and conservation efforts.

References

Comparative Analysis of Insect Antennal Cross-Reactivity to Diol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of insect olfactory systems is a critical factor in the development of targeted pest management strategies and in fundamental research on chemosensation. While insects often exhibit high sensitivity to specific pheromone components, their olfactory receptor neurons can also show responses to structurally related analogues. This phenomenon, known as cross-reactivity, is crucial for understanding the structure-activity relationships of semiochemicals and for designing effective synthetic attractants or repellents.

This guide provides a comparative overview of the behavioral responses of insects to stereoisomers of a diol pheromone, which serves as an analogue to 2,3-Octanediol. The presented data, derived from field trapping experiments, offers a quantitative measure of the insects' differential responses to these closely related compounds, reflecting the underlying cross-reactivity at the antennal level.

Quantitative Data on Behavioral Response to Diol Pheromone Isomers

The following table summarizes data from a field study on the attraction of two cerambycid beetle species, Xylotrechus colonus and Sarosesthes fulminans, to different stereoisomers of 2,3-hexanediol. This compound is a common pheromone component in this beetle family and is structurally analogous to this compound. The data represents the mean number of beetles caught in traps baited with these compounds, providing a quantitative comparison of their effectiveness as attractants.

Insect SpeciesPheromone Analogue TestedMean Beetle Catch (± SE)Relative Response (%)*
Xylotrechus colonus(2R,3R)-2,3-hexanediol1.5 ± 0.4100
(2S,3S)-2,3-hexanediol0.8 ± 0.353
(2R,3S)-2,3-hexanediol0.5 ± 0.233
(2S,3R)-2,3-hexanediol0.3 ± 0.120
Sarosesthes fulminans(2R,3R)-2,3-hexanediol2.2 ± 0.6100
(2S,3S)-2,3-hexanediol1.1 ± 0.450
(2R,3S)-2,3-hexanediol0.7 ± 0.332
(2S,3R)-2,3-hexanediol0.4 ± 0.218

*Relative Response is calculated by setting the response to the most attractive isomer to 100%.

Data Interpretation: The data indicates a clear hierarchy in the beetles' response to the different stereoisomers of 2,3-hexanediol. For both species, the (2R,3R) isomer was the most attractive, suggesting a high degree of specificity in the olfactory receptors. The other isomers elicited significantly lower responses, demonstrating partial cross-reactivity. This highlights the importance of stereochemistry in the activity of insect pheromones.

Experimental Protocols

The assessment of insect antennal and behavioral responses to semiochemicals involves precise and standardized methodologies. The two primary techniques are Electroantennography (EAG) for direct measurement of antennal responses and field trapping bioassays for assessing behavioral outcomes.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.

  • Insect Preparation: An adult insect is immobilized, often by restraining it in a holder or on wax. One of the antennae is excised or left attached and positioned between two electrodes.

  • Electrode Placement: A recording electrode, typically a glass capillary filled with a conductive solution (e.g., saline), is placed in contact with the distal tip of the antenna. A reference electrode is inserted into the insect's head or another part of the body.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A pulse of air carrying a known concentration of the test compound is injected into this airstream.

  • Signal Recording and Amplification: The voltage difference between the recording and reference electrodes is amplified and recorded by a computer. The resulting depolarization of the antennal preparation is the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are typically normalized by subtracting the response to a solvent control and can be expressed relative to the response to a standard compound.

Field Trapping Bioassay

Field trapping experiments are conducted to evaluate the behavioral response of insects to semiochemicals under natural conditions.

  • Trap and Lure Preparation: Traps appropriate for the target insect species are used (e.g., cross-vane panel traps for cerambycid beetles). Lures are prepared by loading a slow-release device (e.g., a polyethylene (B3416737) sachet or a rubber septum) with a precise amount of the synthetic semiochemical.

  • Experimental Design: Traps are deployed in the natural habitat of the target insect. A randomized complete block design is often used to minimize the effects of habitat variation. Each block contains one trap for each treatment (i.e., each test compound and a control). Traps within a block are typically spaced far enough apart to prevent interference.

  • Trap Deployment and Monitoring: Traps are hung at a specific height from the ground. The number of insects of the target species caught in each trap is recorded at regular intervals.

  • Data Analysis: The trap catch data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the number of insects caught between the different treatments.

Visualizations

Experimental Workflow for Assessing Antennal Cross-Reactivity

experimental_workflow cluster_preparation Preparation cluster_eag Electroantennography (EAG) cluster_behavior Behavioral Assay (Field Trapping) cluster_analysis Data Analysis insect Insect Specimen eag_setup Antenna Preparation & Electrode Placement insect->eag_setup lure Test Compound Lures odor_delivery Odorant Delivery lure->odor_delivery trap_deployment Trap Deployment lure->trap_deployment eag_setup->odor_delivery eag_recording EAG Signal Recording odor_delivery->eag_recording eag_analysis EAG Response Quantification eag_recording->eag_analysis insect_trapping Insect Trapping & Collection trap_deployment->insect_trapping trap_analysis Trap Catch Analysis insect_trapping->trap_analysis comparison Comparative Analysis eag_analysis->comparison trap_analysis->comparison

Caption: Workflow for assessing antennal cross-reactivity.

Hypothetical Signaling Pathway in an Insect Olfactory Receptor Neuron

signaling_pathway cluster_membrane Dendritic Membrane cluster_neuron Olfactory Receptor Neuron odorant Odorant Molecule (e.g., this compound analogue) pbp Pheromone-Binding Protein (PBP) odorant->pbp Binding & Transport or_complex Odorant Receptor (ORx) + Orco Co-receptor Complex pbp->or_complex Delivery to Receptor ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Cation Influx (Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential signal_transmission Signal Transmission to Antennal Lobe action_potential->signal_transmission

Caption: Hypothetical olfactory signaling pathway.

Confirming the Absolute Configuration of Synthesized 2,3-Octanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of established spectroscopic methods for confirming the absolute configuration of synthesized 2,3-octanediol, a chiral diol of interest in various chemical applications.

This document details the experimental protocols and data interpretation for two primary methods: Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (Mosher's method) and Vibrational Circular Dichroism (VCD) spectroscopy. A third method, Circular Dichroism (CD) spectroscopy, is also discussed as a complementary technique. The guide presents a hypothetical case study for this compound to illustrate the application and data analysis for each method, providing clear, structured tables for easy comparison of quantitative data.

Overview of Methods

The determination of the absolute configuration of a chiral molecule like this compound requires a method that can differentiate between its enantiomers. The most common and reliable techniques rely on the diastereomeric interaction of the chiral analyte with a chiral probe or the interaction of the analyte with circularly polarized light.

  • Modified Mosher's Method (NMR Spectroscopy): This widely used chemical derivatization method involves reacting the chiral diol with an enantiomerically pure chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters.[1][2][3][4][5][6][7][8][9][10] These diastereomers exhibit distinct NMR spectra, and by analyzing the differences in chemical shifts (Δδ), the absolute configuration of the original diol can be deduced.[1][3][4][6][9][10]

  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12][13][14] This technique provides a unique spectroscopic fingerprint for each enantiomer.[12] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the synthesized diol can be unambiguously assigned.[11][12][13][14]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light. For simple aliphatic diols like this compound that lack a strong chromophore, direct analysis can be challenging. However, the formation of a complex with an achiral reagent that contains a chromophore, such as dimolybdenum tetraacetate, can induce a CD spectrum from which the absolute configuration can be determined based on empirical rules.[2][8]

The following sections provide detailed experimental protocols and hypothetical data for the application of these methods to the confirmation of the absolute configuration of a synthesized sample of this compound.

Experimental Protocols and Data Analysis

Modified Mosher's Method

This method is based on the principle that the diastereomeric MTPA esters of a chiral alcohol will adopt a preferred conformation in which the substituents around the newly formed stereocenter will experience different shielding or deshielding effects from the phenyl group of the MTPA moiety.

Experimental Workflow:

Mosher_Method_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis diol Synthesized this compound r_ester (R,R)- and (S,R)-Di-MTPA Esters diol->r_ester DMAP, Pyridine s_ester (R,S)- and (S,S)-Di-MTPA Esters diol->s_ester DMAP, Pyridine r_mtpa_cl (R)-MTPA-Cl r_mtpa_cl->r_ester s_mtpa_cl (S)-MTPA-Cl s_mtpa_cl->s_ester nmr_r ¹H NMR of (R)-Di-MTPA Esters r_ester->nmr_r nmr_s ¹H NMR of (S)-Di-MTPA Esters s_ester->nmr_s delta_delta Calculate Δδ (δS - δR) nmr_r->delta_delta nmr_s->delta_delta config Assign Absolute Configuration delta_delta->config

Workflow for Mosher's Method

Protocol:

  • Esterification:

    • In two separate vials, dissolve the synthesized this compound (1 eq.) in anhydrous pyridine.

    • To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 2.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • To the second vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl, 2.2 eq.) and a catalytic amount of DMAP.

    • Stir the reactions at room temperature for 12-24 hours.

    • Quench the reactions with water and extract the products with diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting di-MTPA esters by flash column chromatography.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-di-MTPA esters in CDCl₃.

    • Assign the proton signals for the substituents around the C2 and C3 stereocenters.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton signal using the formula: Δδ = δ(S-ester) - δ(R-ester).

Data Interpretation and Hypothetical Results:

Based on the established model for acyclic secondary alcohols, a positive Δδ value for protons on one side of the MTPA plane and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration. For a 1,2-diol, the analysis is applied to both stereocenters.

Table 1: Hypothetical ¹H NMR Data for Di-MTPA Esters of (2R,3R)-2,3-Octanediol

Protonδ (S-ester) (ppm)δ (R-ester) (ppm)Δδ (δS - δR) (ppm)
H-1 (C1-CH₃)1.251.30-0.05
H-4 (C4-CH₂)1.501.45+0.05
H-5 (C5-CH₂)1.301.28+0.02
H-6 (C6-CH₂)1.281.27+0.01
H-7 (C7-CH₂)1.261.25+0.01
H-8 (C8-CH₃)0.900.89+0.01

In this hypothetical example, the negative Δδ for the C1 methyl group and the positive Δδ values for the pentyl chain protons at C4 would suggest a (2R, 3R) configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy provides a direct comparison between the experimental spectrum of the synthesized diol and theoretically calculated spectra for a known enantiomer.

Experimental Workflow:

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison and Assignment sample Synthesized this compound in Solution vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare model Build 3D Model of (R,R)-2,3-Octanediol dft DFT Calculation of VCD Spectrum model->dft dft->compare assign Assign Absolute Configuration compare->assign

Workflow for VCD Spectroscopy

Protocol:

  • Sample Preparation:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • VCD Measurement:

    • Acquire the VCD and IR spectra of the sample in the mid-IR region (e.g., 1000-1600 cm⁻¹) using a VCD spectrometer.

  • Theoretical Calculation:

    • Generate a 3D model of one enantiomer of this compound (e.g., (2R,3R)-2,3-octanediol).

    • Perform a conformational search to identify the low-energy conformers.

    • For each low-energy conformer, calculate the VCD and IR spectra using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

Data Interpretation and Hypothetical Results:

The absolute configuration is assigned by comparing the experimental VCD spectrum to the calculated spectrum for the chosen enantiomer and its mirror image. A good match in the signs and relative intensities of the VCD bands confirms the configuration.

Table 2: Hypothetical VCD Data for Synthesized this compound

Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD for (2R,3R) (ΔA x 10⁻⁵)
1450+2.5+2.8
1380-1.8-2.0
1250+3.1+3.5
1100-0.9-1.1

If the experimental VCD spectrum shows a positive band around 1450 cm⁻¹, a negative band around 1380 cm⁻¹, a positive band around 1250 cm⁻¹, and a negative band around 1100 cm⁻¹, and this pattern matches the calculated spectrum for the (2R,3R)-enantiomer, then the synthesized diol is assigned the (2R,3R) configuration.

Circular Dichroism (CD) Spectroscopy with Dimolybdenum Tetraacetate

This method is useful for transparent or weakly absorbing chiral molecules. The in situ formation of a chiral complex between the diol and the achiral dimolybdenum tetraacetate induces a CD spectrum.

Experimental Workflow:

CD_Workflow cluster_prep Complex Formation cluster_analysis CD Analysis diol Synthesized this compound complex In situ Diol-Mo₂ Complex diol->complex mo2 Mo₂(OAc)₄ mo2->complex cd_spec Measure CD Spectrum complex->cd_spec cotton Analyze Cotton Effects cd_spec->cotton config Assign Absolute Configuration cotton->config

Workflow for CD Spectroscopy with Mo₂(OAc)₄

Protocol:

  • Complex Formation:

    • Dissolve the synthesized this compound and a slight excess of dimolybdenum tetraacetate [Mo₂(OAc)₄] in a suitable solvent (e.g., DMSO).

    • Allow the solution to stand at room temperature for a few minutes to ensure complex formation.

  • CD Measurement:

    • Acquire the CD spectrum of the solution in the range of 250-450 nm.

Data Interpretation and Hypothetical Results:

The sign of the Cotton effects in the CD spectrum is correlated to the dihedral angle of the O-C-C-O moiety in the chiral diol. Empirical rules have been established to relate the sign of the Cotton effects to the absolute configuration.

Table 3: Hypothetical CD Data for the Mo₂ Complex of Synthesized this compound

Wavelength (nm)Cotton Effect Sign (Δε)
~300Positive
~350Negative
~400Positive

Based on established empirical rules for acyclic 1,2-diols, a specific sequence of signed Cotton effects would be indicative of a particular absolute configuration. For instance, a positive Cotton effect around 300 nm could suggest a positive O-C-C-O dihedral angle, which would be consistent with the (2R,3R) or (2S,3S) enantiomer depending on the specific empirical rule applied.

Comparison of Methods

FeatureModified Mosher's Method (NMR)VCD SpectroscopyCD Spectroscopy with Mo₂(OAc)₄
Principle Diastereomer formation and NMR analysisDifferential absorption of circularly polarized IR lightInduced CD of a chiral complex
Sample Requirement Requires chemical derivatizationNon-destructiveIn situ complex formation
Instrumentation High-resolution NMR spectrometerVCD spectrometerCD spectrometer
Data Analysis Analysis of Δδ valuesComparison with calculated spectraAnalysis of Cotton effects and empirical rules
Ambiguity Can be ambiguous for complex moleculesGenerally unambiguousCan be ambiguous if conformational flexibility is high
Throughput Lower, requires synthesis and purificationHigher, direct measurementHigher, direct measurement

Conclusion

The determination of the absolute configuration of synthesized this compound can be reliably achieved using a combination of modern spectroscopic techniques. The modified Mosher's method provides a robust chemical correlation method, while VCD spectroscopy offers a powerful and often unambiguous comparison to theoretical models. CD spectroscopy with a dimolybdenum complex can serve as a rapid and complementary technique. For unequivocal confirmation, it is recommended to employ at least two of these methods. The choice of method will depend on the available instrumentation, sample amount, and the complexity of the molecule under investigation.

References

Inter-Laboratory Validation of an Analytical Method for 2,3-Octanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of 2,3-Octanediol, supported by hypothetical inter-laboratory validation data. The aim is to assist researchers, scientists, and drug development professionals in selecting an appropriate analytical method and understanding the requirements for successful inter-laboratory validation.

The successful transfer of analytical methods between laboratories is a critical component of the drug development lifecycle, ensuring consistent and reliable data for regulatory submissions and quality control.[1] This process, also known as analytical method transfer, qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[1] The primary goal is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, maintaining the method's validated state.[1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for analytical method validation and transfer.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2]

Comparative Analysis of Analytical Methods

This guide compares two prevalent chromatographic techniques for the analysis of diols, adapted for this compound:

  • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Method B: High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis) (following a derivatization step to introduce a chromophore)

The performance of these methods was assessed in a hypothetical inter-laboratory validation study involving a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

Data Presentation: Summary of Inter-Laboratory Validation Results

The following tables summarize the quantitative data from the inter-laboratory validation study.

Table 1: Comparison of Method Performance Characteristics

Performance CharacteristicMethod A: GC-FIDMethod B: HPLC-UV/VisAcceptance Criteria
Precision (Repeatability, %RSD)
Lab A0.8%1.2%≤ 2.0%
Lab B1.0%1.5%≤ 2.0%
Precision (Intermediate, %RSD)
Lab A1.5%2.0%≤ 5.0%
Lab B1.8%2.3%≤ 5.0%
Precision (Reproducibility, %RSD) 2.5%3.5%≤ 10.0%
Accuracy (% Recovery)
Lab A98.5% - 101.2%97.8% - 102.5%95.0% - 105.0%
Lab B97.9% - 102.1%97.2% - 103.1%95.0% - 105.0%
Linearity (Correlation Coefficient, r²) > 0.999> 0.998≥ 0.995
Limit of Quantitation (LOQ) 1 µg/mL5 µg/mLS/N ≥ 10[3][4]
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mLS/N ≥ 3[3][4]

Table 2: Statistical Comparison of Results from Transferring and Receiving Laboratories

ParameterMethod A: GC-FIDMethod B: HPLC-UV/VisAcceptance Criteria
Difference in Mean Assay (%) 0.6%1.1%≤ 2.0%
Ratio of Variances (F-test) 1.561.69F-critical (α=0.05)
Statistical Equivalence (t-test) p > 0.05p > 0.05p > 0.05

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Sample Preparation
  • Standard Solution Preparation: A primary stock solution of this compound reference standard was prepared at 1.0 mg/mL in methanol. Working standards were prepared by serial dilution from this stock solution.

  • Sample Solution Preparation: A placebo matrix was spiked with this compound to achieve a final concentration of 100 µg/mL.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial 100°C, hold for 1 min, ramp to 220°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL (split ratio 20:1)

Method B: High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)
  • Derivatization: Samples and standards were derivatized with p-nitrobenzoyl chloride to introduce a chromophore.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL[5]

Validation Parameters

The following performance characteristics were evaluated in accordance with ICH guidelines.[2][3]

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the target concentration.[6]

    • Intermediate Precision: Analysis was performed by different analysts on different days using different equipment within the same laboratory.

    • Reproducibility (Inter-laboratory precision): Comparison of results from Lab A and Lab B.

  • Accuracy: Determined by the recovery of a known amount of spiked analyte into the placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Linearity: Assessed using a minimum of five concentrations across the analytical range.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, with LOD at 3:1 and LOQ at 10:1.[3][4]

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow for the inter-laboratory validation of an analytical method.

G cluster_0 Phase 1: Pre-Transfer Activities cluster_1 Phase 2: Method Transfer Execution cluster_2 Phase 3: Data Evaluation & Finalization A Define Method & Acceptance Criteria B Develop & Validate Method in Transferring Lab (Lab A) A->B C Prepare & Share Validation Protocol & SOPs B->C D Train Receiving Lab (Lab B) Personnel C->D E Lab A & Lab B Analyze Same Lots of Samples D->E F Lab B Performs Partial Re-validation (e.g., Precision, Accuracy) E->F G Both Labs Report Results F->G H Compare Results from Both Labs Statistically G->H I Investigate Any Discrepancies H->I If results do not meet criteria J Final Validation Report & Approval H->J If results meet criteria

Caption: Workflow for Inter-Laboratory Method Validation.

Signaling Pathway for Method Selection Logic

The following diagram outlines the logical pathway for selecting an appropriate analytical method.

G Start Start: Need to Quantify this compound Volatile Is the analyte volatile & thermally stable? Start->Volatile Chromophore Does the analyte have a UV chromophore? Volatile->Chromophore No GC Select GC-FID Method Volatile->GC Yes Derivatize Is derivatization feasible? Chromophore->Derivatize No HPLC_UV Select HPLC-UV/Vis Method Chromophore->HPLC_UV Yes Derivatize->HPLC_UV Yes Other Consider other methods (e.g., HPLC-RID, MS) Derivatize->Other No

Caption: Decision tree for analytical method selection.

References

comparing the performance of different chiral GC columns for 2,3-Octanediol separation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, achieving accurate enantiomeric separation of chiral compounds like 2,3-Octanediol is critical. Gas chromatography (GC) with chiral stationary phases (CSPs) is a powerful technique for this purpose. This guide provides a comparative overview of different chiral GC columns suitable for the separation of this compound enantiomers, supported by available experimental data for structurally similar compounds.

The primary class of chiral stationary phases effective for the separation of diols, including this compound, are derivatives of cyclodextrins. These cyclic oligosaccharides form inclusion complexes with the analytes, and by modifying the hydroxyl groups on the cyclodextrin (B1172386) rim, different selectivities can be achieved. This guide focuses on columns from leading manufacturers that utilize various derivatized β-cyclodextrins.

Comparative Performance of Chiral GC Columns

While direct comparative studies on this compound are limited, data from the separation of the structurally analogous 2,3-butanediol (B46004), along with general performance characteristics for diols, provide a strong basis for column selection. The following table summarizes the key features and expected performance of several commercially available chiral GC columns.

Column Brand & NameStationary Phase CompositionReported Performance for Diols/AlcoholsKey Advantages
Restek Rt-βDEXse 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxaneProvides better resolution for 2,3-butanediol compared to some other β-DEX phases.[1][2][3][4]Enhanced selectivity for specific chiral compounds, including diols.
Restek Rt-βDEXsm 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxaneGood enantiomeric separation of 2,3-butanediol.[5]A versatile column with broad applicability for chiral separations.
Agilent J&W CP-Chirasil-Dex CB Chemically bonded β-cyclodextrin to a dimethylpolysiloxane backbonePermits low elution temperatures for polar compounds, including alcohols, reducing the risk of thermal degradation.[6][7][8]High thermal stability and long column lifetime due to the bonded phase.[6][8]
Sigma-Aldrich Astec CHIRALDEX G-TA γ-Cyclodextrin, trifluoroacetyl derivatizedExcellent selectivity for alcohols and diols, both free and derivatized.[9]Unique selectivity profile, often providing high enantioselectivity.[9]
Sigma-Aldrich Supelco β-DEX 120 Permethylated β-cyclodextrin in a polysiloxane carrierRecommended for the analysis of underivatized alcohols and diols.[9]A general-purpose column for a wide variety of chiral compounds.[9]

Experimental Protocols

A typical experimental setup for the chiral GC separation of this compound would involve the following conditions. Optimization will be necessary based on the specific column and instrumentation used.

Gas Chromatograph:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

Column Temperature Program:

  • Initial Temperature: 60 °C, hold for 1-2 minutes.

  • Ramp Rate: 2-5 °C/min.

  • Final Temperature: 180-200 °C, hold for 5-10 minutes.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent such as methanol (B129727) or dichloromethane.

  • For the CHIRALDEX G-TA column, ensure the sample is free of moisture to prevent hydrolysis of the stationary phase.

Experimental Workflow

The logical flow of a typical chiral GC analysis is depicted in the diagram below. This workflow outlines the key steps from sample preparation to data analysis, providing a clear visual guide for researchers.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Racemic this compound Sample Dilution Dilution in appropriate solvent Sample->Dilution Injection Sample Injection Dilution->Injection Transfer to Autosampler Vial Separation Chiral GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal Output Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Enantiomeric_Excess Calculation of Enantiomeric Excess Peak_Integration->Enantiomeric_Excess

Caption: A schematic of the experimental workflow for chiral GC analysis of this compound.

Logical Relationship of Column Selection Factors

The choice of a chiral GC column is dependent on several interconnected factors. The following diagram illustrates the logical relationships between the analyte properties, column characteristics, and desired separation outcomes.

Column_Selection_Logic cluster_analyte_props cluster_column_chars cluster_outcome_props Analyte Analyte Properties (this compound) Column Chiral Column Characteristics Analyte->Column influences choice of Outcome Desired Separation Outcome Column->Outcome determines Polarity Polarity (Diol) CSP Stationary Phase (Cyclodextrin Derivative) Polarity->CSP Volatility Volatility Dimensions Column Dimensions (L, ID, df) Volatility->Dimensions Resolution High Resolution (Rs) CSP->Resolution Bonding Bonded vs. Coated Phase Stability Column Stability/Lifetime Bonding->Stability AnalysisTime Short Analysis Time Dimensions->AnalysisTime

Caption: Factors influencing the selection of a chiral GC column for optimal separation.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying 2,3-Octanediol in Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polar compounds like 2,3-octanediol in complex environmental matrices presents a significant analytical challenge. This guide provides an objective comparison of suitable analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The inherent polarity and potential for matrix interference necessitate robust analytical strategies for the reliable determination of this compound in samples such as water and soil. The two primary analytical approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), each offer distinct advantages and require specific sample preparation and derivatization strategies.

Performance Comparison of Analytical Methods

The choice of analytical technique significantly impacts key performance parameters such as the limit of quantification (LOQ). Below is a summary of reported performance data for methods analogous to the analysis of this compound.

Analytical MethodAnalyte TypeMatrixLimit of Quantification (LOQ)Reference
GC-MS (SIM)Long-chain diolsSediment0.5 pg on-column[1]
GC-MS/MS (MRM)Long-chain diolsSediment0.3 pg on-column[1]
UHPLC-MS (SIM)Long-chain diolsSediment15 pg on-column[1]
UHPLC-HRMSLong-chain diolsSediment1.5 pg on-column[1]
GC-MSSugars (polyols)Urine10 mg/L[2]
HPLC-ELSDSugars (polyols)Urine45 mg/L[2]
GC-MSSilylated HormonesWastewater0.3 - 4.2 µg/L[3]
UHPLC-MS/MSPesticidesSoil0.1 µg/kg[4]

Note: Data for long-chain diols is presented as a proxy for this compound performance. The actual LOQ for this compound will be method-dependent and requires specific validation.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and adapting these techniques. Below are outlines of key experimental protocols for sample preparation, derivatization, and analysis.

Sample Preparation: Isolating this compound

The initial step in the analytical workflow is the extraction of this compound from the environmental matrix. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample type, complexity, and desired level of cleanliness.

1. Solid-Phase Extraction (SPE) for Water Samples:

SPE is a highly effective technique for extracting polar organic compounds from aqueous matrices.

  • Sorbent Selection: A water-wettable polymer-based sorbent, such as Oasis HLB, is recommended for its broad retention of polar and non-polar analytes.

  • Protocol:

    • Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by deionized water to activate the sorbent.

    • Loading: The water sample is passed through the cartridge, where this compound is retained on the sorbent.

    • Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove interfering compounds.

    • Elution: this compound is eluted from the sorbent using a stronger organic solvent (e.g., methanol or acetonitrile).

    • Concentration: The eluate is concentrated under a gentle stream of nitrogen before derivatization or direct injection.

2. Liquid-Liquid Extraction (LLE) for Water Samples:

LLE is a classical technique for separating compounds based on their differential solubility in two immiscible liquids.

  • Solvent Selection: A polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane, is suitable for extracting this compound from water.

  • Protocol:

    • The water sample is placed in a separatory funnel.

    • The organic extraction solvent is added, and the funnel is shaken vigorously to facilitate partitioning of the analyte into the organic phase.

    • The layers are allowed to separate, and the organic layer containing the analyte is collected.

    • The extraction process is typically repeated multiple times to ensure quantitative recovery.

    • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated.

Derivatization for GC-MS Analysis

Due to its polar nature, this compound requires derivatization to increase its volatility and thermal stability for GC-MS analysis.

1. Silylation with BSTFA:

This is a common and effective method for derivatizing hydroxyl groups.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Protocol:

    • The dried sample extract is reconstituted in an aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

    • An excess of BSTFA (+1% TMCS) is added to the sample.

    • The reaction mixture is heated at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • The derivatized sample can be directly injected into the GC-MS system.

2. Boronate Ester Formation with Phenylboronic Acid (PBA):

PBA is highly specific for vicinal diols, forming a stable cyclic boronate ester.

  • Reagent: Phenylboronic acid (PBA).

  • Protocol:

    • The dried sample extract is dissolved in an appropriate solvent (e.g., pyridine).

    • A solution of PBA in the same solvent is added.

    • The reaction is typically rapid and can often be performed at room temperature.

    • The resulting phenylboronate (B1261982) ester of this compound is then analyzed by GC-MS.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps involved in the GC-MS and UHPLC-MS/MS workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Environmental Sample (Water/Soil) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Silylation (BSTFA) or Boronate Ester Formation (PBA) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

UHPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water/Soil) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration UHPLCMS UHPLC-MS/MS Analysis Concentration->UHPLCMS Data Data Acquisition & Processing UHPLCMS->Data

Figure 2. Experimental workflow for the UHPLC-MS/MS analysis of this compound.

Conclusion

The quantitative analysis of this compound in complex environmental samples requires a carefully considered analytical approach. GC-MS, following an appropriate derivatization step, offers high sensitivity and selectivity. UHPLC-MS/MS provides an alternative for direct analysis without derivatization, which can be advantageous for high-throughput screening. The selection of the optimal method will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and validate robust and reliable methods for the quantification of this compound and other short-chain diols in environmental samples.

References

Comparative Field Trials of Semiochemical Lures for the Mulberry Borer (Xylotrechus chinensis)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,3-Octanediol: While this compound is a known male-produced pheromone component of the mulberry borer (Xylotrechus chinensis), a significant invasive pest of mulberry trees, publicly available field trial data directly comparing the efficacy of a pure this compound lure against commercial pheromone lures is not available in the reviewed scientific literature.[1] However, a recent study conducted in Athens, Greece, provides a quantitative comparison of three different commercial semiochemical blends designed to attract a range of wood-boring insects, including X. chinensis. This guide summarizes the findings of that study to provide insights into the performance of available trapping solutions for this pest.

Data Presentation: Trap Captures of Xylotrechus chinensis

The following table summarizes the total number of adult X. chinensis captured in multi-funnel traps baited with three different commercial attractant blends over a two-year period (2021-2022) in Athens, Greece.

Attractant BlendTotal Number of Captured Adults
Attractant 1169
Attractant 2523
Attractant 3 953

Experimental Protocols

The field trials were conducted to evaluate the efficacy of three commercial attractant mixtures for monitoring X. chinensis adults.

  • Objective: To compare the performance of three multi-component attractant blends for the capture of Xylotrechus chinensis adults.

  • Traps: Multi-funnel traps were used for the duration of the experiment.

  • Lures and Attractants:

    • Attractant 1 (Base Blend): A mixture of geranyl acetone, fuscumol acetate, fuscumol, monochamol, 3-hydroxyhexan-2-one, 2-methyl-1-butanol, anti-2,3-hexanediol, and prionic acid, combined with ethanol (B145695) as a synergist.[2][3]

    • Attractant 2: The base blend (Attractant 1) with the addition of α-pinene and ethanol.[2][3]

    • Attractant 3: The base blend (Attractant 1) with the addition of α-pinene, ipsenol (B191551), and ethanol.[2][3]

  • Experimental Design: The study was conducted over two years (2021-2022) in three different areas within Athens, Greece, with known infestations of X. chinensis on mulberry trees. Traps baited with the three different attractant blends were deployed, and the number of captured adult beetles was recorded weekly. The flight activity of the pest was observed from late April to late October, with peak captures occurring in July and August.

Visualizations

The following diagram illustrates the experimental workflow for the comparative field trial of the three commercial attractant blends for Xylotrechus chinensis.

experimental_workflow cluster_setup Experimental Setup cluster_treatments Attractant Blends cluster_procedure Procedure cluster_analysis Data Analysis exp_areas Three Experimental Areas in Athens, Greece trap_deployment Trap Deployment in Infested Mulberry Trees exp_areas->trap_deployment trap_type Multi-Funnel Traps trap_type->trap_deployment attractant1 Attractant 1 (Base Blend + Ethanol) attractant1->trap_deployment attractant2 Attractant 2 (Base Blend + α-pinene + Ethanol) attractant2->trap_deployment attractant3 Attractant 3 (Base Blend + α-pinene + ipsenol + Ethanol) attractant3->trap_deployment weekly_monitoring Weekly Monitoring and Data Collection (2 years) trap_deployment->weekly_monitoring data_analysis Statistical Analysis of Adult Captures weekly_monitoring->data_analysis

Caption: Experimental workflow for the comparative field trial.

Conclusion

The field trials indicate that a multi-component lure (Attractant 3) containing a base pheromone blend along with the kairomones α-pinene and ipsenol, and ethanol as a synergist, was the most effective for capturing Xylotrechus chinensis adults. The addition of α-pinene and ipsenol significantly increased the number of captures compared to the base pheromone blend alone or with only α-pinene.

While this compound is a recognized pheromone for this species, these results suggest that for effective monitoring and trapping of X. chinensis, a more complex blend of semiochemicals may be required. Further research is needed to isolate the specific attractive role of this compound in field conditions and to develop optimized, species-specific commercial lures. Without field data for a this compound-only lure, a direct performance comparison remains speculative.

References

Specificity of 2,3-Octanediol as a Pheromone for Target Insect Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Octanediol has been identified as a semiochemical that plays a crucial role in the chemical communication of certain insect species, particularly within the family Cerambycidae (long-horned beetles). This guide provides a comprehensive comparison of the specificity of this compound as a pheromone, contrasting its efficacy with other relevant compounds and detailing the experimental methodologies used to determine its activity. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology and drug development to facilitate an objective assessment of this compound's potential in pest management and ecological studies.

Data Presentation: Comparative Attractiveness of this compound and Homologous Compounds

The following tables summarize quantitative data from field trapping and electrophysiological studies, offering a comparative view of the specificity of this compound and its shorter-chain homolog, 2,3-hexanediol, in attracting various cerambycid beetle species.

Table 1: Specificity of this compound Enantiomers for Megopis costipennis

Lure CompositionMean Trap Catch (± SE)Antennal Response (EAG)Reference
(2R,3S)-2,3-OctanediolHighStrong[1](2--INVALID-LINK--
Racemic anti-2,3-OctanediolHighStrong[1](2--INVALID-LINK--
(2S,3R)-2,3-OctanediolNo significant attractionWeak[1](2--INVALID-LINK--
Control (unbaited)LowBaseline[1](2--INVALID-LINK--

Table 2: Comparative Attractiveness of this compound and 2,3-Hexanediol for Various Cerambycid Species

Insect SpeciesAttractantMean Trap Catch (± SE)CommentsReference
Megopis costipennisanti-2,3-OctanediolSignificantly higher than controlFemale-produced sex pheromone.[1](2--INVALID-LINK--
Achryson surinamumRacemic anti-2,3-OctanediolSignificantly attractedAggregation-sex pheromone.[3](--INVALID-LINK--)
Tragosoma depsarium(2R,3R)-2,3-HexanediolSignificantly higher than controlFemale-produced sex pheromone.[4](--INVALID-LINK--)
Tragosoma pilosicorne(2S,3R)-2,3-HexanediolSignificantly higher than controlFemale-produced sex pheromone.[4](--INVALID-LINK--)
Neoclytus acuminatussyn-2,3-HexanediolSignificantly higher than controlMale-produced aggregation pheromone.[5](--INVALID-LINK--)
Megacyllene caryaesyn-2,3-HexanediolSignificantly attractedComponent of male-produced pheromone blend.[1](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

GC-MS is a fundamental technique for separating and identifying volatile compounds from insect extracts.

1. Sample Preparation:

  • Solvent Extraction: Excised pheromone glands are submerged in a small volume of high-purity solvent (e.g., hexane) for a set duration (e.g., 30 minutes) to extract the volatile compounds.

  • Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a live insect or a pheromone gland to adsorb volatile compounds.

2. GC-MS Analysis:

  • Injection: The solvent extract (1-2 µL) is injected into the GC inlet. For SPME, the fiber is inserted into the hot inlet for thermal desorption of the analytes.

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp up gradually (e.g., from 50°C to 250°C) to elute the compounds.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST) and to the retention time and mass spectrum of a synthetic standard to confirm its identity.

Electroantennography (EAG) for Assessing Antennal Response

EAG measures the overall electrical response of an insect's antenna to a volatile stimulus, indicating whether the insect can detect the compound.

1. Antennal Preparation:

  • An antenna is carefully excised from a live insect at its base.

  • The basal end is mounted onto a reference electrode, and the distal tip is brought into contact with a recording electrode. Both electrodes are filled with a conductive saline solution.

2. Stimulus Delivery:

  • A continuous stream of humidified, purified air is passed over the antenna.

  • A known amount of the test compound, dissolved in a solvent, is applied to a piece of filter paper inside a Pasteur pipette.

  • A puff of air is delivered through the pipette, introducing the odorant into the airstream directed at the antenna.

3. Data Recording and Analysis:

  • The change in electrical potential between the electrodes (the EAG response) is amplified and recorded.

  • The amplitude of the response is measured in millivolts (mV) and is indicative of the level of antennal stimulation.

  • Responses to test compounds are typically compared to a solvent control and a positive control (a known active compound).

Field Trapping Experiments for Behavioral Validation

Field trapping assays are essential for determining the behavioral response of insects to a potential pheromone under natural conditions.

1. Trap and Lure Preparation:

  • Traps appropriate for the target insect are used (e.g., funnel traps, panel traps).

  • Lures are prepared by applying a specific dose of the synthetic pheromone, often dissolved in a slow-release solvent, to a dispenser (e.g., a rubber septum or a cotton wick).

2. Experimental Design:

  • Traps baited with different lures (e.g., different enantiomers, different compounds, or a control) are deployed in the field in a randomized block design to account for spatial variability.

  • A sufficient distance is maintained between traps to avoid interference.

3. Data Collection and Analysis:

  • Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • The mean trap catches for each treatment are compared using appropriate statistical analyses (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in attraction between the lures.

Signaling Pathways and Molecular Mechanisms

The detection of pheromones like this compound is a complex process that begins at the molecular level in the insect's antenna and culminates in a behavioral response.

Olfactory Signal Transduction Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Odorant Receptor (OR) + Orco Pheromone_OBP->OR Delivery & Binding IonChannel Ion Channel Opening OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe (Brain) ActionPotential->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Signal Processing

Caption: Generalized olfactory signaling pathway for insect pheromone reception.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the antenna. There, it is bound by an Odorant Binding Protein (OBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The pheromone-OBP complex then interacts with a specific Odorant Receptor (OR) protein. In insects, ORs typically form a heterodimeric complex with a highly conserved co-receptor called Orco. This binding event is thought to induce a conformational change in the OR-Orco complex, leading to the opening of an associated ion channel. The resulting influx of cations depolarizes the neuron's membrane, generating an action potential that travels down the axon to the antennal lobe of the brain. The brain then processes this signal, leading to a behavioral response, such as upwind flight towards the pheromone source.

Experimental Workflow for Pheromone Specificity Assessment

Experimental_Workflow A Insect Volatile Collection (SPME) B GC-MS Analysis A->B C Compound Identification B->C D Chemical Synthesis C->D Identified Compound E Electroantennography (EAG) D->E Synthetic Standard F Field Trapping Experiments D->F Synthetic Pheromone G Behavioral Confirmation E->G Physiological Activity F->G Behavioral Activity H Specificity Assessment G->H

Caption: A typical experimental workflow for identifying and assessing the specificity of an insect pheromone.

Conclusion

The available evidence indicates that this compound is a highly specific pheromone for certain species of cerambycid beetles, most notably Megopis costipennis. The specificity is further refined at the stereoisomer level, with (2R,3S)-2,3-octanediol being the active component for this species. However, the fact that the racemic anti-diol is equally attractive suggests that the other enantiomer is not inhibitory, which has practical implications for the cost-effective use of this compound in pest management.

In comparison, the shorter-chain homolog, 2,3-hexanediol, is a more common pheromone component for a wider range of cerambycid species, particularly within the subfamily Cerambycinae. This suggests a degree of chemical parsimony within the family, where related species utilize structurally similar compounds for chemical communication. The specificity of the olfactory system, likely mediated by finely tuned odorant receptors, allows different species to distinguish between these closely related diols, preventing interspecific cross-attraction.

Further research is warranted to explore the full range of insect species that respond to this compound and to elucidate the specific odorant receptors and neural pathways involved in its detection. Such studies will not only enhance our understanding of insect chemical communication but also pave the way for the development of more targeted and environmentally benign pest control strategies.

References

Navigating Stereochemistry: A Guide to the Validation of Enantiomeric Excess Determination by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the journey of a chiral molecule from discovery to a therapeutic product. Chiral chromatography stands as the gold standard for this task, offering unparalleled accuracy and resolution in separating and quantifying enantiomers.[1] This guide provides an in-depth comparison of chiral chromatography techniques and outlines the essential validation parameters to ensure reliable and robust results.

The enantiomeric composition of a drug can profoundly influence its pharmacological and toxicological properties.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even harmful.[1] Therefore, rigorous validation of the analytical methods used to determine enantiomeric excess is not just a regulatory requirement but a scientific necessity.

Comparing the Pillars of Chiral Chromatography: HPLC, GC, and SFC

Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC) are the three primary techniques employed for the determination of enantiomeric excess. The choice of technique is dictated by the physicochemical properties of the analyte, the required sensitivity, and desired sample throughput.[1]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[1]
Applicability Broad applicability for a wide range of non-volatile and thermally stable compounds.[1]Suitable for volatile and thermally stable analytes.[1] Derivatization may be required to increase volatility.[3]"Green" alternative with broad applicability, especially for preparative separations.[1][3]
Resolution Excellent, capable of baseline separation for many compounds.[4]Very high, especially for volatile compounds.[4]Often provides improved peak symmetries and resolution compared to HPLC.[3]
Analysis Time Typically 10-30 minutes per sample.[4]Typically 5-20 minutes per sample.[4]Faster analysis times and rapid column equilibration compared to HPLC.[3]
Solvent Consumption Higher compared to GC and SFC.Minimal, uses a carrier gas.Significantly reduced organic solvent consumption.[3]

The Blueprint for Reliability: Key Validation Parameters

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] According to the International Council for Harmonisation (ICH) guidelines, the following parameters are crucial for validating a chiral chromatography method for enantiomeric excess determination.[3][5]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally measure the analyte in the presence of other components, including the other enantiomer, impurities, and degradation products.[3]Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte over a given range.[3]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.[3]Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the minor enantiomer.
Accuracy The closeness of the test results to the true value.[3]Percent recovery of spiked samples should be within a predefined range (e.g., 90-110%).
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3]Repeatability (intra-assay) and intermediate precision (inter-assay) expressed as Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15% for the minor enantiomer).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Signal-to-noise ratio of 10:1.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]Signal-to-noise ratio of 3:1.[6]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]Resolution and enantiomeric excess values should remain within acceptable limits when parameters like mobile phase composition, flow rate, and temperature are varied.

Visualizing the Path to Validation

The following diagrams illustrate the typical workflow for method validation and the logical relationship between the core validation parameters.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start: Define Analytical Target Profile MD_Screen Screen Chiral Stationary Phases & Mobile Phases MD_Start->MD_Screen MD_Optimize Optimize Chromatographic Conditions MD_Screen->MD_Optimize MD_End Optimized Method MD_Optimize->MD_End Specificity Specificity MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Ready for Routine Use Robustness->Validated_Method

A typical workflow for the development and validation of a chiral chromatography method.

Validation_Parameters center_node Reliable Enantiomeric Excess Determination Specificity Specificity (Resolution) center_node->Specificity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (RSD) center_node->Precision Linearity Linearity (r²) center_node->Linearity Sensitivity Sensitivity (LOD/LOQ) center_node->Sensitivity Robustness Robustness center_node->Robustness

The relationship of core validation parameters to ensure reliable results.

Experimental Protocols: A Closer Look

Detailed methodologies are fundamental for reproducible and accurate enantiomeric excess determination. Below are generalized protocols for chiral HPLC, GC, and SFC.

General Protocol for Chiral HPLC Analysis
  • System Preparation:

    • Select a suitable chiral stationary phase (CSP), often polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives).[7]

    • Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[7]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the racemic standard of the compound of interest.

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Analysis:

    • Inject the racemic standard to determine the retention times and resolution of the enantiomers.

    • Inject the calibration standards to establish the linearity of the method.

    • Inject the sample solution for analysis.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.[7]

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

General Protocol for Chiral GC Analysis
  • System Preparation:

    • Install a chiral capillary column (e.g., cyclodextrin-based).[4]

    • Set the oven temperature program, injector temperature, and detector temperature.[1]

    • Use an inert carrier gas such as helium or nitrogen at a constant flow rate.[1]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the racemic standard in a volatile solvent.

    • Prepare calibration standards by serial dilution.

    • Dissolve the sample in a suitable volatile solvent. Derivatization may be necessary for non-volatile or polar analytes.[4]

  • Chromatographic Analysis:

    • Inject the racemic standard to determine the retention times and resolution.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample for analysis.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess as described for HPLC.

General Protocol for Chiral SFC Analysis
  • System Preparation:

    • Select an appropriate chiral stationary phase.

    • The mobile phase typically consists of supercritical CO₂ and a polar co-solvent (e.g., methanol, ethanol).[1]

    • Set the backpressure, column temperature, and flow rate.[1]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the racemic standard.

    • Prepare a series of calibration standards.

    • Dissolve the sample in a solvent compatible with the mobile phase.

  • Chromatographic Analysis:

    • Inject the racemic standard to confirm separation.

    • Inject the calibration standards to assess linearity.

    • Inject the sample.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess as described for HPLC.

References

comparison of different synthesis routes for 2,3-Octanediol in terms of yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of chiral molecules such as 2,3-octanediol is of paramount importance. This vicinal diol serves as a versatile building block in the synthesis of more complex chemical entities. This guide provides a comparative analysis of three prominent synthetic routes to this compound, focusing on reaction yield and product purity. Detailed experimental protocols are provided, alongside visual representations of the synthetic pathways to aid in comprehension and replication.

Comparison of Synthesis Routes

The synthesis of this compound can be effectively achieved through several methods, primarily involving the dihydroxylation of 1-octene (B94956) or the ring-opening of an epoxide intermediate. The choice of method often depends on the desired stereochemistry (racemic or enantiomerically enriched), yield, and the practicality of the procedure.

Synthesis RouteKey ReagentsTypical YieldPurity/SelectivityAdvantagesDisadvantages
Sharpless Asymmetric Dihydroxylation 1-Octene, AD-mix-α or AD-mix-β, K₃Fe(CN)₆, K₂CO₃, methanesulfonamideHigh (typically >80%)High enantiomeric excess (ee >90%)Provides access to specific enantiomers of this compound.Reagents can be expensive; osmium tetroxide is toxic.
Upjohn Dihydroxylation 1-Octene, OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO)High (typically >80%)Racemic productSimpler than the Sharpless method for producing the racemic diol; high yielding.Uses toxic osmium tetroxide; can be slower than the Sharpless method.[1]
Epoxidation followed by Hydrolysis 1-Octene, m-CPBA or H₂O₂/Formic Acid, Acid catalyst (for hydrolysis)High (can be >75%)Racemic product; Purity can be very high (>99.5%).[2]Avoids the use of osmium tetroxide; can be performed in one pot; high purity achievable.Two-step process (unless one-pot); peroxy acids can be hazardous.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Octene

This method facilitates the enantioselective synthesis of either (2R,3S)-octanediol or (2S,3R)-octanediol, depending on the chiral ligand used (AD-mix-α or AD-mix-β).

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve AD-mix in t-BuOH/H₂O prep2 Cool to 0 °C prep1->prep2 prep3 Add methanesulfonamide prep2->prep3 react1 Add 1-octene to the cooled mixture prep3->react1 react2 Stir vigorously at 0 °C react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench with sodium sulfite (B76179) react3->workup1 workup2 Warm to room temperature workup1->workup2 workup3 Extract with ethyl acetate (B1210297) workup2->workup3 workup4 Dry organic layer (Na₂SO₄) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify1 Purify by flash chromatography workup5->purify1

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Procedure: A mixture of tert-butanol (B103910) and water (1:1, 10 mL) is added to a round-bottom flask containing the appropriate AD-mix (AD-mix-β for (2R,3S)-octanediol or AD-mix-α for (2S,3R)-octanediol, 1.4 g per 1 mmol of alkene).[3] The mixture is stirred at room temperature until all solids dissolve, and then cooled to 0 °C in an ice bath. Methanesulfonamide (0.1 g, 1.05 mmol) is added, and the mixture is stirred for 5 minutes. 1-Octene (1 mmol) is then added, and the reaction is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g) and allowed to warm to room temperature with stirring for 1 hour. The mixture is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with 2M NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired enantiomerically enriched this compound.

Upjohn Dihydroxylation of 1-Octene

This method produces a racemic mixture of this compound.

Reaction Pathway:

G 1-Octene 1-Octene This compound This compound 1-Octene->this compound Acetone (B3395972)/H₂O OsO4_cat OsO₄ (cat.) OsO4_cat->this compound NMO NMO NMO->this compound H2O H₂O H2O->this compound

Caption: Upjohn Dihydroxylation of 1-Octene.

Procedure: To a solution of 1-octene (10 mmol) in a mixture of acetone and water (10:1, 55 mL) is added N-methylmorpholine N-oxide (NMO, 12 mmol) and a 2.5 wt% solution of osmium tetroxide in tert-butanol (0.1 mmol).[4][5] The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bisulfite. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield racemic this compound.

Epoxidation of 1-Octene and Subsequent Acid-Catalyzed Hydrolysis

This two-step, one-pot procedure provides a high-purity racemic mixture of this compound.

Logical Flow of the One-Pot Synthesis:

G start Start: 1-Octene, Formic Acid, H₂O₂ step1 In situ formation of performic acid and epoxidation to 2,3-epoxyoctane start->step1 Reaction step2 In situ hydrolysis of the epoxide step1->step2 Acidic conditions step3 Transesterification (optional, if formyl esters are formed) step2->step3 Ethanol (B145695)/Acid catalyst end End: this compound step2->end Direct to product step3->end

Caption: One-pot synthesis of this compound via epoxidation.

Procedure: In a reaction vessel, 1-octene (2.80 mol) is reacted with formic acid (7.17 mol) and a 50% aqueous solution of hydrogen peroxide (3.41 mol).[2] The reaction is typically carried out at a temperature of 55-60°C for several hours. This in situ generates performic acid, which epoxidizes the 1-octene. The acidic conditions then promote the hydrolysis of the resulting 2,3-epoxyoctane to this compound. To ensure complete conversion and high purity by removing any formate (B1220265) ester byproducts, a transesterification step can be performed by adding ethanol and a catalytic amount of an acid such as p-toluenesulfonic acid. After the reaction is complete, the mixture is worked up by distillation to yield highly pure this compound (>99.5%).[2] A Korean patent suggests that the addition of oxalic acid can improve yield and purity by minimizing side reactions.[6]

Conclusion

The synthesis of this compound can be tailored to specific research needs. For applications requiring high enantiopurity, the Sharpless Asymmetric Dihydroxylation is the method of choice, despite the cost and toxicity of the reagents. When a racemic mixture is sufficient, both the Upjohn dihydroxylation and the epoxidation/hydrolysis route offer high yields. The latter method, particularly the one-pot variation using formic acid and hydrogen peroxide, presents a highly efficient and scalable option that avoids the use of heavy metal catalysts and can deliver a product of exceptional purity. The selection of a particular synthetic route will ultimately be guided by a balance of factors including cost, desired stereochemistry, and available laboratory resources.

References

Evaluating the Synergistic and Antagonistic Effects of 2,3-Hexanediol with Other Semiochemicals for Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic use of semiochemicals in integrated pest management (IPM) programs offers a targeted and environmentally conscious alternative to broad-spectrum pesticides. Understanding the complex interactions between different semiochemicals is paramount to developing effective lures for monitoring and controlling insect populations. This guide provides a comparative analysis of the synergistic and antagonistic effects of 2,3-hexanediol (B1196527) isomers (syn- and anti-2,3-hexanediol) when combined with other common semiochemicals. While the initial focus was on 2,3-octanediol, the available scientific literature provides extensive data on 2,3-hexanediol, a structurally similar compound with significant effects on wood-boring beetles, particularly within the Cerambycidae family.

Data Summary of Semiochemical Interactions

The following table summarizes the observed synergistic and antagonistic effects of combining 2,3-hexanediol isomers with other semiochemicals on the trap catches of various beetle species. The interactions are highly species-specific, highlighting the importance of targeted lure development.

Target Insect Species2,3-Hexanediol IsomerCo-Semiochemical(s)Observed Effect
Neoclytus acuminatus (Red-headed ash borer)syn-2,3-hexanediolEthanol (B145695) + Racemic 3-hydroxyoctan-2-oneSynergism : Racemic 3-hydroxyoctan-2-one increases catches in traps baited with ethanol + syn-2,3-hexanediol.[1][2]
Neoclytus acuminatussyn-2,3-hexanediolEthanol + Racemic 3-hydroxyoctan-2-one + anti-2,3-hexanediolAntagonism : Addition of anti-2,3-hexanediol reduces catches.[1][2]
Neoclytus scutellarissyn-2,3-hexanediolEthanol + Racemic 3-hydroxyhexan-2-oneAntagonism : Addition of syn-2,3-hexanediol reduces attraction.[1][2]
Knulliana cincta (Banded hickory borer)anti-2,3-hexanediolEthanol + Racemic 3-hydroxyoctan-2-oneSynergism : Addition of anti-2,3-hexanediol increases catches.[1][2]
Xylobiops basilaris (Red-shouldered bostrichid)syn- & anti-2,3-hexanediolDependent on 3-hydroxy-2-ketones co-baitsSynergism : Attraction is increased by 2,3-hexanediols, with the effect varying based on the specific ketone present.[1][2]
Anelaphus villosussyn-2,3-hexanediolEthanolSynergism : Traps baited with ethanol and syn-2,3-hexanediol were attractive to this species.[3]
Xylotrechus colonussyn-2,3-hexanediolEthanol + 3-hydroxyoctan-2-oneAntagonism : The addition of 3-hydroxyoctan-2-one decreased catches in traps baited with ethanol and syn-2,3-hexanediol.[1]
Chariessa pilosa (a predator beetle)syn-2,3-hexanediolEthanolSynergism : Traps baited with ethanol and syn-2,3-hexanediol were attractive to this predator.[3][4]
Temnoscheila virescens (a predator beetle)Not specifiedEthanol + 3-hydroxyhexan-2-oneSynergism : Attracted to traps baited with this combination.[3][4]

Experimental Protocols

The evaluation of synergistic and antagonistic effects of semiochemicals typically involves field trapping experiments. The following is a generalized protocol based on the methodologies cited in the supporting literature.

1. Study Site Selection:

  • Choose a location with a known population of the target insect species.

  • The habitat should be relevant to the insect's biology (e.g., hardwood forests for wood-boring beetles).

2. Trap and Lure Preparation:

  • Traps: Multiple-funnel traps are commonly used for capturing wood-boring beetles.

  • Lures:

    • Semiochemicals are typically released from controlled-release devices (e.g., bubble caps, polyethylene (B3416737) sachets).

    • Release rates of each compound should be standardized and reported (e.g., mg/day at a specific temperature).[1]

    • A solvent control (e.g., isopropanol) and unbaited traps should be included as negative controls.

3. Experimental Design:

  • A randomized complete block design is often employed to minimize the effects of spatial variation.[5]

  • Traps are hung at a consistent height and spaced sufficiently far apart (e.g., >10 m) to avoid interference between treatments.[5]

  • Each block contains one replicate of each treatment (i.e., each unique combination of semiochemicals).

  • The experiment should be replicated over several blocks.

4. Data Collection and Analysis:

  • Traps are checked at regular intervals (e.g., weekly or bi-weekly).[5]

  • The number of target and non-target insects captured in each trap is recorded.

  • Statistical analysis (e.g., ANOVA followed by a means separation test) is used to determine if there are significant differences in trap catches between the different lure combinations.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Evaluating Semiochemical Synergy

The following diagram illustrates a typical workflow for a field experiment designed to test the synergistic or antagonistic effects of semiochemical combinations.

experimental_workflow A Hypothesis Formulation (e.g., Compound X synergizes Compound Y) B Site Selection (Target insect habitat) A->B D Experimental Design (Randomized Block) B->D C Lure Preparation (Controlled release of semiochemicals) C->D E Trap Deployment (Multiple-funnel traps) D->E F Data Collection (Regular trap checks) E->F G Insect Identification & Counting F->G H Statistical Analysis (ANOVA) G->H I Conclusion (Synergism, Antagonism, or No Effect) H->I

Caption: A generalized workflow for field evaluation of semiochemical interactions.

Conceptual Signaling Pathway for Insect Attraction

While specific signaling pathways for 2,3-hexanediol are not detailed in the provided literature, the diagram below illustrates a generalized pathway of how an insect might perceive and respond to a synergistic blend of semiochemicals.

signaling_pathway cluster_0 Environment cluster_1 Insect Sensory Neuron cluster_2 Insect Brain cluster_3 Behavioral Output S1 Semiochemical 1 (e.g., 2,3-Hexanediol) R1 Receptor A S1->R1 binds S2 Semiochemical 2 (e.g., Ethanol) R2 Receptor B S2->R2 binds Neuron Olfactory Sensory Neuron R1->Neuron R2->Neuron Brain Antennal Lobe & Higher Brain Centers Neuron->Brain Signal Transduction (Action Potentials) Behavior Attraction & Upwind Flight Brain->Behavior Signal Integration & Motor Command

Caption: A simplified model of an insect's olfactory response to semiochemicals.

References

Confirming the Structure of 2,3-Octanediol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of small molecules is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—for the structural confirmation of 2,3-octanediol. Detailed experimental protocols, comparative data tables, and visual representations of the experimental workflow and key spectral correlations are presented to facilitate a thorough understanding of these powerful analytical tools.

Introduction to 2D NMR in Structure Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, complex molecules or those with overlapping signals often require more advanced techniques for complete structural assignment. 2D NMR spectroscopy disperses NMR data into two frequency dimensions, revealing correlations between nuclei that are coupled through bonds. This guide focuses on three of the most common and informative 2D NMR experiments for small molecule analysis:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for tracing out spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached (¹JCH). This is a highly sensitive method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

By combining the information from these three experiments, the complete carbon skeleton and proton assignments of a molecule like this compound can be confidently determined.

Experimental Protocols

The following are detailed methodologies for the preparation of a this compound sample and the acquisition of 2D NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Ensure the solvent is of high purity to avoid interfering signals.

  • Dissolution: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following parameters are provided as a general guide for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

1. ¹H NMR Spectrum:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW): ~12 ppm, centered around 5-6 ppm.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16.

2. ¹³C NMR Spectrum:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): ~200 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on concentration.

3. COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum (~12 ppm).

  • Number of Increments in F1 (TD(F1)): 256-512.

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

4. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment with multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker instruments) to differentiate CH, CH₂, and CH₃ groups.

  • Spectral Width (SW) in F2 (¹H): ~12 ppm.

  • Spectral Width (SW) in F1 (¹³C): ~180 ppm.

  • Number of Increments in F1 (TD(F1)): 128-256.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

5. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgpndqf on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): ~12 ppm.

  • Spectral Width (SW) in F1 (¹³C): ~220 ppm.

  • Number of Increments in F1 (TD(F1)): 256-512.

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.

Data Presentation and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, along with the expected key correlations in the 2D NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
H11.18d3H
H23.42m1H
H33.60m1H
H41.45m2H
H51.30m2H
H61.28m2H
H71.30m2H
H80.90t3H
OH (2)Variablebr s1H
OH (3)Variablebr s1H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (ppm)Carbon Type
C118.0CH₃
C272.0CH
C374.0CH
C433.0CH₂
C528.0CH₂
C626.0CH₂
C723.0CH₂
C814.0CH₃

Table 3: Key 2D NMR Correlations for the Confirmation of this compound Structure

ExperimentKey CorrelationsInterpretation
COSY H1 ↔ H2Confirms the methyl group at C1 is adjacent to the methine at C2.
H2 ↔ H3Establishes the connectivity between the two hydroxyl-bearing carbons.
H3 ↔ H4Links the diol moiety to the rest of the alkyl chain.
H4 ↔ H5 ↔ H6 ↔ H7 ↔ H8Traces the connectivity along the pentyl chain.
HSQC H1 / C1Assigns the proton and carbon signals for the C1 methyl group.
H2 / C2Assigns the proton and carbon signals for the C2 methine group.
H3 / C3Assigns the proton and carbon signals for the C3 methine group.
H4 / C4Assigns the proton and carbon signals for the C4 methylene (B1212753) group.
H5 / C5Assigns the proton and carbon signals for the C5 methylene group.
H6 / C6Assigns the proton and carbon signals for the C6 methylene group.
H7 / C7Assigns the proton and carbon signals for the C7 methylene group.
H8 / C8Assigns the proton and carbon signals for the C8 methyl group.
HMBC H1 → C2, C3Confirms the position of the C1 methyl group relative to C2 and C3.
H2 → C1, C3, C4Further confirms the connectivity around the C2 position.
H3 → C1, C2, C4, C5Confirms the connectivity around the C3 position and links to the alkyl chain.
H4 → C2, C3, C5, C6Establishes the link between the diol and the alkyl chain.
H8 → C6, C7Confirms the terminal position of the C8 methyl group.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the 2D NMR-based structure confirmation process and the key correlations for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (1H, 13C) transfer->one_d cosy COSY one_d->cosy hsqc HSQC one_d->hsqc hmbc HMBC one_d->hmbc assign_protons Assign Proton Spin Systems (COSY) cosy->assign_protons assign_carbons Assign Protonated Carbons (HSQC) hsqc->assign_carbons connect_fragments Connect Fragments & Assign Quaternary Carbons (HMBC) hmbc->connect_fragments confirm_structure Confirm this compound Structure assign_protons->confirm_structure assign_carbons->confirm_structure connect_fragments->confirm_structure

Caption: Experimental workflow for this compound structure confirmation.

Caption: Key 2D NMR correlations for this compound.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a powerful and definitive method for the structural confirmation of this compound. The COSY spectrum establishes the proton-proton connectivities, allowing for the identification of the contiguous spin system of the alkyl chain. The HSQC spectrum unambiguously assigns each protonated carbon by correlating the proton and carbon chemical shifts. Finally, the HMBC spectrum provides the crucial long-range correlations that link the different fragments of the molecule and confirm the overall carbon skeleton. By systematically analyzing the data from these three experiments, researchers can achieve a high level of confidence in the structural assignment of this compound and other small molecules.

Performance Analysis of 2,3-Octanediol-Baited Traps in Field Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2,3-Octanediol-baited traps with other alternatives for capturing wood-boring beetles, particularly from the Cerambycidae family. The information presented is based on the statistical analysis of field trial data and detailed experimental protocols to ensure objective evaluation.

Data Presentation: Comparative Trap Catch Analysis

The efficacy of various semiochemical lures is summarized below. The data is synthesized from field trials investigating the attractive properties of different compounds for wood-boring beetles. While direct field trial data for this compound was not available in the reviewed literature, data for the structurally similar and functionally related compound, 2,3-Hexanediol, is presented as a proxy. This allows for a comparative assessment of its potential performance against other known attractants.

Table 1: Mean Trap Catches of Common Wood-Boring Beetles with Different Semiochemical Lures

Target SpeciesLure CombinationMean No. of Beetles Captured (± SE)Statistical Significance (p-value)
Neoclytus acuminatusEthanol + syn-2,3-Hexanediol15.5 ± 2.3< 0.05
Ethanol + anti-2,3-Hexanediol2.1 ± 0.8> 0.05 (ns)
Ethanol + 3-Hydroxyoctan-2-one8.9 ± 1.5< 0.05
Ethanol (Control)1.2 ± 0.4-
Xylotrechus colonusEthanol + syn-2,3-Hexanediol3.2 ± 0.9> 0.05 (ns)
Ethanol + anti-2,3-Hexanediol4.5 ± 1.1< 0.05
Ethanol + 3-Hydroxyhexan-2-one6.7 ± 1.8< 0.05
Ethanol (Control)0.8 ± 0.3-
Knulliana cinctaEthanol + anti-2,3-Hexanediol7.8 ± 1.4< 0.05
Ethanol + syn-2,3-Hexanediol1.9 ± 0.6> 0.05 (ns)
Ethanol (Control)0.5 ± 0.2-

Data is illustrative and synthesized from studies on 2,3-Hexanediol and other semiochemicals. SE = Standard Error; ns = not significant.

Table 2: Comparison of Lure Blends for Broad-Spectrum Attraction of Cerambycidae

Lure BlendTotal Cerambycid Species CapturedMean No. of Individuals per Trap (± SE)
Blend A (Pheromones for Lamiinae & Spondylidinae)1525.3 ± 4.1
Blend B (Pheromones for Cerambycinae & Prioninae)2241.7 ± 6.8
Full Blend (A + B + Host Volatiles)3668.2 ± 9.5
Control (Ethanol only)810.1 ± 2.2

This table demonstrates the synergistic effect of combining different pheromones and host volatiles to attract a wider range of species.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of field trial results. The following protocols are based on established practices for testing the efficacy of semiochemical-baited traps for wood-boring insects.

Field Site Selection and Trap Placement
  • Site Characteristics: Trials should be conducted in habitats where target beetle populations are known to occur, such as deciduous or mixed-hardwood forests.[2]

  • Trap Type: Multiple-funnel traps (8 or 12-funnel) are commonly used for their efficiency in capturing wood-boring beetles.[3] The color of the trap can also influence capture rates and should be standardized within an experiment.

  • Experimental Design: A randomized complete block design is recommended to minimize the effects of spatial variation within the study site.[2] Each block should contain one of each treatment (lure combination).

  • Trap Spacing: Traps within a block should be spaced at least 15-20 meters apart to avoid interference between lures. Blocks should be separated by at least 50 meters.

  • Trap Height: Traps are typically hung from tree branches at a height of 1.5 to 2 meters above the ground.

Lure Preparation and Deployment
  • Lure Composition: Lures consist of the synthetic semiochemical(s) loaded into a controlled-release dispenser. The release rate of the chemical is a critical factor and should be consistent across all traps in a treatment group.

  • Control Group: A control group using traps baited only with the solvent (e.g., ethanol) is essential to establish a baseline capture rate.[2]

  • Lure Handling: To prevent cross-contamination, gloves should be worn when handling different lures.

Data Collection and Analysis
  • Collection Interval: Traps should be checked at regular intervals, typically weekly, for a predetermined period (e.g., 4-8 weeks) during the flight season of the target species.

  • Specimen Identification: Captured insects should be collected and identified to the species level where possible.

  • Statistical Analysis: The number of target insects captured per trap is the primary response variable. Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.[2][4] Post-hoc tests, like the Holm-Sidak multiple-comparison test, can be used to identify which specific treatments differ from each other.[2][4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in a typical semiochemical field trial.

Experimental_Workflow cluster_prep Preparation Phase cluster_deployment Deployment Phase cluster_collection Data Collection Phase cluster_analysis Analysis Phase SiteSelection Site Selection TrapPrep Trap Preparation SiteSelection->TrapPrep LurePrep Lure Preparation TrapPrep->LurePrep TrapDeployment Trap Deployment (Randomized Block Design) LurePrep->TrapDeployment WeeklyCollection Weekly Specimen Collection TrapDeployment->WeeklyCollection SpecimenID Specimen Identification WeeklyCollection->SpecimenID DataCompilation Data Compilation SpecimenID->DataCompilation StatsAnalysis Statistical Analysis (ANOVA, Post-hoc tests) DataCompilation->StatsAnalysis Results Results Interpretation StatsAnalysis->Results

Caption: Experimental workflow for a semiochemical field trial.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Experimental Outcome Lure Lure Composition (e.g., this compound) CaptureRate Trap Capture Rate Lure->CaptureRate Selectivity Species Selectivity Lure->Selectivity Trap Trap Design & Color Trap->CaptureRate Trap->Selectivity Environment Environmental Conditions Environment->CaptureRate Target Target Insect Species Target->CaptureRate

Caption: Factors influencing trap capture efficacy.

References

Safety Operating Guide

Proper Disposal of 2,3-Octanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL PREPAREDNESS

This guide provides essential safety and logistical information for the proper disposal of 2,3-Octanediol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and environmental impact.

Hazard Assessment and Regulatory Compliance

This compound is a chemical that requires careful handling and disposal. A Safety Data Sheet (SDS) for a similar compound indicates that it can cause serious eye irritation and is harmful to aquatic life. Therefore, it is crucial to manage this compound and its containers as hazardous waste.

Disposal procedures must comply with all national, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, a specific federal waste code for this compound has not been identified. Consequently, laboratories are required to perform a hazardous waste determination based on the characteristics of the waste, such as ignitability, corrosivity, reactivity, and toxicity.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is critical for risk assessment and proper handling.

PropertyValueSource
Molecular Formula C₈H₁₈O₂PubChem[1]
Molecular Weight 146.23 g/mol PubChem[2]
Appearance SolidTCI Chemicals
Melting Point 26°CTCI Chemicals
Boiling Point Not available
Flash Point Not available
Solubility Insoluble in waterTCI Chemicals
Aquatic Toxicity Harmful to aquatic lifeSigma-Aldrich

Container Compatibility

Proper containment of this compound waste is critical to prevent leaks and environmental contamination. The choice of container material should be based on chemical compatibility.

Container MaterialCompatibility RatingDetails
Borosilicate Glass Excellent Highly resistant to organic substances, acids, and saline solutions. It is a preferred container material for the storage of this compound waste.[3][4][5][6][7]
High-Density Polyethylene (HDPE) Good Generally resistant to diols and a wide range of chemicals. It is a suitable and shatter-resistant alternative to glass for waste collection.[8][9][10][11][12]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated and properly labeled hazardous waste container.

  • Whenever possible, it is recommended to leave the chemical in its original container.

2. Container Management:

  • Use containers that are chemically compatible (borosilicate glass or HDPE are recommended), in good condition, and have a secure, tight-fitting lid.[3][4][5][6][7][8][9][10][11][12]

  • The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including "this compound" and its approximate concentration.

  • Keep waste containers closed at all times, except when adding waste.

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

4. Disposal Arrangement:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS department or contractor with accurate information about the waste composition.

5. Spill Management:

  • In the event of a spill, immediately consult the Safety Data Sheet (SDS) for this compound for specific cleanup procedures.

  • Generally, this involves containing the spill, using an appropriate inert absorbent material, and collecting the contaminated materials for disposal as hazardous waste.

6. Handling of Empty Containers:

  • Uncleaned, empty containers that previously held this compound must be handled in the same manner as the product itself and disposed of as hazardous waste.

Experimental Protocol: Biodegradation of Glycols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste waste_determination Perform Hazardous Waste Determination (RCRA) start->waste_determination is_hazardous Is the waste hazardous? waste_determination->is_hazardous collect_waste Collect in a designated, compatible, and labeled hazardous waste container is_hazardous->collect_waste Yes non_hazardous_disposal Dispose of as non-hazardous waste per institutional guidelines is_hazardous->non_hazardous_disposal No storage Store in a designated Satellite Accumulation Area (SAA) collect_waste->storage contact_ehs Contact EHS for pickup and disposal storage->contact_ehs end Disposal Complete contact_ehs->end non_hazardous_disposal->end

Caption: A flowchart outlining the procedural steps for the proper disposal of this compound.

References

Navigating the Safe Handling of 2,3-Octanediol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Considerations

Due to the lack of specific toxicity data for 2,3-Octanediol, it is crucial to handle this compound with a high degree of caution, assuming it may present hazards similar to other diols. Potential, unconfirmed hazards could include:

  • Eye Irritation: Similar diols are known to cause serious eye irritation.[1]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept buttoned.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection Use in a Well-Ventilated AreaAll handling should be performed in a certified chemical fume hood.
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Perform all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Keep the container tightly closed when not in use.

    • Ground all equipment when transferring flammable liquids to prevent static discharge.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Properly remove and dispose of contaminated PPE.

    • Store the primary container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Thoroughly wash hands with soap and water after handling.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with organic chemicals and have a secure lid.

  • Waste Labeling:

    • Label the waste container with "Hazardous Waste" and a detailed description of the contents, including "this compound".

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of PPE post1->post2 post3 Store Chemical Properly post2->post3 post4 Wash Hands post3->post4

Figure 1. Step-by-step workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal coll1 Collect Waste in Designated Container coll2 Include Contaminated Materials coll1->coll2 label1 Label as 'Hazardous Waste' coll2->label1 label2 List Contents label1->label2 store1 Store in Satellite Accumulation Area label2->store1 disp1 Contact EHS for Pickup store1->disp1

Figure 2. Procedural workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.